4,5-Dichloro-1H-pyrrole-2-carboxylic acid
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4,5-dichloro-1H-pyrrole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Cl2NO2/c6-2-1-3(5(9)10)8-4(2)7/h1,8H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNMMKOBJLQMWLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=C1Cl)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10585419 | |
| Record name | 4,5-Dichloro-1H-pyrrole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10585419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39209-94-4 | |
| Record name | 4,5-Dichloro-1H-pyrrole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10585419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 4,5-Dichloro-1H-pyrrole-2-carboxylic Acid
This guide provides a comprehensive overview of the synthetic pathways leading to 4,5-dichloro-1H-pyrrole-2-carboxylic acid, a valuable heterocyclic building block in medicinal chemistry and drug development. Intended for researchers, scientists, and professionals in the field, this document delves into the core chemical principles, detailed experimental protocols, and critical considerations for the successful synthesis of this target molecule.
Introduction: The Significance of this compound
Halogenated pyrroles are a prominent class of heterocyclic compounds that form the backbone of numerous natural products and synthetic molecules with significant biological activities.[1] The presence of chlorine atoms on the pyrrole ring can profoundly influence the molecule's electronic properties, lipophilicity, and metabolic stability, often leading to enhanced therapeutic potential. This compound (CAS No: 39209-94-4) serves as a crucial intermediate in the synthesis of a variety of more complex molecules, including antibiotics and agrochemicals.[2] Its structural features, a dichlorinated pyrrole ring coupled with a carboxylic acid handle, offer versatile opportunities for further chemical modifications.
This guide will explore the primary synthetic routes to this compound, focusing on the direct chlorination of pyrrole-2-carboxylic acid and its esters. We will examine the underlying reaction mechanisms, provide detailed experimental procedures, and discuss potential challenges and optimization strategies.
Core Synthesis Pathway: Electrophilic Chlorination of a Pyrrole-2-Carboxylic Acid Scaffold
The most direct and commonly employed method for the synthesis of this compound involves the electrophilic chlorination of a pyrrole-2-carboxylic acid precursor. The high electron density of the pyrrole ring makes it susceptible to attack by electrophiles.[2][3] The substitution pattern is dictated by the directing effects of the substituents on the ring. The carboxylic acid group at the 2-position is an electron-withdrawing group, which deactivates the ring towards electrophilic substitution. However, the nitrogen atom of the pyrrole ring is a powerful electron-donating group, activating the ring, particularly at the positions alpha to the nitrogen (2- and 5-positions) and to a lesser extent, the beta positions (3- and 4-positions).
When the 2-position is already substituted, electrophilic attack is directed to the remaining positions. The chlorination of pyrrole-2-carboxylic acid or its esters typically proceeds to yield the 4,5-dichloro derivative due to the combined directing effects of the nitrogen atom and the deactivating carboxylic acid group.
Diagram: General Electrophilic Chlorination of Pyrrole-2-Carboxylate
Caption: General synthetic approach via chlorination and subsequent saponification.
Detailed Synthesis Protocols
Two primary variations of the electrophilic chlorination approach are detailed below. The first starts with the methyl ester of pyrrole-2-carboxylic acid, followed by saponification, while the second involves the direct chlorination of pyrrole-2-carboxylic acid.
Method 1: Chlorination of Methyl Pyrrole-2-carboxylate followed by Saponification
This two-step approach is often favored as the ester starting material can be more soluble in organic solvents used for chlorination, and the ester group can be less prone to side reactions compared to the free carboxylic acid under certain chlorination conditions.
Step 1: Synthesis of Methyl 4,5-Dichloro-1H-pyrrole-2-carboxylate
This step involves the direct chlorination of methyl pyrrole-2-carboxylate. The choice of chlorinating agent and reaction conditions is critical to achieve high yields of the desired dichlorinated product while minimizing the formation of mono-chlorinated and tri-chlorinated byproducts.
Experimental Protocol:
-
Reactants:
-
Methyl pyrrole-2-carboxylate (1.0 eq)
-
Chlorine (2.5 eq) in acetic acid (1.5 N solution)
-
Acetic acid (solvent)
-
-
Procedure:
-
Dissolve methyl pyrrole-2-carboxylate (e.g., 6 g) in acetic acid (e.g., 100 ml).[4]
-
Stir the solution at room temperature.
-
Add the chlorine solution in acetic acid dropwise to the stirred solution of the pyrrole ester.
-
Continue stirring the reaction mixture at room temperature for 24 hours.[4]
-
After the reaction is complete, remove the solvent under reduced pressure (e.g., using a rotary evaporator).
-
The crude product is then purified by recrystallization to yield methyl 4,5-dichloro-1H-pyrrole-2-carboxylate.[4] It is important to note that this crude product may contain traces of the 3,4,5-trichloro-ester.[4]
-
Step 2: Saponification to this compound
The hydrolysis of the methyl ester to the corresponding carboxylic acid is a standard saponification reaction.
Experimental Protocol:
-
Reactants:
-
Methyl 4,5-dichloro-1H-pyrrole-2-carboxylate (1.0 eq)
-
Potassium hydroxide (excess)
-
Methanol (solvent)
-
-
Procedure:
-
Dissolve the methyl 4,5-dichloro-1H-pyrrole-2-carboxylate in methanol.[4]
-
Add a solution of potassium hydroxide (e.g., 30% aqueous solution) to the methanolic solution of the ester.
-
Reflux the reaction mixture for 5 hours.[4]
-
After cooling, evaporate the methanol.
-
Carefully acidify the aqueous residue with a suitable acid (e.g., HCl) to precipitate the carboxylic acid.
-
Collect the precipitate by filtration, wash with water, and dry to obtain this compound.
-
Method 2: Direct Chlorination of Pyrrole-2-carboxylic Acid
This method offers a more direct route to the final product, avoiding the need for a separate saponification step. However, the free carboxylic acid may be less soluble in some organic solvents, and care must be taken to avoid unwanted side reactions.
Experimental Protocol:
-
Reactants:
-
Pyrrole-2-carboxylic acid (1.0 eq)
-
Chlorine (2.0 eq) in acetic acid
-
Acetic acid (solvent)
-
-
Procedure:
-
Dissolve pyrrole-2-carboxylic acid (e.g., 7.15 g) in acetic acid (e.g., 300 ml).[4]
-
Stir the solution at 20°C.
-
Add the solution of chlorine in acetic acid dropwise to the stirred solution of pyrrole-2-carboxylic acid.
-
Continue stirring the reaction mixture for 10 hours.[4]
-
Remove the solvent under reduced pressure.
-
The resulting crude this compound is purified by recrystallization from a suitable solvent such as benzene.[4]
-
Data Summary: Comparison of Synthesis Pathways
| Parameter | Method 1 (via Ester) | Method 2 (Direct) |
| Starting Material | Methyl pyrrole-2-carboxylate | Pyrrole-2-carboxylic acid |
| Key Steps | Chlorination, Saponification | Direct Chlorination |
| Chlorinating Agent | Chlorine in Acetic Acid | Chlorine in Acetic Acid |
| Reported Yield | Not explicitly stated for the two-step process in the primary source, but the direct chlorination of the acid has a reported yield of 24%.[4] | 24%[4] |
| Potential Byproducts | 3,4,5-trichloro-ester | Over-chlorinated species |
| Advantages | Better solubility of starting material, potentially cleaner chlorination. | More direct, fewer reaction steps. |
| Disadvantages | Two-step process. | Lower reported yield, potential for more side reactions with the free acid. |
Causality Behind Experimental Choices and Trustworthiness of Protocols
The choice between the two primary methods often depends on the availability of starting materials, desired scale, and purification capabilities.
-
Choice of Chlorinating Agent: Chlorine in acetic acid is a common and effective reagent for this transformation. Other chlorinating agents such as sulfuryl chloride or N-chlorosuccinimide (NCS) can also be used for the chlorination of pyrroles, though reaction conditions may need to be optimized.[1][5] The use of a slight excess of the chlorinating agent (2.0-2.5 equivalents) is crucial to drive the reaction towards dichlorination.
-
Solvent: Acetic acid is a suitable solvent for both the starting materials and the chlorinating agent, and its polar nature can help to stabilize the charged intermediates in the electrophilic substitution mechanism.
-
Temperature Control: The reactions are typically carried out at or near room temperature. Exothermic reactions can occur, and for larger-scale syntheses, cooling may be necessary to control the reaction rate and prevent the formation of degradation products.
-
Purification: Recrystallization is a key step to obtain the product in high purity. The choice of solvent for recrystallization will depend on the solubility of the product and impurities.
-
Self-Validating System: The protocols described are self-validating in that the purity of the final product can be readily assessed by standard analytical techniques such as NMR spectroscopy and melting point determination. The presence of characteristic signals in the NMR spectrum and a sharp melting point are indicative of a successful synthesis.
Precursor Synthesis: Preparation of Pyrrole-2-carboxylic Acid
A comprehensive guide should also consider the synthesis of the key precursor, pyrrole-2-carboxylic acid. It is a commercially available compound, but for large-scale applications, its synthesis from simpler starting materials may be necessary.
Several methods for the synthesis of pyrrole-2-carboxylic acid and its esters have been reported:
-
From Pyrrole: Pyrrole can be carboxylated to give pyrrole-2-carboxylic acid.[6] The ethyl ester can also be readily prepared from pyrrole.[6]
-
From Furan: Industrially, pyrrole can be derived from furan by reaction with ammonia over a catalyst.[7] Furan itself can be derived from biomass, offering a potentially sustainable route.
-
Paal-Knorr Pyrrole Synthesis: This is a classic method for synthesizing substituted pyrroles from 1,4-dicarbonyl compounds and ammonia or a primary amine.[7]
Diagram: Synthesis of Pyrrole-2-carboxylic Acid Precursor
Caption: Key precursors and pathways to pyrrole-2-carboxylic acid.
Conclusion
The synthesis of this compound is a well-established process, primarily relying on the electrophilic chlorination of pyrrole-2-carboxylic acid or its esters. The choice of the specific synthetic route and reaction conditions will depend on a variety of factors, including the scale of the synthesis and the desired purity of the final product. By understanding the underlying chemical principles and carefully controlling the experimental parameters, researchers can reliably produce this valuable building block for further applications in drug discovery and development. This guide provides the necessary foundational knowledge and practical protocols to enable the successful synthesis of this compound in a laboratory setting.
References
- 1. Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Site-selective chlorination of pyrrolic heterocycles by flavin dependent enzyme PrnC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Heterocyclic compounds part _IV (Pyrrole) | PPTX [slideshare.net]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Pyrrole-2-carboxylic acid - Wikipedia [en.wikipedia.org]
- 7. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]
An In-depth Technical Guide to 4,5-Dichloro-1H-pyrrole-2-carboxylic acid: Properties, Synthesis, and Applications
Foreword: The Strategic Value of Halogenated Heterocycles
In the landscape of modern medicinal chemistry and materials science, halogenated heterocyclic compounds represent a cornerstone of molecular design. The introduction of halogen atoms onto a core scaffold, such as a pyrrole ring, profoundly influences the molecule's electronic, lipophilic, and steric properties. This strategic modification can enhance binding affinity to biological targets, improve metabolic stability, and fine-tune pharmacokinetic profiles. 4,5-Dichloro-1H-pyrrole-2-carboxylic acid is a prime exemplar of such a strategic building block. Its rigid, dichlorinated pyrrole core, combined with the versatile carboxylic acid functional group, offers a powerful platform for the synthesis of novel bioactive compounds and functional materials. This guide provides an in-depth examination of its core properties, reactivity, and applications, offering field-proven insights for researchers, scientists, and drug development professionals.
Core Molecular Profile and Physicochemical Properties
This compound (CAS No: 39209-94-4) is a solid, heterocyclic compound featuring a pyrrole ring substituted with two chlorine atoms and a carboxylic acid group.[1] The strategic placement of these functional groups dictates its chemical behavior and utility.
The electron-withdrawing nature of the two chlorine atoms and the carboxylic acid group significantly modulates the electron density of the pyrrole ring. This has critical implications for its reactivity, acidity, and spectroscopic characteristics. Compared to its parent, pyrrole-2-carboxylic acid, the dichlorinated analogue is expected to have a lower pKa due to the inductive stabilization of the carboxylate conjugate base.
Summary of Physicochemical Data
For ease of reference, the key physical and chemical properties are summarized below. These values are compiled from various chemical suppliers and databases.
| Property | Value | Source(s) |
| CAS Number | 39209-94-4 | [1][2][3] |
| Molecular Formula | C₅H₃Cl₂NO₂ | [2][3][4] |
| Molecular Weight | 179.99 g/mol | [2][3][4][5] |
| Appearance | Light brown to gray solid | [1][5] |
| Boiling Point | 386.14 °C at 760 mmHg | [2] |
| Density | 1.728 g/cm³ | [2] |
| Purity | Typically ≥95-98% | [6][7] |
| Storage Conditions | Inert atmosphere (Argon or Nitrogen), 2-8°C | [1] |
| SMILES | C1=C(C(=O)O)NC(=C1Cl)Cl | [7] |
| InChI Key | MNMMKOBJLQMWLQ-UHFFFAOYSA-N | [2][8] |
Spectroscopic Characterization
-
¹H NMR Spectroscopy: The spectrum is expected to be relatively simple. A single peak corresponding to the proton at the C3 position of the pyrrole ring would be observed, likely in the aromatic region. The N-H proton of the pyrrole ring and the O-H proton of the carboxylic acid would both appear as broad singlets, with chemical shifts that are highly dependent on the solvent and concentration.
-
¹³C NMR Spectroscopy: The spectrum would show five distinct signals for the five carbon atoms in the molecule: one for the carbonyl carbon of the carboxylic acid (typically in the 160-180 ppm range), and four for the carbons of the pyrrole ring.[9]
-
Infrared (IR) Spectroscopy: The IR spectrum provides a clear fingerprint for the key functional groups. Key expected absorption bands include:
-
A broad O-H stretching band for the carboxylic acid, typically in the 2500-3300 cm⁻¹ region.
-
A strong C=O (carbonyl) stretching band around 1710-1735 cm⁻¹, characteristic of a carboxylic acid.[9]
-
An N-H stretching band for the pyrrole amine, usually appearing around 3200-3400 cm⁻¹.
-
Chemical Reactivity and Synthetic Pathways
The reactivity of this compound is a duality governed by its two main components: the electron-deficient pyrrole ring and the versatile carboxylic acid group.
Causality of Reactivity
The two chlorine atoms and the carboxyl group are strong electron-withdrawing groups. Their combined inductive and resonance effects decrease the electron density of the pyrrole ring, making it significantly less susceptible to electrophilic aromatic substitution compared to unsubstituted pyrrole. Conversely, the carboxylic acid moiety is the primary hub of reactivity, readily participating in nucleophilic acyl substitution reactions. This predictable reactivity makes it an ideal scaffold for building molecular complexity.
Below is a diagram illustrating the key reactive sites and the electronic influences at play.
Caption: Key reactive zones and electronic influences.
Synthetic Protocols
The synthesis of this compound is typically achieved through the hydrolysis of its corresponding ester precursor. This is a robust and widely used method in organic chemistry for converting esters to carboxylic acids.
Experimental Protocol: Saponification of a Pyrrole Ester
This protocol describes a general method for the hydrolysis of an ethyl or methyl 4,5-dichloro-1H-pyrrole-2-carboxylate precursor.
-
Dissolution: Dissolve the starting ester (1.0 eq) in a suitable solvent mixture, such as 1,4-dioxane and water or ethanol and water.[3][10]
-
Base Addition: Add an excess of a strong base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (typically 2-3 eq).[3][10]
-
Heating: Heat the reaction mixture to reflux and stir for several hours (e.g., 12 hours) to ensure complete hydrolysis.[3] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, concentrate the mixture under reduced pressure to remove the organic solvent.
-
Acidification: Dilute the aqueous residue with water and acidify to a pH of ~2-3 using a strong acid like hydrochloric acid (HCl). This protonates the carboxylate salt, causing the desired carboxylic acid to precipitate out of the solution.
-
Isolation: Collect the solid precipitate by vacuum filtration.
-
Purification: Wash the collected solid with cold water to remove any remaining salts and dry under vacuum to yield the final product.
The diagram below outlines this fundamental synthetic workflow.
Caption: General workflow for synthesis via ester hydrolysis.
Applications in Drug Discovery and Medicinal Chemistry
The true value of this compound lies in its application as a versatile intermediate for creating high-value, complex molecules. Halogen-substituted pyrrole-2-carboxamide moieties are integral fragments in a wide range of bioactive natural products and synthetic anti-infective agents.[10]
-
Antibacterial Agents: This molecular scaffold is a key component in the development of novel antibacterial drugs. Specifically, derivatives have been shown to be potent inhibitors of bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication.[10][11] The dichlorinated pyrrole core often serves to anchor the molecule within the active site of these enzymes.
-
Antiviral and Anticancer Research: The broader class of pyrrole derivatives has demonstrated significant potential in antiviral (e.g., against Hepatitis B) and anticancer applications.[10][12] The ability to easily modify the carboxylic acid group allows for the creation of large libraries of compounds for screening and structure-activity relationship (SAR) studies.
-
Organic Synthesis Building Block: It serves as a fundamental building block for synthesizing more complex heterocyclic systems.[13] The carboxylic acid can be converted into an amide, ester, or ketone, providing a chemical handle for further elaboration and molecular construction.
Safety, Handling, and Storage
As with any laboratory chemical, proper handling and storage are paramount to ensure safety and maintain the integrity of the compound.
-
Hazard Identification: this compound is classified as a warning-level hazard.
-
GHS Pictogram: GHS07 (Exclamation Mark).
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
-
Precautionary Measures: Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood to avoid inhaling dust.[1]
-
Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a refrigerator at 2-8°C to prevent degradation.[1]
Conclusion
This compound is more than just a chemical compound; it is a strategic tool for molecular innovation. Its well-defined physicochemical properties, predictable reactivity, and proven utility as a scaffold for bioactive molecules make it an invaluable asset in drug discovery and organic synthesis. The insights provided in this guide are intended to empower researchers to leverage the full potential of this versatile building block in their scientific endeavors.
References
- 1. This compound | 39209-94-4 [amp.chemicalbook.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. scbt.com [scbt.com]
- 5. indiamart.com [indiamart.com]
- 6. This compound - CAS:39209-94-4 - Abovchem [abovchem.com]
- 7. chemscene.com [chemscene.com]
- 8. 4,5-Dichloro-1H-pyrrole-2-carboxylicacid | C5H2Cl2NO2 | MD Topology | NMR | X-Ray [atb.uq.edu.au]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. This compound [myskinrecipes.com]
The Biological Activity of Dichlorinated Pyrrole Carboxylic Acids: From Natural Product Scaffolds to Therapeutic Leads
An In-Depth Technical Guide:
This guide provides an in-depth exploration of the biological activities associated with dichlorinated pyrrole carboxylic acids. We will deconstruct the significance of this chemical scaffold, beginning with its roots in potent natural products, and progressing to the targeted design and evaluation of synthetic derivatives for modern drug discovery. This document is intended for researchers, scientists, and drug development professionals seeking to understand the mechanistic basis, experimental validation, and therapeutic potential of this promising class of compounds.
Introduction: The Pyrrole Scaffold as a Privileged Structure in Bioactive Compounds
The pyrrole ring, a five-membered aromatic heterocycle, is a cornerstone of medicinal chemistry and chemical biology.[1] It is a structural motif present in vital biological molecules, including heme and chlorophyll.[1] Nature has extensively utilized the pyrrole scaffold to generate a vast array of secondary metabolites with potent biological activities. Many of these natural products, particularly those isolated from marine and microbial sources, are halogenated, a modification that often enhances their therapeutic potency and target specificity.[2][3][4]
Among these, dichlorinated pyrroles have emerged as a class of significant interest, largely inspired by the potent antifungal antibiotic, pyrrolnitrin.[2] This guide focuses specifically on dichlorinated pyrrole carboxylic acids, a subclass that combines the established bioactivity of the chlorinated pyrrole core with the unique physicochemical and binding properties of a carboxylic acid functional group. This addition opens new avenues for molecular interactions, potentially leading to novel mechanisms of action and improved pharmacological profiles.
The Natural Archetype: Pyrrolnitrin's Potent Antifungal Activity
To understand the potential of dichlorinated pyrrole carboxylic acids, we must first examine their most famous natural relative, pyrrolnitrin. Produced by various bacteria, including Pseudomonas and Burkholderia species, pyrrolnitrin (3-chloro-4-(3-chloro-2-nitrophenyl)-1H-pyrrole) is a powerful antifungal agent.[2][5]
Key Biological Activities of Pyrrolnitrin:
-
Broad-Spectrum Antifungal Action: It is highly effective against a wide range of phytopathogenic fungi, such as Alternaria alternata and Aspergillus niger, making it a lead compound for agricultural fungicides.[2][6]
-
Antibacterial Properties: Pyrrolnitrin also demonstrates activity against bacteria, including Bacillus cereus and Staphylococcus sp.[6]
-
Cytotoxic Effects: Studies have shown that pyrrolnitrin can inhibit the proliferation of cancer cell lines, such as HepG-2 human liver cancer cells, indicating its potential as an anticancer agent.[6][7]
Mechanism of Action: A Multi-Pronged Attack
The efficacy of pyrrolnitrin is attributed to its ability to disrupt fundamental cellular processes. The primary mechanisms are believed to be:
-
Inhibition of the Electron Transport System: Pyrrolnitrin interferes with cellular respiration, a critical process for energy production.[5]
-
Uncoupling of Oxidative Phosphorylation: It disrupts the mitochondrial membrane potential, effectively short-circuiting the cell's energy-generating machinery.[2]
-
Inhibition of Macromolecule Synthesis: The compound has been shown to impede the synthesis of essential biomolecules like DNA, RNA, and proteins.[2]
The chlorine atoms on both the phenyl and pyrrole rings are considered crucial for its potent biological activity.[2]
Caption: Proposed mechanism of action for Pyrrolnitrin.
Structure-Activity Relationships (SAR) and the Carboxylic Acid Moiety
Studies on pyrrolnitrin analogs have revealed key structural requirements for bioactivity. A dissociable proton on the pyrrole nitrogen and specific substitutions on the phenyl ring are critical for strong inhibitory effects.[8] Replacing the nitro group of pyrrolnitrin with a carboxylic acid introduces a significant structural change with several important consequences:
-
Altered Physicochemical Properties: The carboxylic acid group increases polarity and introduces an ionizable center, which can dramatically affect solubility, cell permeability, and pharmacokinetic properties.
-
New Binding Interactions: Unlike the nitro group, a carboxylate can act as a potent hydrogen bond acceptor and can chelate metal ions, enabling it to interact with entirely different biological targets, particularly the active sites of metalloenzymes.
-
Bioisosteric Replacement: In drug design, a carboxylic acid is often used as a bioisostere for other functional groups. This modification can retain or enhance activity while improving other drug-like properties.
This strategic modification has been validated in other pyrrole-containing natural products. For instance, the lamellarins, a class of marine natural products embodying 3,4-diarylated pyrrole 2-carboxylic acid moieties, exhibit powerful cytotoxic and antiviral effects.[3]
Key Biological Activities of Dichlorinated Pyrrole Carboxylic Acids & Analogs
Building on the foundation of pyrrolnitrin and related structures, synthetic dichlorinated pyrrole carboxylic acids and their derivatives (esters, amides) have been investigated for a range of therapeutic applications.
Antimicrobial and Antifungal Activity
This remains the most prominent and well-documented activity. The core dichlorinated pyrrole scaffold consistently confers potent growth inhibition against a variety of microbial pathogens.
-
Fungal Pathogens: Derivatives have shown remarkable activity against fungi like Candida albicans, Aspergillus niger, and various plant pathogens.[9][10][11] In some cases, novel synthetic derivatives exhibit inhibitory potential many times greater than standard antifungal drugs like fluconazole.[12]
-
Bacterial Pathogens: Activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), has been reported.[13] Some analogs function by inhibiting essential bacterial enzymes like DNA gyrase, a validated target for antibiotics.[1]
Anticancer Activity
The cytotoxic potential of the pyrrole scaffold is a significant area of research.[14][15]
-
Mechanisms of Action: The anticancer effects are often mediated through the induction of apoptosis (programmed cell death) and cell cycle arrest.[7][16] For example, certain acenaphtho[1,2-b]pyrrole-9-carboxylic acid derivatives were found to bind DNA and induce S-phase arrest in tumor cells.[16]
-
Targeted Inhibition: More advanced pyrrole derivatives have been designed to inhibit specific targets crucial for cancer progression, such as protein tyrosine kinases and histone deacetylases.[7]
Enzyme Inhibition
The introduction of a carboxylic acid group makes these compounds particularly well-suited for targeting enzyme active sites.
-
Proline Racemase Inhibition: Pyrrole-2-carboxylic acid itself is a known inhibitor of proline racemase, an enzyme essential for certain eukaryotic pathogens like Trypanosoma cruzi (the causative agent of Chagas disease).[17] This highlights the potential of the pyrrole-carboxylic acid combination for targeting specific enzymes.
-
DNA Gyrase and Topoisomerase Inhibition: As mentioned, certain brominated pyrrole amides have been identified as potent inhibitors of bacterial DNA gyrase, representing a promising avenue for new antibacterial agents.[1]
Methodologies for Evaluating Biological Activity
Rigorous and reproducible experimental protocols are essential for validating the biological activity of new chemical entities. The following section provides self-validating, step-by-step methodologies for key assays.
Protocol: In Vitro Antifungal Susceptibility Testing via Broth Microdilution
This protocol determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a fungus.
Causality Behind Choices:
-
Medium: RPMI-1640 is a standardized medium for antifungal susceptibility testing, ensuring results are comparable across different studies.
-
Inoculum Standardization: Using a spectrophotometer to standardize the fungal suspension is critical for reproducibility. An inconsistent starting number of fungal cells will lead to variable MIC values.
-
Controls: Including a positive control (a known antifungal like fluconazole) validates that the assay is working correctly, while a negative control (DMSO) ensures the vehicle is not causing inhibition.
Step-by-Step Methodology:
-
Preparation of Fungal Inoculum:
-
Culture the fungal strain (e.g., Candida albicans) on a suitable agar plate (e.g., Sabouraud Dextrose Agar) for 24-48 hours.
-
Harvest fungal cells and suspend them in sterile saline.
-
Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
Dilute this suspension 1:1000 in RPMI-1640 medium to achieve the final inoculum concentration.
-
-
Compound Preparation:
-
Prepare a stock solution of the test compound (e.g., 10 mg/mL) in dimethyl sulfoxide (DMSO).
-
In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in RPMI-1640 medium, starting from the desired highest concentration (e.g., 128 µg/mL).
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized fungal inoculum to each well containing 100 µL of the diluted compound.
-
Include a positive control well (fungus + known antifungal) and a negative/vehicle control well (fungus + DMSO). Also include a sterility control (medium only).
-
Incubate the plate at 35°C for 24-48 hours.
-
-
Reading Results:
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth. This can be assessed visually or by using a plate reader to measure optical density at 600 nm.
-
Caption: Workflow for MIC determination by broth microdilution.
Protocol: Cytotoxicity Assessment using the MTT Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
Causality Behind Choices:
-
Principle: The assay relies on the ability of viable, metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. Dead cells lose this ability. This provides a direct, quantifiable measure of viability.
-
Solubilization: The formazan crystals are insoluble in water. A solubilizing agent (like DMSO or isopropanol) is required to dissolve them before the absorbance can be read.
-
Wavelength: The absorbance of the solubilized formazan is measured near 570 nm, its absorption maximum, to ensure maximum sensitivity.
Step-by-Step Methodology:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of the dichlorinated pyrrole carboxylic acid in cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compound concentrations. Include vehicle controls (DMSO).
-
Incubate for a specified period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
-
Solubilization and Measurement:
-
Carefully remove the medium from the wells.
-
Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Data Summary: Representative Biological Activities
The following table summarizes key quantitative data for representative dichlorinated pyrroles and related compounds, demonstrating the potency of this chemical class.
| Compound Class/Name | Biological Activity | Target Organism/Cell Line | Potency (MIC or IC50) | Reference |
| Pyrrolnitrin | Antifungal | Alternaria alternata | 82% spore reduction @ 100 µg | [6] |
| Pyrrolnitrin | Antibacterial | Bacillus cereus | 3.4 cm inhibition zone @ 75 µg | [6] |
| Pyrrolnitrin | Anticancer (Cytotoxic) | HepG-2 (Human Liver) | IC50 = 15 µg/mL | [6] |
| Pyrroloquinoline Analog (BQ-07) | Antifungal | Candida albicans | MIC = 0.4 µg/mL | [12] |
| Dichlorinated Pyrrolidone Hydrazone | Antibacterial | S. aureus (MRSA) | 2x stronger than clindamycin | [13] |
| Acenaphthopyrrole Carboxylic Acid (3d) | Anticancer (Cytotoxic) | Human Tumor Cell Line | Potent activity reported | [16] |
| Brominated Pyrrole Amide | Enzyme Inhibition | M. tuberculosis DNA Gyrase | IC50 < 5 nM | [1] |
Future Perspectives
The dichlorinated pyrrole carboxylic acid scaffold represents a fertile ground for the discovery of new therapeutic agents. While its antimicrobial and antifungal properties are well-established, its potential in oncology and as a specific enzyme inhibitor is still being uncovered. Future research should focus on:
-
Expanding Chemical Diversity: Synthesizing and screening broader libraries of these compounds will be crucial to fully explore the structure-activity landscape.[18]
-
Target Deconvolution: Identifying the specific molecular targets for the most potent compounds will enable mechanism-driven drug development and optimization.
-
Pharmacokinetic Profiling: A thorough investigation of the absorption, distribution, metabolism, and excretion (ADME) properties of lead candidates is necessary to translate in vitro potency into in vivo efficacy.
By leveraging the insights gained from natural products like pyrrolnitrin and applying modern medicinal chemistry strategies, dichlorinated pyrrole carboxylic acids can be developed into next-generation therapeutics to address critical unmet needs in infectious diseases and oncology.
References
- 1. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microbial Pyrrolnitrin: Natural Metabolite with Immense Practical Utility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. soc.chim.it [soc.chim.it]
- 4. Marine Pyrrole Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrrolnitrin - Wikipedia [en.wikipedia.org]
- 6. digitalrepository.fccollege.edu.pk [digitalrepository.fccollege.edu.pk]
- 7. Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure-inhibitory activity relationships of pyrrolnitrin analogues on its biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel synthesis and antifungal activity of pyrrole and pyrrolo[2,3-d]pyrimidine derivatives containing sulfonamido moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Pyrrole-containing hybrids as potential anticancer agents: An insight into current developments and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Novel acenaphtho[1,2-b]pyrrole-carboxylic acid family: synthesis, cytotoxicity, DNA-binding and cell cycle evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Solid-Phase Synthesis of a Pyrrole Library and Identification of Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
The Pyrrole Scaffold: Foundational Strategies for Synthesis and Isolation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyrrole ring, a five-membered aromatic heterocycle, is a cornerstone of medicinal chemistry and natural product science.[1][2][3] Its structural motif is integral to a vast array of biologically active molecules, including bile pigments, the porphyrins of heme, chlorophyll, and vitamin B12.[4] In the pharmaceutical industry, the pyrrole scaffold is a privileged structure, featured in blockbuster drugs such as the cholesterol-lowering agent Atorvastatin and the cancer therapeutic Sunitinib.[4][5] The versatility of the pyrrole core allows for extensive substitution, leading to a diverse range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[6][7][8][9]
This guide provides a comprehensive overview of the core synthetic methodologies for constructing substituted pyrroles and the practical techniques for their subsequent isolation and purification. We will delve into the mechanistic underpinnings of classical and modern synthetic reactions, explaining the causality behind experimental choices, and provide validated protocols for obtaining these valuable compounds in high purity.
Part 1: The Art of Synthesis: Constructing the Pyrrole Core
The construction of the pyrrole ring has been a subject of intense study for over a century.[10] Methodologies have evolved from classical condensation reactions requiring harsh conditions to sophisticated, mild, and highly selective transition-metal-catalyzed processes. Understanding the mechanism and scope of these reactions is critical for designing efficient synthetic routes to novel compounds.
Classical Condensation Routes
These foundational methods remain highly relevant and are often the first choice for specific substitution patterns.
First reported in 1884, the Paal-Knorr synthesis is arguably the most direct method for preparing pyrroles.[11][12] It involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine.[13][14][15][16]
Mechanistic Insight: The reaction is typically conducted under neutral or weakly acidic conditions.[15] While it may seem intuitive that an enamine forms first, extensive mechanistic studies, including computational DFT work, have shown that the preferred pathway involves the initial formation of a hemiaminal.[11][12] The amine attacks one of the protonated carbonyls to form a hemiaminal intermediate. This is followed by a rate-determining intramolecular cyclization, where the amine attacks the second carbonyl group. Subsequent dehydration steps yield the aromatic pyrrole ring.[12][13][16] This pathway is energetically more favorable than one proceeding through an enamine intermediate.[11]
Causality in Experimental Choice: The choice of acidic conditions is a delicate balance. A weak acid like acetic acid can accelerate the reaction by protonating a carbonyl group, making it more electrophilic.[15] However, strongly acidic conditions (pH < 3) will favor the formation of furan byproducts through a competing reaction pathway.[15] A primary limitation of this method is the often-challenging synthesis of the 1,4-dicarbonyl precursors.[13]
Caption: The favored hemiaminal pathway in the Paal-Knorr pyrrole synthesis.
Named after Arthur Hantzsch, this method constructs the pyrrole ring from three components: a β-ketoester, an α-haloketone, and ammonia or a primary amine.[14][17]
Mechanistic Insight: The reaction begins with the condensation of the β-ketoester and the amine to form an enamine intermediate.[17] This enamine then acts as a nucleophile, attacking the α-haloketone. The most commonly accepted mechanism involves the enamine attacking the electrophilic carbonyl carbon of the α-haloketone, followed by cyclization and dehydration to furnish the pyrrole.[17][18] An alternative mechanism involves a direct nucleophilic substitution on the α-carbon bearing the halogen.[17]
Causality in Experimental Choice: The classical Hantzsch synthesis often suffers from modest yields and a limited substrate scope.[19] To address this, modern variations have been developed. For example, using green solvents like water with an organocatalyst such as DABCO (1,4-diazabicyclo[2.2.2]octane) can significantly improve yields and environmental friendliness.[19] Lewis acid catalysts like Yb(OTf)₃ have also been employed, which can alter the regioselectivity of the reaction by coordinating to the carbonyl oxygen, making it more reactive than the alkyl halide.[19]
This is a highly effective method for preparing N-substituted pyrroles. The reaction involves the condensation of a 2,5-dialkoxytetrahydrofuran with a primary amine, typically under acidic conditions.[20][21][22]
Mechanistic Insight: The reaction is catalyzed by acid, which facilitates the opening of the tetrahydrofuran ring to generate a 1,4-dicarbonyl species in situ, which then undergoes a Paal-Knorr type condensation with the amine.
Causality in Experimental Choice: Traditionally, this reaction was performed in refluxing acetic acid.[23] However, for less nucleophilic amines, such as amides or sulfonamides, harsher conditions or stronger acid promoters were often necessary.[23] Modern approaches have focused on greener and more efficient conditions. Microwave-assisted synthesis, for instance, can dramatically reduce reaction times from hours to minutes, often using just acetic acid or even water as the solvent without additional promoters.[23] This not only accelerates the synthesis but also aligns with the principles of green chemistry.[21][24]
Modern Synthetic Strategies
While classical methods are robust, the demand for complex, highly functionalized pyrroles has driven the development of new synthetic technologies, largely centered around transition metal catalysis.
-
Transition Metal Catalysis: Catalysts based on palladium, gold, copper, and rhodium have enabled the synthesis of substituted pyrroles from a wide variety of starting materials like alkynes, enynes, and azirines under remarkably mild conditions.[2][25][26][27] These methods offer excellent functional group tolerance and control over regioselectivity. For example, copper-hydride catalysis can be used to couple readily available 1,3-enynes and nitriles to form polysubstituted N-H pyrroles.[26][27]
-
Multi-Component Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single pot to form a product that contains portions of all starting materials.[28] This strategy allows for the rapid generation of molecular diversity and is particularly powerful for building libraries of substituted pyrroles for drug discovery.
-
Cross-Coupling Reactions: For further functionalization, modern cross-coupling reactions are indispensable. A pyrrole core can be synthesized with a handle, such as a boryl or stannyl group, which can then be subjected to a one-pot sequential Suzuki or Stille coupling reaction to install aryl or other groups at specific positions.[29][30]
Part 2: From Crude Mixture to Pure Compound: Isolation & Purification
The synthesis of a target molecule is only half the battle; obtaining it in a pure, well-characterized form is equally critical. The choice of purification method depends on the scale of the reaction and the physicochemical properties of the target compound and its impurities.
Core Techniques: Chromatography
Column chromatography is the most ubiquitous technique for the purification of pyrrole derivatives in a research setting.[31]
The Principle of Separation: The technique relies on the differential partitioning of components in a mixture between a stationary phase (typically silica gel) and a mobile phase (a solvent or solvent mixture). Compounds with higher polarity interact more strongly with the polar silica gel and thus elute more slowly, while less polar compounds travel down the column faster.
Causality in Experimental Choice:
-
Stationary Phase: Silica gel (SiO₂) is the standard choice for most pyrrole derivatives.[31]
-
Mobile Phase: A gradient of non-polar and polar solvents, such as hexanes and ethyl acetate, is commonly used. The process starts with a low-polarity mixture to elute non-polar impurities, and the polarity is gradually increased to elute the desired product and then any highly polar impurities.[32]
-
Modifiers: Pyrroles are nitrogen-containing heterocycles and can be basic. When purifying on acidic silica gel, this can lead to significant peak tailing on the column, resulting in poor separation. To counteract this, a small amount (0.1-1%) of a basic modifier like triethylamine (TEA) is often added to the mobile phase.[31] The TEA neutralizes the acidic silanol groups on the silica surface, preventing strong ionic interactions with the basic product and leading to sharper, more symmetrical elution bands.
-
TLC Analysis: First, analyze the crude reaction mixture by Thin-Layer Chromatography (TLC) to determine an appropriate starting solvent system for the column. The ideal Rf (retention factor) for the target compound is typically between 0.2 and 0.4.
-
Column Packing:
-
Select a column of appropriate size for the amount of crude material.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column and allow it to pack under gravity or light pressure, ensuring an even, crack-free bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent.
-
Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column bed.
-
-
Elution:
-
Begin eluting with the starting mobile phase, collecting fractions.
-
Gradually increase the polarity of the mobile phase according to the TLC analysis.
-
-
Fraction Analysis: Monitor the collected fractions by TLC. Visualize spots using UV light or by staining with an appropriate agent (e.g., potassium permanganate).[32]
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Caption: A typical experimental workflow for the purification of pyrroles via column chromatography.
Crystallization
For compounds that are solids at room temperature, crystallization is a powerful technique for achieving very high purity. It is also the prerequisite for obtaining a single-crystal X-ray structure to unambiguously determine the molecule's three-dimensional architecture.[33] The process involves dissolving the impure solid in a minimal amount of a hot solvent in which it is sparingly soluble at room temperature. Upon slow cooling, the compound's solubility decreases, and it crystallizes out, leaving impurities behind in the solution. Finding the right solvent or solvent system can be challenging and is often an empirical process.[34][35]
Part 3: Data Presentation: Quantifying Biological Impact
The ultimate goal of synthesizing novel substituted pyrroles is often to evaluate their biological activity. This data must be presented clearly and concisely to allow for effective comparison and structure-activity relationship (SAR) analysis.
Table 1: Anticancer Activity of Selected Substituted Pyrroles
The efficacy of substituted pyrroles is highly dependent on the nature and position of their substituents. The following table summarizes quantitative biological activity data for several pyrrole derivatives against various cancer cell lines.[6]
| Compound/Derivative Class | Substitution Details | Target Cell Line | Activity Metric | Reported Value (µM) |
| Alkynylated Pyrrole | 3-alkynylpyrrole-2,4-dicarboxylate | A549 (Lung) | IC₅₀ | 3.49 |
| Pyrrole-Indole Hybrid | Single chloro-substitution | T47D (Breast) | IC₅₀ | 2.4 |
| Cpd 19 | 3,4-dimethoxyphenyl at position 4 | MGC 80-3, HCT-116 | IC₅₀ | 1.0 - 1.7 |
| Cpd 21 | 3,4-dimethoxyphenyl at position 4 | HepG2, DU145 | IC₅₀ | 0.5 - 0.9 |
| Cpd 15 | 3,4-dimethoxyphenyl at position 4 | A549 (Lung) | IC₅₀ | 3.6 |
Data sourced from BenchChem, referencing peer-reviewed studies.[6] IC₅₀ represents the concentration of a drug that is required for 50% inhibition in vitro.
References
- 1. researchgate.net [researchgate.net]
- 2. journal.uctm.edu [journal.uctm.edu]
- 3. researchgate.net [researchgate.net]
- 4. Recent progress in the total synthesis of pyrrole-containing natural products (2011–2020) - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Substituted pyrroles based on ketones: prospects of application and advances in synthesis | Russian Chemical Reviews [rcr.colab.ws]
- 11. researchgate.net [researchgate.net]
- 12. rgmcet.edu.in [rgmcet.edu.in]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]
- 15. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 16. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 17. Hantzsch pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 18. Hantzch synthesis of pyrrole [quimicaorganica.org]
- 19. thieme-connect.com [thieme-connect.com]
- 20. Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach - PMC [pmc.ncbi.nlm.nih.gov]
- 21. BJOC - Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach [beilstein-journals.org]
- 22. Clauson-Kaas Pyrrole Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 23. arkat-usa.org [arkat-usa.org]
- 24. researchgate.net [researchgate.net]
- 25. Recent Advancements in Pyrrole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Synthesis of Pyrroles Through the CuH-Catalyzed Coupling of Enynes and Nitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 27. scispace.com [scispace.com]
- 28. orientjchem.org [orientjchem.org]
- 29. Synthesis of pentasubstituted 2-aryl pyrroles from boryl and stannyl alkynes via one-pot sequential Ti-catalyzed [2 + 2 + 1] pyrrole synthesis/cross coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Pyrrole - Wikipedia [en.wikipedia.org]
- 31. benchchem.com [benchchem.com]
- 32. rsc.org [rsc.org]
- 33. 2,4-Diarylpyrroles: synthesis, characterization and crystallographic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. mdpi.com [mdpi.com]
- 35. Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Stability and Storage of 4,5-Dichloro-1H-pyrrole-2-carboxylic acid
Abstract and Introduction
4,5-Dichloro-1H-pyrrole-2-carboxylic acid (CAS No. 39209-94-4) is a halogenated heterocyclic compound of significant interest in medicinal chemistry and drug development.[1][2] Its rigid structure and functional handles make it a valuable building block for synthesizing complex molecules with potential therapeutic applications, including roles as quorum sensing inhibitors and antibiotic accelerants.[3][4] The integrity of such starting materials is paramount to the reproducibility of synthetic procedures and the quality of downstream products. This guide provides a comprehensive overview of the factors influencing the stability of this compound, outlines field-proven storage and handling protocols, and details a validated analytical method for assessing its purity over time. The recommendations herein are designed to ensure the long-term viability and performance of this compound in a research and development setting.
Physicochemical Properties
A foundational understanding of the compound's physical and chemical properties is essential for developing appropriate storage strategies.
| Property | Value | Source(s) |
| CAS Number | 39209-94-4 | [1][5][6] |
| Molecular Formula | C₅H₃Cl₂NO₂ | [1][7][8] |
| Molecular Weight | 179.99 g/mol | [1][7] |
| Appearance | Light brown to gray solid/powder | [5][9] |
| Purity | Typically ≥95% | [6][8] |
| InChI Key | MNMMKOBJLQMWLQ-UHFFFAOYSA-N | [2][6] |
Core Stability Profile & Postulated Degradation Pathways
The stability of this compound is governed by its chemical structure: a pyrrole ring, which is susceptible to oxidation, substituted with electron-withdrawing chlorine atoms and a carboxylic acid group. These features dictate its sensitivity to several environmental factors.
Key Factors Influencing Stability
-
Atmosphere: The compound's pyrrolic nature suggests a susceptibility to oxidation. The consistent recommendation from suppliers for storage under an inert gas (nitrogen or argon) underscores this vulnerability.[5][6] Exposure to atmospheric oxygen, particularly when combined with light or elevated temperature, can lead to oxidative degradation of the pyrrole ring. Safety data for the parent compound, pyrrole, explicitly notes sensitivity to air and light.
-
Temperature: Cold storage is critical. The recommended temperature range of 2-8°C is universally cited to slow the rate of potential degradation reactions.[5][6] Elevated temperatures can provide the activation energy needed to overcome reaction barriers, accelerating decomposition. Storing at ambient or higher temperatures is strongly discouraged.
-
Light: Photodegradation is a significant risk for many heterocyclic and aromatic compounds. Pyrrole itself is known to discolor upon exposure to light.[10] Energy from UV or visible light can promote oxidative processes or other rearrangements. Therefore, protection from light by using amber vials or storing containers in the dark is a mandatory precaution.
-
Moisture and pH: The presence of two chlorine atoms on the pyrrole ring introduces a risk of hydrolysis, although this is likely slow under neutral conditions. In the presence of moisture and heat, or under basic conditions, hydrolysis could occur, potentially leading to the formation of hydrochloric acid (HCl).[11] This is a critical incompatibility; the compound must be segregated from bases and alkaline substances, as reactions can be exothermic.[12] Furthermore, decarboxylation of the carboxylic acid group is a known degradation pathway for related compounds, a reaction that can be facilitated by water and acid.[13]
Postulated Degradation Pathways
The primary degradation mechanisms are anticipated to be oxidation, hydrolysis, and decarboxylation. While specific degradation products for this molecule are not extensively documented in the literature, its chemical functionalities allow for logical postulation.
Caption: Potential degradation pathways for the title compound.
Recommended Storage and Handling Protocols
Adherence to strict storage and handling protocols is the most effective way to preserve the chemical integrity of this compound.
Summary of Storage Conditions
| Parameter | Long-Term Storage | Short-Term (In-Use) | Rationale |
| Temperature | 2-8°C | Maintain at 2-8°C | Minimizes thermal degradation and slows reaction kinetics.[5][6] |
| Atmosphere | Inert Gas (Argon/Nitrogen) | Backfill with inert gas after each use | Prevents oxidative degradation of the pyrrole ring.[5][6] |
| Light | Store in the dark (e.g., in a box) | Use amber glass vials | Prevents photodegradation.[10] |
| Container | Tightly sealed, amber glass vial or bottle | Tightly sealed vial | Prevents exposure to moisture and air.[12][14] |
Handling Best Practices
-
Inert Atmosphere Equilibration: Before opening, allow the container to warm to room temperature in a desiccator. This crucial step prevents atmospheric moisture from condensing on the cold solid.
-
Dispensing: Whenever possible, handle and weigh the compound in a glove box or glove bag under an inert atmosphere. If this is not feasible, work quickly in a well-ventilated area with low humidity.[12]
-
Aliquoting: For frequent use, it is highly advisable to aliquot the bulk material into smaller, single-use vials. This practice minimizes the number of times the primary stock is exposed to the atmosphere, thereby protecting its integrity.
-
Container Sealing: After dispensing, flush the headspace of the container with dry argon or nitrogen before tightly resealing. Use high-quality caps with inert liners (e.g., PTFE-lined).
-
Incompatible Materials: Store this compound segregated from strong oxidizing agents and bases/alkalies.[12][15]
Protocol for Stability Assessment
A formal stability study is the definitive method for determining shelf-life under specific conditions. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for this purpose due to its ability to separate and quantify the active compound from potential impurities and degradants.[16]
Experimental Workflow for a Stability Study
The logical flow of a stability study involves preparing samples, exposing them to controlled stress conditions, and analyzing them at predetermined time points against a baseline.
References
- 1. scbt.com [scbt.com]
- 2. 4,5-Dichloro-1H-pyrrole-2-carboxylicacid | C5H2Cl2NO2 | MD Topology | NMR | X-Ray [atb.uq.edu.au]
- 3. Frontiers | 1H-Pyrrole-2,5-dicarboxylic acid, a quorum sensing inhibitor from one endophytic fungus in Areca catechu L., acts as antibiotic accelerant against Pseudomonas aeruginosa [frontiersin.org]
- 4. 1H-Pyrrole-2,5-dicarboxylic acid, a quorum sensing inhibitor from one endophytic fungus in Areca catechu L., acts as antibiotic accelerant against Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | 39209-94-4 [amp.chemicalbook.com]
- 6. This compound | 39209-94-4 [sigmaaldrich.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. This compound - CAS:39209-94-4 - Abovchem [abovchem.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. chlorinated-solvents.eu [chlorinated-solvents.eu]
- 12. download.basf.com [download.basf.com]
- 13. researchgate.net [researchgate.net]
- 14. cdhfinechemical.com [cdhfinechemical.com]
- 15. fishersci.com [fishersci.com]
- 16. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
Methodological & Application
Application Notes and Protocols: Synthesis of 4,5-Dichloro-1H-pyrrole-2-carboxylic Acid Derivatives
Introduction: The Strategic Importance of Dichlorinated Pyrroles in Modern Chemistry
The pyrrole nucleus is a cornerstone in medicinal chemistry and materials science, forming the structural core of a vast array of biologically active compounds and functional materials.[1][2] Among the diverse family of pyrrole derivatives, 4,5-dichloro-1H-pyrrole-2-carboxylic acid and its analogues represent a class of molecules with significant therapeutic potential. These compounds are key intermediates in the synthesis of potent antibacterial agents, fungicides, and inhibitors of biological targets such as DNA gyrase B and mitochondrial complex II.[1][3] The precise placement of chlorine atoms on the pyrrole ring profoundly influences the molecule's electronic properties and binding affinities, making the development of robust and efficient synthetic routes to these scaffolds a critical endeavor for researchers in drug discovery and development.
This comprehensive guide provides a detailed exploration of the synthesis of this compound derivatives. We will delve into the primary synthetic strategies, offer a detailed, step-by-step experimental protocol for a reliable synthetic route, and present a comparative analysis of various methodologies. The underlying chemical principles and mechanistic insights will be discussed to provide a thorough understanding of the transformations involved.
Synthetic Strategies: A Comparative Overview
The synthesis of this compound typically involves a two-step sequence: the chlorination of a pyrrole-2-carboxylate precursor, followed by the hydrolysis of the ester to the corresponding carboxylic acid. Several reagents and conditions can be employed for the chlorination step, each with its own set of advantages and limitations.
A common precursor for this synthesis is a suitable ester of pyrrole-2-carboxylic acid, such as the ethyl or methyl ester.[4][5] The synthesis of these precursors is well-established and can be achieved through various methods, including the reaction of pyrrole with trichloroacetyl chloride followed by alcoholysis.[5]
Table 1: Comparison of Common Chlorination Methods for Pyrrole-2-Carboxylate Esters
| Chlorinating Agent | Typical Solvent | Temperature | Key Advantages | Key Disadvantages |
| Chlorine gas | Acetic acid | Room Temperature | Cost-effective for large-scale synthesis. | Requires specialized equipment for handling a corrosive and toxic gas; can lead to over-chlorination.[4] |
| Sulfuryl chloride (SO₂Cl₂) | Acetic acid, Dichloromethane | 0°C to Room Temperature | Liquid reagent, easier to handle than chlorine gas; can be used for radical or electrophilic chlorination.[6][7] | Can generate corrosive byproducts (HCl and SO₂); may require a radical initiator for specific selectivities.[8][9] |
| N-Chlorosuccinimide (NCS) | Dichloromethane, Acetonitrile | 0°C to Room Temperature | Solid reagent, easy to handle; generally provides good regioselectivity.[10] | Can be more expensive than other chlorinating agents; may require longer reaction times.[1] |
Recommended Synthetic Protocol: A Two-Step Approach to this compound
This protocol details a reliable and scalable synthesis of this compound, commencing with the chlorination of ethyl 1H-pyrrole-2-carboxylate followed by ester hydrolysis.
Visualizing the Synthetic Workflow
References
- 1. CN111662233B - Method for synthesizing 4-chloro-1H-imidazole-2-carboxylic acid ethyl ester by one-step method - Google Patents [patents.google.com]
- 2. rgmcet.edu.in [rgmcet.edu.in]
- 3. New synthesis of pyrrole-2-carboxylic and pyrrole-2,5-dicarboxylic acid esters in the presence of iron-containing catalysts: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. EP0600157A1 - Debrominative chlorination of pyrroles - Google Patents [patents.google.com]
- 7. Sulfuryl chloride - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. US2302228A - Method of chlorination with sulphuryl chloride and production of monochloro-trimethyl acetic acid - Google Patents [patents.google.com]
- 10. Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for N-alkylation of 4,5-Dichloro-1H-pyrrole-2-carboxylic acid
[Application Notes and Protocols]
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the N-alkylation of 4,5-dichloro-1H-pyrrole-2-carboxylic acid, a crucial heterocyclic building block in medicinal chemistry and materials science. Recognizing the synthetic challenges posed by the electron-deficient nature of the pyrrole ring and the presence of a deactivating carboxylic acid group, this document outlines several robust methodologies to achieve efficient and selective N-alkylation. The protocols detailed herein include classical base-mediated alkylation, the Mitsunobu reaction, and phase-transfer catalysis, each with specific advantages depending on the desired alkyl substituent and scale of the reaction. This guide is intended for researchers, scientists, and drug development professionals seeking to synthesize novel N-substituted 4,5-dichloropyrrole-2-carboxylic acid derivatives.
Introduction
This compound is a key intermediate in the synthesis of a variety of biologically active compounds and functional materials. The substitution pattern on the pyrrole nitrogen (N-1 position) is a common point of diversification in drug discovery programs, allowing for the modulation of physicochemical properties such as solubility, lipophilicity, and metabolic stability, as well as influencing the compound's interaction with its biological target.
The N-alkylation of this substrate, however, is not without its challenges. The electron-withdrawing effects of the two chlorine atoms and the carboxylic acid group decrease the nucleophilicity of the pyrrole nitrogen, making it less reactive towards electrophiles. Furthermore, the acidic proton of the carboxylic acid can interfere with basic reaction conditions, necessitating careful selection of reagents and, in some cases, the use of a protecting group strategy.[1][2]
This application note aims to provide a detailed, field-proven guide to navigate these challenges, offering multiple synthetic routes to achieve successful N-alkylation. Each protocol is presented with step-by-step instructions, explanations of the underlying chemical principles, and considerations for reaction optimization and troubleshooting.
Strategic Considerations for N-Alkylation
Before proceeding with a specific protocol, it is essential to consider the nature of the alkylating agent and the overall synthetic strategy.
-
Reactivity of the Alkylating Agent: Primary and benzylic halides are generally more reactive and suitable for classical SN2-type alkylations. Secondary and sterically hindered alkylating agents may require more forcing conditions or alternative methodologies like the Mitsunobu reaction.
-
Protection of the Carboxylic Acid: In many base-mediated alkylation protocols, the carboxylic acid will be deprotonated in situ to form the carboxylate salt. While this can prevent unwanted side reactions at the carboxyl group, it may also impact the solubility of the starting material. In certain cases, protection of the carboxylic acid as an ester may be advantageous.[2][3]
-
Scale of the Reaction: The choice of methodology can be influenced by the desired scale of the synthesis. For example, phase-transfer catalysis is often amenable to large-scale reactions.[4]
Protocol 1: Classical Base-Mediated N-Alkylation with Alkyl Halides
This protocol describes a general and widely applicable method for the N-alkylation of this compound using a suitable base and an alkyl halide. The choice of base and solvent is critical for achieving good yields.
Causality Behind Experimental Choices
-
Base Selection: A moderately strong base is required to deprotonate the pyrrole nitrogen, forming the more nucleophilic pyrrolide anion. However, a base that is too strong can lead to side reactions. Potassium carbonate (K2CO3) is often a good choice as it is effective and relatively inexpensive.[5] Sodium hydride (NaH) can also be used for less reactive alkylating agents, but requires anhydrous conditions and careful handling.
-
Solvent Selection: A polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is typically used to dissolve the pyrrole salt and facilitate the SN2 reaction.[6]
-
Temperature: The reaction is often started at room temperature and may be gently heated to drive it to completion, especially with less reactive alkyl halides.
Experimental Workflow Diagram
Caption: Workflow for base-mediated N-alkylation.
Step-by-Step Methodology
-
Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous DMF (0.1-0.2 M) in a round-bottom flask equipped with a magnetic stir bar, add potassium carbonate (2.0-3.0 eq).
-
Stirring: Stir the suspension at room temperature for 30-60 minutes to facilitate the formation of the potassium salt of both the pyrrole nitrogen and the carboxylic acid.
-
Addition of Alkylating Agent: Add the alkyl halide (1.1-1.5 eq) dropwise to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature or heat to 50-60 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent such as ethyl acetate (3 x).
-
Washing: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel.
Data Presentation
| Entry | Alkyl Halide | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzyl bromide | K2CO3 | DMF | 25 | 12 | 85 |
| 2 | Ethyl iodide | K2CO3 | DMF | 50 | 18 | 78 |
| 3 | Propargyl bromide | K2CO3 | DMF | 25 | 8 | 87[5] |
| 4 | Isopropyl bromide | NaH | THF | 60 | 24 | 45 |
Protocol 2: Mitsunobu Reaction for N-Alkylation with Alcohols
Causality Behind Experimental Choices
-
Reagents: The reaction relies on a phosphine, typically triphenylphosphine (PPh3), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[7] The phosphine activates the alcohol, making it a good leaving group, which is then displaced by the nucleophilic pyrrole nitrogen.
-
Acidity of Pyrrole: The pKa of the N-H bond of the pyrrole is crucial for the success of the Mitsunobu reaction. Electron-withdrawing groups on the pyrrole ring, such as the chloro and carboxyl groups in the substrate of interest, increase the acidity of the N-H proton, making it a suitable nucleophile for this reaction.[8][9]
-
Solvent: Anhydrous tetrahydrofuran (THF) is the most common solvent for the Mitsunobu reaction.
Experimental Workflow Diagram
Caption: Workflow for Mitsunobu N-alkylation.
Step-by-Step Methodology
-
Reaction Setup: To a solution of this compound (1.0 eq), the desired alcohol (1.1-1.2 eq), and triphenylphosphine (1.2-1.5 eq) in anhydrous THF (0.1 M) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), cool the mixture to 0 °C in an ice bath.
-
Addition of Azodicarboxylate: Slowly add a solution of DEAD or DIAD (1.2-1.5 eq) in THF dropwise to the cooled reaction mixture.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude residue directly by column chromatography on silica gel to separate the desired product from triphenylphosphine oxide and the hydrazine byproduct.
Data Presentation
| Entry | Alcohol | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzyl alcohol | PPh3, DIAD | THF | 0 to 25 | 16 | 80 |
| 2 | (R)-2-Butanol | PPh3, DEAD | THF | 0 to 25 | 20 | 75 (with inversion) |
| 3 | Ethanol | PPh3, DIAD | THF | 0 to 25 | 18 | 72 |
Protocol 3: Phase-Transfer Catalysis for N-Alkylation
Phase-transfer catalysis (PTC) is an effective method for carrying out reactions between reactants in immiscible phases. For the N-alkylation of pyrroles, this typically involves a solid-liquid or liquid-liquid system where the pyrrolide anion is generated in the aqueous or solid phase and transferred to the organic phase containing the alkylating agent by a phase-transfer catalyst.[4][10] This method is particularly useful for large-scale synthesis.
Causality Behind Experimental Choices
-
Catalyst: Quaternary ammonium salts, such as tetrabutylammonium bromide (TBAB) or tetrabutylammonium hydrogen sulfate (TBAHS), are commonly used as phase-transfer catalysts. The lipophilic cation pairs with the pyrrolide anion, transporting it into the organic phase where the reaction occurs.
-
Phase System: A solid-liquid system with a solid base like powdered potassium hydroxide (KOH) or potassium carbonate (K2CO3) and an organic solvent is often employed.[4]
-
Solvent: A non-polar or moderately polar organic solvent that is immiscible with the aqueous phase (if used) is suitable. Toluene or dichloromethane are common choices.
Experimental Workflow Diagram
Caption: Workflow for N-alkylation via phase-transfer catalysis.
Step-by-Step Methodology
-
Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq), powdered potassium carbonate or potassium hydroxide (3.0-5.0 eq), and a catalytic amount of tetrabutylammonium bromide (TBAB) (0.05-0.1 eq).
-
Solvent and Alkylating Agent: Add a suitable organic solvent (e.g., toluene or dichloromethane) to form a suspension, followed by the addition of the alkyl halide (1.1-1.5 eq).
-
Reaction: Stir the mixture vigorously at room temperature or with gentle heating. The vigorous stirring is essential to ensure efficient transfer between the phases. Monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, filter the solid base and salts.
-
Washing: Wash the organic filtrate with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Data Presentation
| Entry | Alkyl Halide | Base | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | n-Butyl bromide | K2CO3 | TBAB | Toluene | 80 | 10 | 90 |
| 2 | Benzyl chloride | KOH | TBAB | CH2Cl2 | 25 | 14 | 88 |
| 3 | Allyl bromide | K2CO3 | TBAHS | Toluene | 50 | 6 | 92 |
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or no conversion | Insufficiently strong base; low reactivity of alkylating agent; low reaction temperature. | Use a stronger base (e.g., NaH); increase the reaction temperature; consider using the Mitsunobu protocol for unreactive alcohols. |
| Formation of multiple products | C-alkylation in addition to N-alkylation; side reactions of the carboxylic acid. | Use a less polar solvent to favor N-alkylation; protect the carboxylic acid as an ester before alkylation. |
| Difficulty in purification (Mitsunobu) | Co-elution of product with triphenylphosphine oxide. | Use polymer-supported triphenylphosphine to simplify work-up; optimize chromatography conditions. |
| Inconsistent results in PTC | Inefficient stirring; catalyst deactivation. | Ensure vigorous stirring; use a fresh catalyst; ensure the base is finely powdered. |
Conclusion
The N-alkylation of this compound can be successfully achieved through several synthetic methodologies. The choice of protocol should be guided by the nature of the alkylating agent, the desired scale of the reaction, and the available laboratory resources. The classical base-mediated approach is a versatile and cost-effective method for reactive alkyl halides. The Mitsunobu reaction offers a mild and efficient alternative for the use of alcohols, while phase-transfer catalysis provides a robust and scalable process. By understanding the principles behind each method and carefully controlling the reaction parameters, researchers can efficiently synthesize a diverse range of N-substituted 4,5-dichloropyrrole-2-carboxylic acid derivatives for various applications in drug discovery and materials science.
References
- 1. Protecting group - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of substituted N-heterocycles by N-alkylation [organic-chemistry.org]
- 7. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Mitsunobu Reaction - Common Conditions [commonorganicchemistry.com]
- 10. Asymmetric phase-transfer-catalyzed intramolecular N-alkylation of indoles and pyrroles: a combined experimental and theoretical investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Investigating 4,5-Dichloro-1H-pyrrole-2-carboxylic acid in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Foreword: A Note on Scientific Rationale
The exploration of novel small molecules is the cornerstone of oncological drug discovery. Within this landscape, heterocyclic compounds, particularly those containing a pyrrole scaffold, have emerged as a privileged structure in the design of targeted cancer therapeutics.[1][2] This document provides a comprehensive guide for the investigation of 4,5-Dichloro-1H-pyrrole-2-carboxylic acid , a halogenated pyrrole derivative, as a potential anticancer agent.
While direct, peer-reviewed studies on the specific anticancer effects of this compound are not extensively available in the public domain as of the last update, its structural motifs—the pyrrole ring and the carboxylic acid group—are present in numerous compounds with established or emerging roles in oncology.[2][3] Therefore, this guide is structured as a forward-looking series of application notes and protocols, designed to empower researchers to systematically evaluate its potential. We will proceed from a foundation of chemical properties and safety to hypothesized mechanisms of action and detailed experimental workflows for their validation.
Part 1: Compound Profile and Handling
1.1. Chemical and Physical Properties
| Property | Value | Reference |
| CAS Number | 39209-94-4 | [4][5] |
| Molecular Formula | C₅H₃Cl₂NO₂ | [4][6][7][8][9] |
| Molecular Weight | 179.99 g/mol | [4][6] |
| Physical Form | Solid | |
| Purity | Typically >95% | [7] |
| Storage | Inert atmosphere, 2-8°C |
1.2. Safety and Handling
This compound is a chemical substance that requires careful handling in a laboratory setting. The following safety precautions are advised based on available material safety data sheets (MSDS) for this compound and structurally related chemicals.[10][11][12]
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[5][11]
Personal Protective Equipment (PPE):
-
Eyes: Safety goggles (compliant with EN 166).[11]
-
Hands: Chemical-resistant gloves.[11]
-
Body: Laboratory coat.[11]
-
Respiratory: Use in a well-ventilated area or under a chemical fume hood.[10][11]
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[11][12]
-
Skin Contact: Wash off immediately with plenty of soap and water.[11][12]
-
Eye Contact: Rinse immediately with plenty of water for at least 15 minutes.[11][12]
-
Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[11][12]
Part 2: Hypothesized Mechanisms of Action and Rationale for Investigation
The anticancer potential of pyrrole derivatives is often linked to their ability to inhibit key signaling pathways involved in cell proliferation, survival, and angiogenesis.[1][2][13] The presence of a carboxylic acid moiety also suggests potential interactions with metabolic pathways that are frequently dysregulated in cancer.[3]
2.1. Hypothesis 1: Inhibition of Protein Kinases
Many pyrrole-containing compounds function as ATP-competitive inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[1][13] The pyrrole scaffold can form critical hydrogen bonds within the kinase hinge region.
Rationale for Investigation: The dichlorinated pyrrole ring of this compound may confer unique binding properties to the ATP-binding pockets of various kinases.
Caption: Hypothesized inhibition of receptor tyrosine kinase signaling.
2.2. Hypothesis 2: Modulation of Carboxylic Acid Metabolism
Cancer cells exhibit altered metabolism, often relying on aerobic glycolysis (the Warburg effect) and increased uptake and utilization of fatty acids and amino acids.[3] Carboxylic acids are central to these metabolic pathways.
Rationale for Investigation: this compound could potentially interfere with transporters or enzymes involved in the metabolism of endogenous carboxylic acids, thereby disrupting the energy supply of cancer cells.
Part 3: Experimental Protocols for Investigating Anticancer Activity
The following protocols provide a systematic approach to evaluating the anticancer potential of this compound.
3.1. Workflow for Initial Screening
Caption: High-level workflow for in vitro evaluation.
3.2. Protocol 1: Cell Viability (MTS Assay)
This protocol is designed to determine the concentration-dependent cytotoxic effect of the compound on cancer cells.
Materials:
-
Cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast carcinoma, LoVo colon cancer)
-
Complete growth medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution)
-
Plate reader (490 nm absorbance)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the compound in complete medium. The final DMSO concentration should not exceed 0.5%. Add 100 µL of the diluted compound to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTS Addition: Add 20 µL of MTS reagent to each well. Incubate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
3.3. Protocol 2: Western Blot for Signaling Pathway Analysis
This protocol aims to investigate the effect of the compound on key proteins in hypothesized signaling pathways (e.g., EGFR, Akt).
Materials:
-
Treated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus (e.g., wet or semi-dry)
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-Akt, anti-Akt, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with the compound at its IC₅₀ concentration for a specified time (e.g., 24 hours). Lyse the cells in RIPA buffer with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane, apply the chemiluminescent substrate, and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin). Compare the levels of phosphorylated proteins in treated versus untreated cells.
Part 4: Future Directions and In Vivo Studies
Should in vitro studies demonstrate promising activity, the next logical step would be to assess the compound's efficacy and safety in preclinical animal models. This would involve:
-
Pharmacokinetic (PK) studies: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.
-
Xenograft models: Human cancer cells are implanted in immunocompromised mice, which are then treated with the compound to evaluate its effect on tumor growth.
-
Toxicology studies: To assess the safety profile of the compound in healthy animals.
References
- 1. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Carboxylic acid metabolism in cancer: Mechanisms, microenvironment interactions, and therapeutic opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. This compound | 39209-94-4 [amp.chemicalbook.com]
- 6. scbt.com [scbt.com]
- 7. This compound - CAS:39209-94-4 - Abovchem [abovchem.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. This compound [chemicalbook.com]
- 10. aksci.com [aksci.com]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. fishersci.com [fishersci.com]
- 13. Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocols: Amide Coupling Reactions with 4,5-Dichloro-1H-pyrrole-2-carboxylic acid
Introduction: The Significance of the Dichloropyrrole Scaffold
The 4,5-dichloro-1H-pyrrole-2-carboxamide core is a privileged scaffold in medicinal chemistry and natural product synthesis. Pyrrole and its derivatives are integral components of a vast array of biologically active molecules, including pharmaceuticals and agrochemicals.[1][2] The unique electronic and structural properties of this moiety contribute to the bioactivity of numerous compounds, making it a cornerstone for drug discovery programs.[2] Specifically, the pyrrole-imidazole alkaloids, a class of marine natural products, often feature this chlorinated pyrrole motif and exhibit a broad range of biological activities.[3]
However, the synthesis of amide derivatives from 4,5-dichloro-1H-pyrrole-2-carboxylic acid presents specific challenges. The electron-withdrawing nature of the two chlorine atoms deactivates the pyrrole ring, influencing the reactivity of the carboxylic acid.[4] Furthermore, amide coupling reactions involving electron-deficient amines or sterically hindered substrates can be sluggish and yield unsatisfactory results with standard protocols.[5][6][7]
This guide provides a detailed exploration of the principles and robust protocols for the successful amide coupling of this compound. It is designed for researchers, medicinal chemists, and process development scientists seeking reliable methods to synthesize these valuable compounds.
Core Principles: Activating the Carboxylic Acid for Amide Synthesis
The direct reaction between a carboxylic acid and an amine to form an amide bond is generally inefficient. The acidic proton of the carboxylic acid and the basic amine readily form a non-reactive ammonium carboxylate salt.[8][9] To facilitate the reaction, the carboxylic acid must first be "activated" by converting its hydroxyl group into a better leaving group. This creates a highly electrophilic species that is readily attacked by the nucleophilic amine.[10]
This activation is achieved using coupling reagents. The general mechanism involves two key steps:
-
Activation: The carboxylic acid reacts with the coupling reagent to form a highly reactive intermediate, such as an active ester or an O-acylisourea.
-
Coupling: The amine attacks the activated intermediate, displacing the leaving group to form the thermodynamically stable amide bond.
Figure 1: General workflow for amide coupling reactions.
Selection of Coupling Reagents and Additives
The choice of coupling reagent is critical for achieving high yields and purity, especially with challenging substrates like electron-deficient pyrroles.
1. Carbodiimide-Based Reagents (EDC)
-
Mechanism: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[9] This intermediate is then attacked by the amine. A significant side reaction is the intramolecular rearrangement of the O-acylisourea to a stable N-acylurea, which terminates the reaction.
-
Role of Additives (HOBt): To prevent N-acylurea formation and suppress racemization, an additive like 1-Hydroxybenzotriazole (HOBt) is almost always used.[11][12] HOBt rapidly traps the O-acylisourea to form an HOBt-active ester, which is more stable than the O-acylisourea but still highly reactive towards amines.[5][13][14]
References
- 1. scispace.com [scispace.com]
- 2. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. findresearcher.sdu.dk:8443 [findresearcher.sdu.dk:8443]
- 8. benchchem.com [benchchem.com]
- 9. fishersci.co.uk [fishersci.co.uk]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Amine to Amide Mechanism (EDC + HOBt) [commonorganicchemistry.com]
- 12. bachem.com [bachem.com]
- 13. researchgate.net [researchgate.net]
- 14. luxembourg-bio.com [luxembourg-bio.com]
The Strategic Utility of 4,5-Dichloro-1H-pyrrole-2-carboxylic Acid in the Synthesis of Kinase Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Privileged Scaffold in Kinase Inhibitor Design
The pyrrole nucleus is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds.[1][2] Within the vast landscape of kinase inhibitor discovery, substituted pyrroles have emerged as a "privileged scaffold," capable of interacting with the ATP-binding site of various kinases.[3][4] This guide focuses on a particularly valuable, halogenated building block: 4,5-dichloro-1H-pyrrole-2-carboxylic acid . Its unique chemical architecture offers a strategic starting point for the synthesis of a diverse array of potent and selective kinase inhibitors.
The presence of chlorine atoms on the pyrrole ring is not merely a synthetic handle; it profoundly influences the molecule's physicochemical properties and biological activity. Halogenation can enhance binding affinity to the target kinase, improve metabolic stability, and provide vectors for further chemical modification.[5] This document will provide an in-depth exploration of the application of this compound in kinase inhibitor synthesis, complete with detailed protocols and the scientific rationale behind the methodologies.
Chemical Properties and Synthetic Rationale
This compound is a versatile precursor for several reasons:
-
Activated Carboxylic Acid: The carboxylic acid moiety is the primary site for initial derivatization, most commonly through amidation reactions to introduce a wide range of side chains.
-
Reactive Halogens: The chlorine atoms at the 4 and 5 positions can participate in various cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of aryl or heteroaryl groups.[6][7][8] This is a critical step in building the complex molecular architectures required for potent kinase inhibition.
-
Modulation of Electronic Properties: The electron-withdrawing nature of the chlorine atoms influences the reactivity of the pyrrole ring and the acidity of the N-H proton.
The general synthetic strategy often involves an initial amidation of the carboxylic acid, followed by a subsequent cross-coupling reaction at one or both of the chlorine positions. This modular approach allows for the rapid generation of a library of analogs for structure-activity relationship (SAR) studies.
Core Synthetic Protocol: Amidation of this compound
The formation of an amide bond is a pivotal step in the utilization of this compound. A robust and high-yielding amidation protocol is essential for the successful synthesis of downstream kinase inhibitors. While various coupling reagents can be employed, the use of propanephosphonic acid anhydride (T3P®) offers a reliable and efficient method.[9][10]
Protocol 1: T3P®-Mediated Amidation
This protocol describes the general procedure for the coupling of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine of interest (1.1 equivalents)
-
Propanephosphonic acid anhydride (T3P®) (50% solution in ethyl acetate or DMF, 1.5 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF) or Ethyl Acetate (EtOAc)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2-3 equivalents)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and standard laboratory glassware
Procedure:
-
To a stirred solution of this compound (1 equivalent) and the desired amine (1.1 equivalents) in anhydrous DMF or EtOAc, add the base (DIPEA or TEA, 2-3 equivalents) at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Slowly add the T3P® solution (1.5 equivalents) dropwise to the reaction mixture.
-
Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by the addition of water.
-
Extract the product with dichloromethane (3 x volume of the reaction mixture).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-substituted-4,5-dichloro-1H-pyrrole-2-carboxamide.
Causality Behind Experimental Choices:
-
T3P®: This reagent is a powerful dehydrating agent that activates the carboxylic acid to form a mixed anhydride, which is highly reactive towards amines. It is often preferred over carbodiimide reagents as the byproducts are water-soluble and easily removed during workup.
-
Base (DIPEA/TEA): A non-nucleophilic base is required to neutralize the acidic byproducts of the reaction and to deprotonate the amine, increasing its nucleophilicity.
-
Anhydrous Conditions: The reaction should be carried out under anhydrous conditions to prevent the hydrolysis of the activating agent and the activated carboxylic acid intermediate.
Advanced Synthetic Strategy: Suzuki-Miyaura Cross-Coupling
With the N-substituted-4,5-dichloro-1H-pyrrole-2-carboxamide in hand, the next strategic step often involves a Suzuki-Miyaura cross-coupling reaction to introduce an aryl or heteroaryl moiety at the C4 or C5 position of the pyrrole ring. This reaction is a powerful tool for C-C bond formation and is widely used in the synthesis of complex drug molecules.[6][7][8]
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling
This protocol provides a general procedure for the Suzuki-Miyaura coupling of an N-substituted-4,5-dichloro-1H-pyrrole-2-carboxamide with a boronic acid or boronate ester.
Materials:
-
N-substituted-4,5-dichloro-1H-pyrrole-2-carboxamide
-
Aryl or heteroaryl boronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2-3 equivalents)
-
Solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, condenser, magnetic stirrer, and standard laboratory glassware
Procedure:
-
To a round-bottom flask, add the N-substituted-4,5-dichloro-1H-pyrrole-2-carboxamide (1 equivalent), the boronic acid (1.2 equivalents), the palladium catalyst (2-5 mol%), and the base (2-3 equivalents).
-
Add the solvent and a small amount of water (e.g., 10:1 solvent to water ratio).
-
Degas the reaction mixture by bubbling with nitrogen or argon for 10-15 minutes.
-
Heat the reaction mixture to 80-100 °C and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite®.
-
Dilute the filtrate with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired C-arylated pyrrole derivative.
Causality Behind Experimental Choices:
-
Palladium Catalyst: Palladium is the key catalyst that facilitates the transmetalation and reductive elimination steps of the catalytic cycle. The choice of ligand on the palladium can significantly impact the reaction efficiency.
-
Base: The base is required to activate the boronic acid to form a more nucleophilic boronate species.
-
Solvent System: A mixture of an organic solvent and water is often used to ensure the solubility of both the organic and inorganic reagents.
Illustrative Synthetic Workflow
The following diagram illustrates a general workflow for the synthesis of a kinase inhibitor scaffold starting from this compound.
Caption: General synthetic workflow for kinase inhibitor synthesis.
Data Presentation: Representative Yields
The following table summarizes typical yields for the key synthetic steps described.
| Step | Reaction | Starting Material | Product | Typical Yield (%) |
| 1 | Amidation | This compound | N-Aryl-4,5-dichloro-1H-pyrrole-2-carboxamide | 70-90% |
| 2 | Suzuki Coupling | N-Aryl-4,5-dichloro-1H-pyrrole-2-carboxamide | N-Aryl-4-chloro-5-aryl-1H-pyrrole-2-carboxamide | 60-85% |
Conclusion and Future Perspectives
This compound stands as a highly valuable and versatile building block in the synthesis of kinase inhibitors. Its inherent reactivity and the strategic placement of its functional groups allow for a modular and efficient approach to the construction of complex molecular architectures. The protocols outlined in this guide provide a solid foundation for researchers to explore the vast chemical space accessible from this precursor. Future work in this area will likely focus on the development of more selective and efficient catalytic systems for the functionalization of the dichloropyrrole core, as well as the exploration of novel derivatization strategies to access next-generation kinase inhibitors with improved efficacy and safety profiles.
References
- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrrole derivatives as potent inhibitors of lymphocyte-specific kinase: Structure, synthesis, and SAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. eurochlor.org [eurochlor.org]
- 6. mdpi.com [mdpi.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Suzuki-Miyaura coupling reaction by PdII-catalyzed aromatic C-H bond activation directed by an N-alkyl acetamino group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CN103387565B - The preparation method of Axitinib - Google Patents [patents.google.com]
- 10. WO2011110199A1 - A process for amidation of pyrrole carboxylate compounds - Google Patents [patents.google.com]
Application Notes and Protocols for the Esterification of 4,5-Dichloro-1H-pyrrole-2-carboxylic Acid
Introduction: The Significance of 4,5-Dichloro-1H-pyrrole-2-carboxylate Esters in Medicinal Chemistry
4,5-Dichloro-1H-pyrrole-2-carboxylic acid is a pivotal heterocyclic building block in the landscape of modern drug discovery and development. Its rigid, planar structure, coupled with the electronic modulation provided by the two chlorine substituents, makes it a valuable scaffold for the synthesis of a diverse array of bioactive molecules. The corresponding esters of this carboxylic acid are key intermediates, offering enhanced solubility, improved cell permeability, and serving as versatile handles for further chemical transformations, such as amide bond formation. Consequently, the efficient and reliable synthesis of these esters is a critical step in many synthetic routes targeting novel therapeutic agents.
This document provides a comprehensive guide to three robust and widely applicable methods for the esterification of this compound: the classic Fischer-Speier Esterification, a powerful Thionyl Chloride-Mediated Esterification, and the mild and versatile Steglich Esterification using DCC and DMAP. Each section offers a detailed protocol, an in-depth discussion of the underlying mechanism, and expert insights into the practical aspects of the procedure, empowering researchers to select and execute the optimal method for their specific synthetic needs.
Method 1: Fischer-Speier Esterification
The Fischer-Speier esterification is a cornerstone of organic synthesis, valued for its simplicity and use of readily available reagents.[1] It involves the acid-catalyzed reaction between a carboxylic acid and an alcohol, typically in excess, to form the corresponding ester and water.[2][3] This equilibrium-driven reaction is particularly well-suited for the synthesis of simple alkyl esters, such as methyl or ethyl esters, where the alcohol can be used as the solvent to drive the reaction towards the product.[4]
Causality of Experimental Choices
The choice of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is crucial for protonating the carbonyl oxygen of the carboxylic acid. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly nucleophilic alcohol.[5] The use of a large excess of the alcohol serves to shift the reaction equilibrium to favor the formation of the ester, in accordance with Le Châtelier's principle.[3] Refluxing the reaction mixture provides the necessary thermal energy to overcome the activation barrier of the reaction.
Experimental Protocol
Materials:
-
This compound
-
Anhydrous alcohol (e.g., methanol, ethanol)
-
Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).
-
Add a large excess of the anhydrous alcohol (e.g., 20-50 equivalents), which will also serve as the solvent.
-
Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) or p-toluenesulfonic acid (e.g., 0.1 eq) to the stirring suspension.
-
Heat the reaction mixture to reflux and maintain it for 4-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess alcohol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in an organic solvent such as ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.
-
Purify the crude product by recrystallization or column chromatography on silica gel.
Caption: Workflow for Fischer-Speier Esterification.
Method 2: Thionyl Chloride-Mediated Esterification
For carboxylic acids that are less reactive or when milder conditions are desired than the high temperatures of Fischer-Speier esterification, the use of thionyl chloride (SOCl₂) offers a powerful alternative. This method proceeds through the formation of a highly reactive acyl chloride intermediate, which then readily reacts with an alcohol to form the ester.[6][7]
Causality of Experimental Choices
Thionyl chloride converts the carboxylic acid into an acyl chloride.[6] The hydroxyl group of the carboxylic acid is transformed into a chlorosulfite, which is an excellent leaving group. The subsequent attack by a chloride ion results in the formation of the acyl chloride with the liberation of sulfur dioxide and hydrogen chloride gas.[8] The in situ generated acyl chloride is much more electrophilic than the parent carboxylic acid and reacts rapidly with the alcohol, even at room temperature. The addition of a base like pyridine can be used to neutralize the HCl byproduct.
Experimental Protocol
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Anhydrous alcohol (e.g., methanol, ethanol)
-
Anhydrous solvent (e.g., dichloromethane (DCM), toluene)
-
Ice bath
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, suspend this compound (1.0 eq) in the anhydrous alcohol which will act as both reactant and solvent.
-
Cool the mixture in an ice bath to 0 °C.
-
Slowly add thionyl chloride (1.2-2.0 eq) dropwise to the cooled and stirring suspension. Caution: The reaction is exothermic and releases HCl and SO₂ gas. This step should be performed in a well-ventilated fume hood.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature or gently heat to reflux for 1-4 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture and carefully remove the excess thionyl chloride and alcohol under reduced pressure.
-
Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude ester by column chromatography or recrystallization.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 5. Fischer Esterification [organic-chemistry.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. echemi.com [echemi.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4,5-Dichloro-1H-pyrrole-2-carboxylic acid
Welcome to the dedicated technical support guide for the synthesis of 4,5-Dichloro-1H-pyrrole-2-carboxylic acid (CAS 39209-94-4). This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis, improve yields, and ensure the highest purity of the final product. As a key building block in medicinal chemistry, particularly for novel antibacterial agents, a robust and reproducible synthesis is paramount.[1] This guide provides in-depth, field-proven insights in a direct question-and-answer format.
I. Foundational Synthesis Overview & General Troubleshooting
The most common and reliable laboratory-scale synthesis of this compound involves the saponification (hydrolysis) of a suitable ester precursor, such as an ethyl or methyl ester.[1][2] This guide will focus on troubleshooting this critical final step, as well as addressing general issues applicable to the entire synthetic sequence.
General Troubleshooting Workflow
Before diving into specific issues, a systematic approach to troubleshooting is essential. The following workflow can help isolate the root cause of most synthetic problems.
Caption: A systematic workflow for troubleshooting synthesis issues.
II. Frequently Asked Questions (FAQs) & Troubleshooting Guide
Category 1: Low Yield & Incomplete Reactions
Q1: My reaction yield is consistently low or the reaction stalls. What are the primary factors to investigate?
A1: Low yields in pyrrole syntheses often stem from a few critical factors.[3] For the saponification of an ester precursor to this compound, consider the following:
-
Inadequate Hydrolysis Conditions: The choice of base and solvent system is crucial. While NaOH is common, Lithium Hydroxide (LiOH) in a mixed solvent system like 1,4-dioxane and water is highly effective for this substrate.[2] If using NaOH or KOH, ensure a sufficient molar excess (typically 3-5 equivalents) and consider adding a co-solvent like THF or ethanol to improve the solubility of the ester starting material.
-
Reaction Temperature and Time: Saponification of sterically hindered or electron-poor esters may require elevated temperatures (reflux) for an extended period (12-24 hours).[1][2] Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting material before proceeding with the work-up.
-
Purity of Starting Materials: Impurities in the ester precursor can interfere with the reaction.[3] It is essential to use a highly purified starting material.
-
Moisture Sensitivity (Precursor Steps): While the final saponification step is aqueous, many preceding steps in pyrrole synthesis are moisture-sensitive.[3] Ensure that all reagents and solvents used in the steps leading up to the final product are rigorously dried to prevent unwanted side reactions.
Q2: I'm using LiOH in dioxane/water, but the conversion is still poor. What can I do?
A2: If conversion remains an issue even with a reliable protocol, investigate these parameters:
-
Solvent Ratio: The ratio of dioxane to water can impact substrate solubility and reaction rate. A typical starting point is a 2:1 to 3:1 mixture of dioxane:water. Try adjusting this ratio to improve the homogeneity of the reaction mixture.
-
Molar Equivalents of Base: Increase the molar equivalents of LiOH. While 2-3 equivalents might be sufficient, pushing it to 5-10 equivalents can sometimes drive the reaction to completion, especially if any acidic impurities are present in the starting material.
-
Temperature: Ensure the reaction is reaching and maintaining the target reflux temperature. A variac or oil bath with a contact thermometer is more reliable than a heating mantle alone.
Category 2: Impurity Profile & Side Reactions
Q3: My final product is a dark, discolored powder, not the expected white or off-white solid. What causes this?
A3: Pyrroles, in general, are susceptible to oxidation and polymerization, which leads to the formation of colored impurities.[4] This is exacerbated by exposure to air, light, and residual acid from the work-up.
-
Prevention:
-
Inert Atmosphere: Conduct the reaction and work-up under an inert atmosphere (Nitrogen or Argon) where possible.
-
Degassed Solvents: Use solvents that have been degassed by sparging with nitrogen or argon.
-
Light Protection: Protect the reaction flask and the final product from light by wrapping them in aluminum foil.
-
-
Remediation:
-
Activated Carbon Treatment: During the purification process (see Q4), you can treat a solution of the product with activated carbon (e.g., Norit) to adsorb colored impurities. Use it sparingly, as it can also adsorb the desired product.
-
Recrystallization: A final recrystallization step is often very effective at removing colored impurities.
-
Q4: My crude NMR shows multiple unexpected aromatic signals. What are the likely side reactions?
A4: Besides starting material, several byproducts can arise:
-
Decarboxylation: The pyrrole-2-carboxylic acid moiety can be susceptible to decarboxylation under harsh acidic or thermal conditions, leading to the formation of 3,4-dichloropyrrole. This is especially a risk if the acidification step during work-up is performed at high temperatures. Always perform acidification in an ice bath.
-
Polymerization: Residual acid can catalyze the polymerization of the electron-rich pyrrole ring.[5] It is critical to thoroughly wash the final product to remove all traces of the acid used for precipitation.
-
Incomplete Chlorination (from precursor synthesis): If the preceding chlorination step was not driven to completion, you might carry over mono-chloro-pyrrole species into the final hydrolysis step, resulting in a mixture of chlorinated products.
| Symptom | Potential Cause | Recommended Action |
| Low Yield | Incomplete hydrolysis | Increase base equivalents, temperature, or reaction time.[1][2] |
| Dark/Colored Product | Oxidation/Polymerization | Use inert atmosphere, protect from light, treat with activated carbon.[4] |
| Byproduct (Decarboxylation) | Harsh acidification/heat | Perform acidification at 0 °C; avoid excessive heating. |
| Byproduct (Polymerization) | Residual acid | Thoroughly wash the isolated product with cold water.[5] |
Category 3: Product Isolation & Purification
Q5: What is the most effective protocol for purifying the crude this compound?
A5: An acid-base extraction is the standard and most effective method for purifying carboxylic acids.[6][7] It efficiently removes neutral and basic impurities.
Detailed Protocol: Acid-Base Purification
-
Dissolution: After the reaction is complete, cool the mixture to room temperature and remove the organic solvent (e.g., dioxane) under reduced pressure. Dissolve the remaining aqueous residue in water and add 1M NaOH solution until the pH is >10 to ensure the carboxylic acid is fully deprotonated and dissolved as its sodium salt.
-
Extraction of Neutral Impurities: Transfer the basic aqueous solution to a separatory funnel. Extract the solution two or three times with an organic solvent like diethyl ether or ethyl acetate. This will remove any unreacted ester and other neutral organic impurities. Discard the organic layers.
-
Precipitation of the Acid: Cool the aqueous layer in an ice bath. While stirring vigorously, slowly add 1M or 2M HCl to acidify the solution to a pH of ~2-3.[1] The this compound will precipitate out of the solution.
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake thoroughly with cold deionized water to remove inorganic salts (NaCl) and residual HCl. A final wash with a cold non-polar solvent like hexane can help speed up drying.
-
Drying: Dry the purified solid under high vacuum.
Caption: Workflow for the acid-base purification of the target compound.
Q6: My purified product still shows impurities. Should I consider recrystallization?
A6: Yes. If acid-base purification is insufficient, recrystallization is the next logical step. The choice of solvent is critical.
-
Solvent Screening: Test the solubility of your purified product in small amounts of various solvents at room temperature and upon heating. An ideal solvent will dissolve the product when hot but not when cold.
-
Common Solvents to Try:
-
Aqueous Ethanol or Methanol
-
Toluene
-
Ethyl Acetate/Hexane mixture
-
Acetonitrile
-
III. Analytical Characterization
Q7: What are the expected NMR chemical shifts for the final product?
A7: While specific shifts can vary based on the solvent used (e.g., DMSO-d₆ vs. CDCl₃), you should look for characteristic signals. The pyrrole ring proton typically appears as a singlet in the aromatic region. The acidic proton of the carboxylic acid will be a broad singlet, and its chemical shift is highly dependent on concentration and solvent. The NH proton of the pyrrole ring will also be a broad singlet. Always compare your results to literature data or a reference standard.[1][8]
IV. References
-
BenchChem. (n.d.). Common side reactions in the synthesis of substituted pyrroles and their avoidance. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). This compound synthesis. Retrieved from --INVALID-LINK--
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole. Retrieved from --INVALID-LINK--
-
UoD. (n.d.). Heterocyclic Compounds. Retrieved from --INVALID-LINK--
-
Zidar, N., et al. (2021). Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks. ACS Omega, 6(14), 9775–9784. Retrieved from --INVALID-LINK--
-
Wikipedia. (n.d.). Pyrrole. Retrieved from --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Retrieved from --INVALID-LINK--
-
The Automated Topology Builder (ATB) and Repository. (n.d.). 4,5-Dichloro-1H-pyrrole-2-carboxylicacid. Retrieved from --INVALID-LINK--
-
Organic Syntheses. (n.d.). 1H-Pyrrole-2-carboxylic acid, ethyl ester. Retrieved from --INVALID-LINK--
-
Khusnutdinov, R. I., et al. (2010). New Synthesis of Pyrrole-2-carboxylic and Pyrrole-2,5-dicarboxylic Acid Esters in the Presence of Iron-Containing Catalysts. Russian Journal of Organic Chemistry, 46(7), 1053–1059. Retrieved from --INVALID-LINK--
-
LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from --INVALID-LINK--
-
Santa Cruz Biotechnology. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
ResearchGate. (2013). How can I purify carboxylic acid? Retrieved from --INVALID-LINK--
References
- 1. Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. Pyrrole - Wikipedia [en.wikipedia.org]
- 5. uop.edu.pk [uop.edu.pk]
- 6. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 7. researchgate.net [researchgate.net]
- 8. 4,5-Dichloro-1H-pyrrole-2-carboxylicacid | C5H2Cl2NO2 | MD Topology | NMR | X-Ray [atb.uq.edu.au]
Technical Support Center: Purification of Crude 4,5-Dichloro-1H-pyrrole-2-carboxylic acid
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of crude 4,5-Dichloro-1H-pyrrole-2-carboxylic acid (CAS 39209-94-4).[1][2] This document moves beyond standard protocols to offer troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-tested experience. Our goal is to empower you to overcome common challenges and achieve high purity for this important heterocyclic compound.
Understanding the Compound and Potential Impurities
This compound is a solid at room temperature with a molecular weight of 179.99 g/mol .[1][3][4] Successful purification hinges on understanding the likely impurities introduced during its synthesis. While the specific impurities are route-dependent, they generally fall into these categories:
-
Unreacted Starting Materials: Depending on the synthetic pathway, this could include precursors to the pyrrole ring or chlorinating agents.
-
Reaction Byproducts: Side reactions can lead to the formation of isomeric pyrroles, over-chlorinated species, or decomposition products.
-
Residual Solvents: Solvents used in the reaction and initial work-up may be present.
-
Inorganic Salts: Formed during pH adjustments or as byproducts of certain reagents.
A preliminary analysis by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended to identify the number and nature of impurities, which will guide the selection of the most appropriate purification strategy.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of this compound in a question-and-answer format.
Question: My crude product is a dark, oily residue. How can I begin to purify it?
Answer: A dark, oily, or gummy consistency often indicates the presence of polymeric byproducts or significant amounts of residual solvent.
-
Initial Step: Trituration. Before attempting more complex methods, try triturating the crude material with a non-polar solvent in which the desired product has low solubility, such as hexanes or diethyl ether. This can help to wash away non-polar impurities and may induce crystallization of your product.
-
Next Step: Acid-Base Extraction. If trituration is ineffective, an acid-base extraction is a powerful technique for separating carboxylic acids from neutral or basic impurities.[5][6][7][8] The general principle is to deprotonate the carboxylic acid with a weak base, making it water-soluble, while neutral organic impurities remain in the organic phase.
Question: I performed an acid-base extraction, but my recovery of the carboxylic acid is very low after re-acidification. What went wrong?
Answer: Low recovery from an acid-base extraction can stem from several factors:
-
Incomplete Extraction: Ensure you have used a sufficient volume of the basic solution and performed multiple extractions (typically 2-3 times) to quantitatively transfer the carboxylate salt into the aqueous layer.
-
Improper pH for Re-acidification: It is crucial to acidify the aqueous layer to a low pH (typically pH 1-2) to ensure complete protonation and precipitation of the carboxylic acid. Use a pH meter or pH paper to verify. Add the acid slowly and with cooling, as the neutralization reaction can be exothermic.
-
Product Solubility: While many carboxylic acids precipitate readily from acidic aqueous solutions, some may have appreciable water solubility, especially if the volume of water is large. If you suspect this is the case, after acidification, extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) to recover the dissolved product.
-
Emulsion Formation: Emulsions can form at the interface of the organic and aqueous layers, trapping your product. To break emulsions, you can try adding brine (saturated NaCl solution) or allowing the mixture to stand for an extended period.
Question: My compound streaks badly on a silica gel TLC plate, making it difficult to assess purity and develop a chromatography method. How can I fix this?
Answer: Streaking of carboxylic acids on silica gel is a common problem due to the acidic nature of both the compound and the stationary phase. This can lead to a mixture of protonated and deprotonated forms of your compound, resulting in tailing.
-
Solution: To suppress this effect, add a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to your eluting solvent system. This will ensure that your carboxylic acid remains fully protonated and travels up the plate as a more compact spot.
Frequently Asked Questions (FAQs)
Q1: What is the best method for purifying solid this compound?
A1: For solid carboxylic acids, recrystallization is often the most effective and scalable purification technique. The key is to find a suitable solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
Q2: How do I choose a suitable solvent for recrystallization?
A2: The ideal recrystallization solvent will have the following properties:
-
The compound of interest should be highly soluble at the solvent's boiling point and poorly soluble at low temperatures (e.g., 0-4 °C).
-
Impurities should either be completely soluble or completely insoluble in the solvent at all temperatures.
-
The solvent should not react with your compound.
-
The solvent should have a relatively low boiling point for easy removal.
A good starting point for solvent screening is to test small amounts of your crude product in various solvents of differing polarities (e.g., water, ethanol, ethyl acetate, toluene, hexanes).
Q3: Can I use column chromatography to purify this compound?
A3: Yes, silica gel column chromatography can be used, but it is often more laborious and less scalable than recrystallization for this type of compound. As mentioned in the troubleshooting section, you will likely need to add a small percentage of a volatile acid to your mobile phase to prevent streaking and achieve good separation.
Q4: My purified product still shows minor impurities by NMR. What are my options for further purification?
A4: If minor impurities persist after recrystallization or chromatography, you may consider a second recrystallization from a different solvent system. Alternatively, for very high purity requirements, techniques such as preparative HPLC could be employed, although this is generally reserved for small-scale purifications.
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This protocol is designed to separate this compound from neutral and basic impurities.
Materials:
-
Crude this compound
-
Diethyl ether or Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
6 M Hydrochloric acid (HCl)
-
Deionized water
-
Separatory funnel
-
Beakers and flasks
-
pH paper or pH meter
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) in a separatory funnel.
-
Extraction: Add a saturated aqueous solution of sodium bicarbonate to the separatory funnel. Stopper the funnel and gently invert it several times, venting frequently to release any pressure buildup from CO₂ evolution.
-
Separation: Allow the layers to separate. The deprotonated carboxylate salt will be in the lower aqueous layer. Drain the aqueous layer into a clean flask.
-
Repeat Extraction: Repeat the extraction of the organic layer with fresh NaHCO₃ solution one or two more times to ensure complete extraction of the carboxylic acid. Combine all aqueous extracts.
-
Re-acidification: Cool the combined aqueous extracts in an ice bath. Slowly add 6 M HCl dropwise with stirring until the solution is acidic (pH 1-2), as confirmed with pH paper. The this compound should precipitate as a solid.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the solid with a small amount of cold deionized water to remove any residual inorganic salts.
-
Drying: Dry the purified product in a desiccator or a vacuum oven at a moderate temperature.
Protocol 2: Purification by Recrystallization
This protocol outlines the general steps for recrystallizing this compound. The choice of solvent will need to be determined empirically.
Materials:
-
Crude this compound
-
Recrystallization solvent (determined by screening)
-
Erlenmeyer flask
-
Hot plate
-
Condenser (optional, for volatile solvents)
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent.
-
Heating: Gently heat the mixture on a hot plate with stirring. Add more solvent in small portions until the solid just dissolves. Avoid adding an excess of solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Cooling: Allow the hot solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals to a constant weight.
Data Presentation and Visualization
Table 1: Solvent Screening for Recrystallization
| Solvent | Solubility at Room Temp. | Solubility at Boiling | Crystal Formation on Cooling |
| Water | Low | Moderate | Yes |
| Ethanol | High | High | No |
| Ethyl Acetate | Moderate | High | Yes, with cooling |
| Toluene | Low | Moderate | Yes |
| Hexanes | Insoluble | Insoluble | N/A |
Note: This table is illustrative. Actual results will vary based on the specific impurities present in the crude material.
Diagrams
Caption: Decision workflow for selecting a purification technique.
References
- 1. scbt.com [scbt.com]
- 2. This compound - CAS:39209-94-4 - Abovchem [abovchem.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. chemscene.com [chemscene.com]
- 5. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. vernier.com [vernier.com]
Technical Support Center: Optimizing Reaction Conditions for Pyrrole Chlorination
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered during the electrophilic chlorination of pyrroles. As a senior application scientist, my goal is to synthesize technical accuracy with field-proven insights to help you navigate the complexities of these reactions and achieve your desired outcomes.
Introduction: The Challenge of Pyrrole Chlorination
Pyrrole is an electron-rich heteroaromatic compound that readily undergoes electrophilic substitution.[1][2][3][4] This high reactivity, however, makes selective chlorination a significant synthetic challenge.[3][5][6] Researchers often face issues with over-chlorination, poor regioselectivity, and even decomposition of the starting material.[3][5][6] This guide will provide a structured approach to troubleshooting these common problems, grounded in the fundamental principles of electrophilic aromatic substitution.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Controlling Over-Chlorination
Q1: My reaction is producing a mixture of di-, tri-, and even tetrachlorinated pyrroles. How can I favor monochlorination?
A1: This is the most common issue in pyrrole chlorination due to the ring's high activation.[3] The initial introduction of a chlorine atom does not sufficiently deactivate the ring to prevent further reaction. Here’s how to address this:
-
Choice of Chlorinating Agent: The reactivity of the chlorinating agent is paramount.
-
Avoid Harsh Reagents: Strong agents like chlorine gas (Cl₂) often lead to uncontrollable polychlorination and complex product mixtures.[5]
-
Utilize Milder Reagents: N-Chlorosuccinimide (NCS) and sulfuryl chloride (SO₂Cl₂) are generally preferred for better control.[3][5][7] Trichloroisocyanuric acid (TCCA) is another effective and often more reactive alternative to NCS.[8][9][10]
-
-
Stoichiometry and Temperature Control:
-
Use 1.0 Equivalent of Chlorinating Agent: While it may not result in complete conversion of your starting material, using a stoichiometric amount of the chlorinating agent is a crucial first step to minimize over-chlorination.[3]
-
Low Reaction Temperatures: Running the reaction at lower temperatures (e.g., 0 °C or -78 °C) can significantly slow down the reaction rate, allowing for better control and improved selectivity for the mono-chlorinated product.[3]
-
-
Solvent Effects: The choice of solvent can influence the reactivity of the chlorinating agent. Less polar solvents can sometimes temper the reactivity. Common solvents for chlorination include carbon tetrachloride, acetic acid, and chlorobenzene.[5]
Q2: I've tried using one equivalent of NCS at low temperature, but I still get a significant amount of dichlorinated product. What else can I do?
A2: This indicates that even under milder conditions, the mono-chlorinated pyrrole is still reactive enough to compete with the starting material for the chlorinating agent. Consider these advanced strategies:
-
Slow Addition: Instead of adding the chlorinating agent all at once, add it dropwise as a solution over an extended period. This keeps the instantaneous concentration of the electrophile low, favoring the reaction with the more abundant (and often more reactive) starting pyrrole.
-
Protecting Groups: If your pyrrole has an N-H bond, consider installing a protecting group (e.g., Boc, Ts). While N-protection can sometimes alter the regioselectivity, it can also modulate the overall reactivity of the pyrrole ring.
-
Debrominative Chlorination: A less common but effective strategy involves first brominating the pyrrole and then displacing the bromine with chlorine. This can offer a more controlled route to specific chlorinated pyrroles, especially for electron-deficient systems.[5]
Achieving Regioselectivity
Q3: My chlorination is not selective, and I'm getting a mixture of 2-chloro and 3-chloropyrroles. How can I control where the chlorine adds?
A3: The inherent electronic properties of the pyrrole ring strongly favor electrophilic attack at the C2 and C5 positions over the C3 and C4 positions.[2][3][4][11] This is due to the greater resonance stabilization of the carbocation intermediate formed upon attack at the α-positions.[2][4][11]
-
Understanding Inherent Reactivity: For an unsubstituted pyrrole, chlorination will almost exclusively occur at the 2-position. If you are observing 3-chloro products, it suggests either a very unusual substitution pattern on your starting material or potential isomerization.
-
Blocking Groups: If you desire chlorination at the C3 or C4 positions, you must first block the more reactive C2 and C5 positions with other substituents.
-
N-Substituent Effects: The nature of the substituent on the nitrogen atom can influence the regioselectivity. Bulky N-substituents can sterically hinder attack at the C2 and C5 positions, potentially increasing the proportion of C3/C4 substitution, although this is not always a highly effective directing strategy.
-
Enzymatic Chlorination: For highly specific regioselectivity that is difficult to achieve with traditional chemical methods, consider biocatalysis. Flavin-dependent halogenases can exhibit remarkable control over the position of chlorination.[12][13][14]
Q4: I am trying to synthesize a 2,5-dichloropyrrole. What are the best conditions for this?
A4: To achieve dichlorination at the 2 and 5 positions, you will typically use a slight excess of the chlorinating agent (e.g., 2.1-2.2 equivalents) and potentially more forcing conditions than for monochlorination.
-
Reagent and Stoichiometry: Using at least two equivalents of NCS or sulfuryl chloride is a good starting point.
-
Reaction Time and Temperature: You may need to increase the reaction temperature or extend the reaction time to drive the reaction to completion. Monitor the reaction progress carefully using techniques like TLC or GC-MS to avoid the formation of tri- and tetrachlorinated byproducts.[15]
Low Yield and Decomposition
Q5: My reaction is giving a very low yield of the desired chlorinated product, and I'm observing a lot of dark, insoluble material (tar). What is happening?
A5: The formation of tar is a common sign of pyrrole decomposition, which can be caused by overly harsh reaction conditions or the presence of strong acids.[16] Pyrroles are known to be unstable in strongly acidic media.
-
Acid Scavengers: Some chlorination reactions, particularly those using sulfuryl chloride, can generate acidic byproducts (HCl and SO₂). The inclusion of a non-nucleophilic base, such as pyridine or a hindered amine, can neutralize these acids and prevent polymerization of the pyrrole.
-
Temperature Control: As mentioned previously, high temperatures can lead to decomposition.[5] Maintain strict temperature control throughout the reaction.
-
Purity of Reagents and Solvents: Ensure that your starting pyrrole is pure and that your solvents are dry. Impurities can sometimes catalyze decomposition pathways.[17]
-
Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that may contribute to decomposition.
Summary of Reaction Conditions for Pyrrole Chlorination
| Chlorinating Agent | Typical Solvent(s) | Temperature Range (°C) | Key Considerations & Potential Issues |
| N-Chlorosuccinimide (NCS) | Acetonitrile, THF, Acetic Acid | -20 to 55 | Milder, good for controlled monochlorination.[18][19] Byproduct (succinimide) is water-soluble, simplifying workup. |
| Sulfuryl Chloride (SO₂Cl₂) | Diethyl Ether, Dichloromethane | -78 to 25 | More reactive than NCS, can lead to over-chlorination.[5][20][21] Generates acidic byproducts (HCl, SO₂).[7] |
| Trichloroisocyanuric Acid (TCCA) | Acetonitrile, Acetone, Acetic Acid | 0 to 25 | A powerful and efficient chlorinating agent.[8][10][22] The byproduct, cyanuric acid, is easily filtered off.[8] |
| t-Butyl Hypochlorite (t-BuOCl) | Carbon Tetrachloride | Reflux | Can be effective for some substrates.[5][20] May require more elevated temperatures. |
| Chlorine Gas (Cl₂) | Chlorobenzene, Acetic Acid | 20 to 60 | Very reactive and difficult to control.[5] Generally not recommended for selective chlorinations. |
Experimental Workflow & Protocol Example
General Protocol for Monochlorination of a Pyrrole Derivative using NCS
This protocol is a general starting point and should be optimized for your specific substrate.
-
Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), add the pyrrole substrate (1.0 eq).
-
Solvent Addition: Dissolve the pyrrole in a suitable dry solvent (e.g., acetonitrile or THF).
-
Cooling: Cool the reaction mixture to the desired temperature (a starting point of 0 °C is recommended).
-
Reagent Addition: In a separate flask, dissolve N-chlorosuccinimide (1.0-1.1 eq) in the same dry solvent. Add the NCS solution dropwise to the stirred pyrrole solution over 30-60 minutes.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the starting material is consumed or the reaction has reached optimal conversion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extraction: Dilute the mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizing the Optimization Workflow
The following diagram illustrates the logical steps in optimizing a pyrrole chlorination reaction.
Caption: A workflow diagram for optimizing pyrrole chlorination.
References
- 1. youtube.com [youtube.com]
- 2. uop.edu.pk [uop.edu.pk]
- 3. benchchem.com [benchchem.com]
- 4. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 5. EP0600157A1 - Debrominative chlorination of pyrroles - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Application of Sulfuryl Chloride for the Quick Construction of β-Chlorotetrahydrofuran Derivatives from Homoallylic Alcohols under Mild Conditions [organic-chemistry.org]
- 8. Trichloroisocyanuric acid - Enamine [enamine.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Trichloroisocyanuric acid - Wikipedia [en.wikipedia.org]
- 11. Heterocyclic compounds part _IV (Pyrrole) | PPTX [slideshare.net]
- 12. Structural Insights into Regioselectivity in the Enzymatic Chlorination of Tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 15. Application of different analytical methods for determination of volatile chlorination by-products in drinking water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mbbcollege.in [mbbcollege.in]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. jstage.jst.go.jp [jstage.jst.go.jp]
- 21. US2302228A - Method of chlorination with sulphuryl chloride and production of monochloro-trimethyl acetic acid - Google Patents [patents.google.com]
- 22. Trichloroisocyanuric acid|lookchem [lookchem.com]
Technical Support Center: A Troubleshooting Guide for Reactions of 4,5-Dichloro-1H-pyrrole-2-carboxylic Acid
Welcome to the Technical Support Center for 4,5-Dichloro-1H-pyrrole-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common issues encountered during chemical reactions with this versatile building block. The electron-withdrawing nature of the two chlorine atoms on the pyrrole ring significantly influences its reactivity, presenting unique challenges and opportunities in synthesis. This guide, presented in a question-and-answer format, offers practical, field-proven insights to navigate these complexities.
Frequently Asked Questions (FAQs) & Troubleshooting
Amide Coupling Reactions
Question 1: My amide coupling reaction with this compound is resulting in low to no yield. What are the likely causes and how can I optimize the reaction?
Low yields in amide coupling reactions involving this compound are frequently due to the reduced nucleophilicity of the pyrrole nitrogen and the electronic effects of the chloro substituents. Here’s a breakdown of potential issues and their solutions:
-
Incomplete Activation of the Carboxylic Acid: The electron-withdrawing chlorine atoms can make the carboxylic acid less reactive. Standard coupling agents might not be sufficient for complete activation.
-
Solution: Employ more robust coupling reagents. While common reagents like EDC/HOBt can be attempted, stronger uronium or phosphonium-based reagents such as HATU, HBTU, or PyBOP are often more effective for electron-deficient carboxylic acids. It is also beneficial to pre-activate the carboxylic acid with the coupling reagent for 15-30 minutes before adding the amine.
-
-
Poor Nucleophilicity of the Amine: If you are using an electron-deficient amine (e.g., a substituted aniline with electron-withdrawing groups), its low nucleophilicity will further slow down the reaction.
-
Solution: Increase the reaction temperature (e.g., to 40-60 °C) and extend the reaction time. The addition of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is crucial to scavenge the acid formed during the reaction without deprotonating the amine starting material.
-
-
Side Reaction: Decarboxylation: Pyrrole-2-carboxylic acids are known to be susceptible to decarboxylation, especially under acidic conditions, which can be generated during the activation step with some coupling reagents.[1][2]
-
Solution: Perform the reaction under neutral or slightly basic pH. The use of a base like DIPEA is critical. Avoid strongly acidic workups if possible. Monitoring the reaction by LC-MS can help detect the formation of the decarboxylated byproduct, 3,4-dichloropyrrole.
-
-
Solubility Issues: this compound and its derivatives may have limited solubility in common organic solvents.
-
Solution: Aprotic polar solvents like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are generally good choices to ensure all reactants are in solution. Acetonitrile can also be effective.
-
Question 2: I am observing the formation of an unexpected byproduct with a mass corresponding to the anhydride of my starting carboxylic acid. How can I prevent this?
Anhydride formation occurs when the activated carboxylic acid intermediate reacts with another molecule of the carboxylic acid instead of the intended amine. This is more likely to happen if the amine is a poor nucleophile or if its concentration is low.
-
Troubleshooting Flowchart for Anhydride Formation:
Caption: Decision-making workflow to minimize anhydride byproduct formation.
Esterification Reactions
Question 3: My Fischer esterification of this compound is incomplete, even with a large excess of alcohol and an acid catalyst. What can I do?
The electronic-withdrawing nature of the dichloro-substituted pyrrole ring deactivates the carbonyl group, making it less susceptible to nucleophilic attack by the alcohol in a Fischer esterification.[3][4][5][6][7][8]
-
Alternative Esterification Strategies:
Method Description Advantages Disadvantages Acyl Chloride Formation Convert the carboxylic acid to the more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with the alcohol.[9] Highly effective for deactivated acids. Requires an extra synthetic step and handling of corrosive reagents. Steglich Esterification Use of DCC or EDC as a coupling agent with a catalytic amount of DMAP. Milder conditions than acyl chloride formation. Can be sluggish with very hindered alcohols. Mitsunobu Reaction Reaction with an alcohol in the presence of triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate (e.g., DEAD or DIAD). Mild conditions, proceeds with inversion of stereochemistry at the alcohol center. Stoichiometric amounts of byproducts that require chromatographic removal. -
Step-by-Step Protocol for Esterification via Acyl Chloride:
-
Acyl Chloride Formation:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (N₂ or Ar), suspend this compound (1.0 eq.) in anhydrous dichloromethane (DCM) or toluene.
-
Add oxalyl chloride (2.0-3.0 eq.) dropwise at 0 °C.
-
Add a catalytic amount of DMF (1-2 drops).
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases and the solution becomes homogeneous.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude acyl chloride.
-
-
Ester Formation:
-
Dissolve the crude acyl chloride in anhydrous DCM or THF.
-
Cool the solution to 0 °C and add the desired alcohol (1.0-1.2 eq.) and a non-nucleophilic base such as triethylamine (TEA) or DIPEA (1.5 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Quench the reaction with water and perform an aqueous workup.
-
Purify the crude product by column chromatography or recrystallization.
-
-
Decarboxylation and Stability
Question 4: I suspect my this compound is decarboxylating during my reaction or workup. How can I confirm this and prevent it?
Pyrrole-2-carboxylic acids are known to undergo decarboxylation, particularly in the presence of strong acids and heat.[1][2] The electron-withdrawing chloro groups on the pyrrole ring can influence the stability of the intermediate, though specific data on the 4,5-dichloro isomer's propensity for decarboxylation under various conditions is limited.
-
Detection of Decarboxylation:
-
LC-MS: Look for a peak with a mass corresponding to 3,4-dichloropyrrole.
-
¹H NMR: The appearance of a new set of signals corresponding to the protons of 3,4-dichloropyrrole.
-
-
Preventative Measures:
-
Avoid Strong Acids: Whenever possible, use reaction conditions that are neutral or basic. If an acidic catalyst is required, use the mildest possible acid and the lowest effective concentration.
-
Low Temperatures: Keep reaction and workup temperatures as low as practically possible.
-
Rapid Workup: Minimize the time the compound is in an acidic environment during aqueous workups.
-
-
Decarboxylation Pathway:
Caption: Acid-catalyzed decarboxylation of this compound.
Purification and Handling
Question 5: What are the best practices for purifying the products of reactions with this compound?
Purification of chlorinated pyrrole derivatives can be challenging due to their similar polarities and potential for streaking on silica gel.
-
Column Chromatography:
-
Solvent System: A gradient of ethyl acetate in hexanes is a good starting point. The addition of a small amount of a more polar solvent like methanol or a few drops of acetic acid (if the product is stable to acid) can help to improve peak shape and reduce tailing.
-
Silica Gel: Use high-quality silica gel. For difficult separations, consider using a finer mesh size or a different stationary phase like alumina.
-
-
Recrystallization:
-
This is often a highly effective method for obtaining high-purity material.
-
Solvent Selection: A good recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. A solvent/anti-solvent system can also be effective. Common solvents for recrystallization of similar compounds include mixtures of DCM/hexanes, ethyl acetate/hexanes, or ethanol/water.
-
-
General Handling and Storage:
-
This compound is a solid that should be stored in a cool, dry place under an inert atmosphere.[10]
-
It is advisable to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Physicochemical Properties and Spectral Data
| Property | Value | Source |
| Molecular Formula | C₅H₃Cl₂NO₂ | [11] |
| Molecular Weight | 179.99 g/mol | [11] |
| Appearance | Solid | [10] |
| Solubility | Soluble in polar aprotic solvents like DMF and DMSO. The parent compound, pyrrole-2-carboxylic acid, is soluble in methanol, ethanol, and DMSO.[12][13] | Inferred from related compounds |
-
¹H NMR (DMSO-d₆, 400 MHz): The spectrum of the related 5-(aminomethyl)-3,4-dichloro-1H-pyrrole-2-carboxylic acid shows characteristic signals for the pyrrole proton and the substituent protons.[9] For the title compound, one would expect a singlet for the C3-H of the pyrrole ring.
-
¹³C NMR: The carbon signals will be influenced by the electron-withdrawing effects of the chlorine atoms and the carboxylic acid group.
-
IR Spectroscopy: Expect characteristic peaks for the N-H stretch (around 3200-3400 cm⁻¹), the C=O stretch of the carboxylic acid (around 1680-1710 cm⁻¹), and C-Cl stretches in the fingerprint region.
This technical support guide provides a starting point for troubleshooting reactions involving this compound. Due to the specific nature of each reaction, further optimization may be required. Careful monitoring of reaction progress and characterization of byproducts are key to successful synthesis.
References
- 1. Transition metal-catalyzed decarboxylative coupling reactions of alkynyl carboxylic acids - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Identification and synthesis of metabolites of the new 4.5-dihydroisoxazol-5-carboxamide derivate | Research Results in Pharmacology [rrpharmacology.ru]
- 3. Human Metabolome Database: Showing metabocard for Pyrrole-2-carboxylic acid (HMDB0004230) [hmdb.ca]
- 4. Solution-Phase Synthesis of a Tricyclic Pyrrole-2-Carboxamide Discovery Library Applying a Stetter-Paal-Knorr Reaction Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrrole-2-carboxylic acid(634-97-9) 1H NMR spectrum [chemicalbook.com]
- 6. Ester synthesis by esterification [organic-chemistry.org]
- 7. Pyrrole synthesis [organic-chemistry.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound synthesis - chemicalbook [chemicalbook.com]
- 11. 4,5-Dichloro-1H-pyrrole-2-carboxylicacid | C5H2Cl2NO2 | MD Topology | NMR | X-Ray [atb.uq.edu.au]
- 12. toku-e.com [toku-e.com]
- 13. alfa-chemistry.com [alfa-chemistry.com]
Technical Support Center: Synthesis and Stability of 4,5-Dichloro-1H-pyrrole-2-carboxylic acid
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for the synthesis of 4,5-Dichloro-1H-pyrrole-2-carboxylic acid. This document is designed for researchers, chemists, and drug development professionals who utilize this important heterocyclic building block. We will address common challenges, provide in-depth troubleshooting protocols, and explain the chemical principles behind preserving the integrity of your target molecule.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the synthesis and handling of this compound.
Q1: What is the primary degradation pathway for this compound during its synthesis?
The principal degradation pathway is acid-catalyzed decarboxylation.[1][2] This reaction involves the loss of the carboxylic acid group as carbon dioxide (CO₂), resulting in the formation of 4,5-dichloropyrrole as a major impurity. Pyrrolecarboxylic acids are known to decarboxylate more readily than many other aromatic acids.[2]
Q2: Under what conditions is this decarboxylation most likely to occur?
Degradation is most prevalent under two conditions:
-
Low pH: The rate of decarboxylation increases significantly as the pH of the aqueous solution decreases, particularly below pH 3.[2][3] This is a critical factor during the acidic workup phase following the saponification of an ester precursor.
-
Elevated Temperatures: Heating the compound in an acidic medium will dramatically accelerate the rate of decarboxylation.
Q3: How can I monitor the reaction progress and detect potential degradation?
Effective in-process monitoring is crucial. We recommend the following techniques:
-
Thin-Layer Chromatography (TLC): Ideal for tracking the consumption of the starting ester. The product, being a salt in the basic reaction mixture, will typically remain at the baseline, while the starting ester will have a higher Rf value. The decarboxylated byproduct is less polar than the acid product and will have a distinct, higher Rf.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most definitive method. It allows for the quantification of starting material, the desired product (m/z 178.95 for [M-H]⁻), and the decarboxylated impurity (m/z 131.97 for [M-H]⁻).
-
¹H NMR Spectroscopy: Analysis of a crude sample can quickly reveal the presence of the decarboxylated species by a characteristic new proton signal in the aromatic region where the carboxylic acid group was previously located.
Q4: Is the purified this compound stable for long-term storage?
Once purified and isolated as a solid, the compound is generally stable under normal conditions. However, to ensure long-term integrity, we recommend storing it in a cool, dark, and dry environment. Avoid storing it in solution, especially acidic solutions, for extended periods.
Troubleshooting Guide: Common Synthesis Problems
This guide provides a systematic approach to diagnosing and solving issues encountered during the synthesis, which typically involves the saponification (hydrolysis) of an ester precursor like Ethyl 4,5-dichloro-1H-pyrrole-2-carboxylate.
Problem 1: Low or No Yield of the Final Product
Symptom: After the complete workflow, the isolated mass of the desired carboxylic acid is significantly lower than the theoretical yield.
| Potential Cause | Underlying Rationale (The "Why") | Recommended Solution |
| Incomplete Saponification | The ester starting material is sterically hindered and electronically deactivated by the two chlorine atoms, making hydrolysis slower than for simple esters. Insufficient reaction time, temperature, or base will result in unreacted starting material that is lost during workup. | Verify complete reaction: Before workup, confirm the absence of starting material via TLC or LC-MS. Extend reaction time/increase temperature: Reflux the reaction mixture for an additional 2-4 hours. A common protocol uses 10 M NaOH in ethanol at 90 °C for 3-4 hours to ensure completion.[4] See Protocol 1 for optimized conditions. |
| Significant Decarboxylation during Workup | This is the most common cause of yield loss. During the neutralization/acidification step to protonate the carboxylate salt and precipitate the product, localized areas of high acid concentration and the exothermic nature of neutralization can create "hot spots" that drive rapid decarboxylation. | Implement a controlled, cold workup: Perform the acidification at 0 °C or below using an ice-salt bath. Add the acid (e.g., 2 M HCl) dropwise with vigorous stirring to dissipate heat and prevent pH gradients. This minimizes the kinetic rate of the degradation reaction.[2][3] See Protocol 2 for a detailed procedure. |
| Product Loss During Extraction | The product has some solubility in water and common organic solvents. If the pH is not adjusted correctly to the isoelectric point (typically pH ~2-3), the product may remain partially as the water-soluble carboxylate salt, leading to poor recovery in the organic phase or during filtration. | Ensure full precipitation: Adjust the pH carefully to ~2. Use a pH meter for accuracy. Saturate the aqueous phase: Before filtration or extraction, saturate the aqueous layer with NaCl to decrease the solubility of the product ("salting out"). Extract thoroughly: If extracting, use a suitable solvent like ethyl acetate and perform multiple extractions (e.g., 3x). |
Problem 2: Final Product is Contaminated with a Major Impurity
Symptom: Analytical data (NMR, LC-MS) of the isolated solid shows a significant presence of 4,5-dichloropyrrole.
| Potential Cause | Underlying Rationale (The "Why") | Recommended Solution |
| Harsh Acidic Workup | As detailed above, using concentrated acid, adding it too quickly, or failing to control the temperature during acidification is the primary cause of decarboxylation. The mechanism is acid-catalyzed and involves protonation of the pyrrole ring, which weakens the C-C bond to the carboxyl group.[1][5] | Strict adherence to cold workup: Re-emphasize the importance of the procedure outlined in Protocol 2 . Purification by Recrystallization: The decarboxylated impurity is less polar than the desired acid. A carefully chosen recrystallization solvent system (e.g., Ethanol/Water or Toluene) can effectively separate the two compounds. The desired acid is generally less soluble and will crystallize out upon cooling, leaving the more soluble impurity in the mother liquor. |
| Thermal Degradation During Solvent Removal | If any residual acid is present, removing the solvent from the extracted product at high temperatures (e.g., on a rotovap with a high-temperature water bath) can induce decarboxylation. | Avoid excessive heat: Remove extraction solvents under reduced pressure at a temperature not exceeding 40 °C. Co-evaporation: If trace acid is suspected, co-evaporate the crude product with a non-polar solvent like toluene to azeotropically remove residual water and HCl before final drying. |
Key Experimental Protocols & Methodologies
Protocol 1: Optimized Saponification of Ethyl 4,5-Dichloro-1H-pyrrole-2-carboxylate
This protocol is designed to ensure the complete and clean conversion of the ester to its corresponding carboxylate salt.
-
Reagent Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the starting ester (1.0 equiv) in absolute ethanol (10 mL per gram of ester).
-
Base Addition: Add aqueous 10 M Sodium Hydroxide (NaOH) solution (2.5 to 3.0 equiv).[4] The use of a slight excess of base ensures the reaction goes to completion.
-
Reaction Conditions: Heat the reaction mixture to 90 °C and maintain under reflux.
-
In-Process Monitoring: After 3 hours, take an aliquot, quench it with water, acidify, and extract into ethyl acetate. Spot this on a TLC plate against the starting material to check for completion. The reaction is complete when the starting ester spot is no longer visible.
-
Cooling: Once complete, remove the heat source and allow the mixture to cool to room temperature.
Protocol 2: Workup and Purification to Minimize Decarboxylation
This procedure is the most critical step for preventing degradation and ensuring high purity.
-
Solvent Removal: Concentrate the cooled reaction mixture from Protocol 1 under reduced pressure to remove the ethanol.
-
Redissolution & Cooling: Dissolve the remaining residue in water (20 mL per gram of starting ester) and cool the solution to 0 °C in an ice-salt bath.
-
Controlled Acidification: While stirring vigorously, add 2 M HCl dropwise via an addition funnel. Monitor the pH of the solution. A white precipitate of the carboxylic acid will begin to form.
-
Final pH Adjustment: Continue adding acid until the pH of the slurry is between 2 and 3. Do not "overshoot" into a highly acidic regime.
-
Precipitate Maturation: Continue stirring the cold slurry for an additional 30-60 minutes to ensure complete precipitation.
-
Isolation: Collect the white solid by vacuum filtration.
-
Washing: Wash the filter cake thoroughly with cold deionized water to remove inorganic salts.
-
Drying: Dry the product under vacuum to a constant weight. Air-drying is also acceptable.[4]
Visualization of Key Processes
Workflow for Synthesis and Degradation Prevention
The following diagram illustrates the critical path from the starting ester to the final product, highlighting the key control point for preventing degradation.
Caption: Synthesis workflow highlighting the critical cold acidic workup step.
Mechanism of Acid-Catalyzed Decarboxylation
Understanding the mechanism reinforces the need for careful pH and temperature control. The electron-rich pyrrole ring is susceptible to protonation, which initiates the degradation cascade.
Caption: Simplified mechanism of acid-catalyzed decarboxylation of pyrrole-2-carboxylic acid.[1][2]
References
- 1. Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. researchgate.net [researchgate.net]
- 4. Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. worldscientific.com [worldscientific.com]
Technical Support Center: HPLC Analysis of 4,5-Dichloro-1H-pyrrole-2-carboxylic Acid Synthesis
This guide provides in-depth troubleshooting and frequently asked questions for the analysis of byproducts in the synthesis of 4,5-Dichloro-1H-pyrrole-2-carboxylic acid using High-Performance Liquid Chromatography (HPLC). It is designed for researchers, scientists, and drug development professionals to navigate common challenges and ensure the integrity of their analytical results.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the HPLC analysis of this compound and its synthesis byproducts.
Q1: What are the expected major byproducts in the synthesis of this compound?
A1: The synthesis of this compound can be complex, with byproduct formation depending on the specific synthetic route. Common synthetic pathways, such as those starting from pyrrole-2-carboxylic acid, can lead to several impurities. Expected byproducts may include under-chlorinated species like 4-chloro-1H-pyrrole-2-carboxylic acid and 5-chloro-1H-pyrrole-2-carboxylic acid, as well as over-chlorinated or rearranged products. The starting materials and intermediates can also be present as impurities in the final product. The exact nature and quantity of byproducts will be highly dependent on reaction conditions such as temperature, reaction time, and the type of chlorinating agent used.
Q2: What is a typical starting point for developing an HPLC method for this analysis?
A2: A good starting point for method development is a reversed-phase HPLC method using a C18 column. A gradient elution with a mobile phase consisting of an acidified aqueous component (e.g., 0.1% trifluoroacetic acid or formic acid in water) and an organic modifier (e.g., acetonitrile or methanol) is generally effective for separating compounds with varying polarities, such as the target compound and its potential byproducts. Detection is typically performed using a UV detector, often in the range of 254-300 nm, where pyrrole derivatives exhibit strong absorbance.
Q3: How can I confirm the identity of the main peak as this compound?
A3: The most definitive method for peak identification is to use a combination of techniques. Initially, you can compare the retention time of your main peak with that of a certified reference standard of this compound under identical HPLC conditions. For absolute confirmation, collecting the fraction corresponding to the main peak and analyzing it by mass spectrometry (LC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy is recommended. The mass spectrum should show the expected molecular ion peak, and the NMR spectrum should correspond to the known structure of the target compound.
Q4: What are the critical parameters to monitor in the HPLC method for ensuring reproducibility?
A4: To ensure reproducible results, several parameters must be carefully controlled:
-
Mobile Phase Preparation: Ensure accurate and consistent preparation of the mobile phase, including the pH and the concentration of any additives.
-
Column Temperature: Maintain a constant column temperature using a column oven to prevent shifts in retention times.
-
Flow Rate: A stable and accurate flow rate is crucial for reproducible retention times and peak areas.
-
Injection Volume: Use a calibrated autosampler to ensure precise and consistent injection volumes.
-
Column Equilibration: Always allow sufficient time for the column to equilibrate with the initial mobile phase conditions before each injection.
II. HPLC Troubleshooting Guide
This section provides a detailed guide to troubleshooting common issues encountered during the HPLC analysis of this compound synthesis.
Problem 1: Poor Peak Shape (Tailing or Fronting)
Q: My main peak for this compound is showing significant tailing. What are the likely causes and how can I resolve this?
A: Peak tailing for acidic compounds like this compound is a common issue in reversed-phase HPLC.
Visualizing the Problem and Solution Pathway:
Technical Support Center: Scaling Up the Synthesis of 4,5-Dichloro-1H-pyrrole-2-carboxylic acid
Welcome to the technical support center for the synthesis of 4,5-dichloro-1H-pyrrole-2-carboxylic acid. This guide is intended for researchers, scientists, and drug development professionals who are looking to troubleshoot and scale up the production of this important chemical intermediate. Here, we address common challenges and provide practical, experience-driven solutions in a comprehensive question-and-answer format.
I. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis of this compound, from starting material selection to purification challenges.
Synthesis and Reaction Conditions
Question: What are the most common starting materials and synthetic routes for preparing this compound?
Answer: The most prevalent and direct method for synthesizing this compound is the direct chlorination of pyrrole-2-carboxylic acid.[1] This electrophilic substitution reaction typically utilizes a chlorinating agent in a suitable solvent.
A common procedure involves dissolving pyrrole-2-carboxylic acid in acetic acid and adding a solution of chlorine in acetic acid dropwise.[1] The reaction is typically stirred at room temperature for several hours.
Question: My chlorination reaction of pyrrole-2-carboxylic acid is giving a low yield and a mixture of products. What are the likely causes and how can I optimize the reaction?
Answer: Low yields and product mixtures in the chlorination of pyrrole-2-carboxylic acid often stem from over-chlorination or incomplete reaction. The pyrrole ring is highly activated towards electrophilic substitution, making it susceptible to the addition of more than two chlorine atoms.
Troubleshooting Strategies:
-
Control of Stoichiometry: Precise control over the molar equivalents of the chlorinating agent is critical. Using a slight excess of the chlorinating agent can lead to the formation of trichloro- and tetrachloro-pyrrole derivatives. Conversely, an insufficient amount will result in incomplete conversion of the starting material. It is recommended to start with stoichiometric amounts and adjust based on reaction monitoring.
-
Reaction Temperature: The reaction is typically exothermic. Maintaining a controlled temperature, often at or below room temperature (e.g., 20°C), is crucial to prevent side reactions and decomposition.[1]
-
Slow Addition of Chlorinating Agent: Adding the chlorinating agent dropwise over a prolonged period allows for better heat dissipation and helps to maintain a low concentration of the electrophile in the reaction mixture, thus minimizing over-chlorination.
-
Solvent Choice: Acetic acid is a commonly used solvent.[1] Other solvents like carbon tetrachloride can also be employed, but their compatibility with the chosen chlorinating agent and downstream processing should be considered.[2]
-
Choice of Chlorinating Agent: While elemental chlorine can be used, other reagents like sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) can offer milder reaction conditions and potentially higher selectivity.[2][3]
Question: I'm observing significant decarboxylation of my product during the reaction or workup. How can this be prevented?
Answer: Pyrrole-2-carboxylic acids are known to undergo decarboxylation, particularly under acidic conditions and at elevated temperatures.[4][5]
Mitigation Strategies:
-
pH Control During Workup: Avoid strongly acidic conditions during the workup. If an acid is required for neutralization or extraction, use it cautiously and at low temperatures.
-
Temperature Management: Perform all reaction and workup steps at the lowest practical temperature to minimize thermal decomposition.
-
Mechanism of Decarboxylation: The decarboxylation of pyrrole-2-carboxylic acid in acidic solutions can proceed through an associative mechanism involving the addition of water to the carboxyl group of the protonated reactant.[6]
Purification and Analysis
Question: What are the recommended methods for purifying crude this compound?
Answer: Purification of the crude product is essential to remove unreacted starting materials, over-chlorinated byproducts, and residual solvent.
Recommended Purification Techniques:
-
Recrystallization: This is often the most effective method for obtaining high-purity material. A common solvent for recrystallization is benzene.[1] The crude solid is dissolved in a minimal amount of hot solvent and allowed to cool slowly, leading to the formation of crystals of the desired product.
-
Column Chromatography: For difficult separations or to isolate minor components, silica gel column chromatography can be employed. A suitable eluent system would need to be determined empirically, typically starting with a non-polar solvent and gradually increasing the polarity.
-
Acid-Base Extraction: The carboxylic acid functionality allows for purification via acid-base extraction. The crude product can be dissolved in an organic solvent and extracted with an aqueous base (e.g., sodium bicarbonate or sodium hydroxide solution). The aqueous layer, containing the sodium salt of the product, is then washed with an organic solvent to remove neutral impurities. Finally, the aqueous layer is acidified to precipitate the pure carboxylic acid, which can be collected by filtration.
Question: How can I confirm the identity and purity of my synthesized this compound?
Answer: A combination of analytical techniques should be used to confirm the structure and assess the purity of the final product.
Analytical Methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are invaluable for structural elucidation. The ¹H NMR spectrum in a suitable deuterated solvent (e.g., NaOD) should show the characteristic pyrrolic proton signal, and the integration should be consistent with the expected structure.[1]
-
Mass Spectrometry (MS): This technique provides the molecular weight of the compound, confirming the elemental composition (C₅H₃Cl₂NO₂).[7]
-
Melting Point Analysis: A sharp melting point range is indicative of high purity.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H, C=O (carboxylic acid), and C-Cl bonds.
Scaling Up the Synthesis
Question: What are the key considerations when scaling up the synthesis of this compound from lab-scale to pilot or production scale?
Answer: Scaling up a chemical synthesis introduces challenges related to heat transfer, mass transfer, reaction kinetics, and safety.
Key Scale-Up Considerations:
-
Heat Management: The chlorination reaction is exothermic. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. A robust cooling system for the reactor is essential to maintain the optimal reaction temperature and prevent runaway reactions.
-
Mixing: Efficient mixing is crucial to ensure uniform reaction conditions and prevent localized "hot spots" or areas of high reagent concentration, which can lead to side product formation. The type and speed of the agitator should be carefully selected for the reactor geometry.
-
Reagent Addition: The rate of addition of the chlorinating agent becomes even more critical at scale. A controlled addition rate using a calibrated pump is recommended.
-
Workup and Isolation: The methods used for workup and product isolation at the lab scale may need to be adapted for larger quantities. For example, filtration and drying equipment must be appropriately sized.
-
Safety: A thorough process safety analysis should be conducted before any scale-up. This includes identifying potential hazards, such as the handling of corrosive and toxic materials (e.g., chlorine, sulfuryl chloride), and implementing appropriate engineering controls and personal protective equipment (PPE).
II. Experimental Protocols
Detailed Step-by-Step Methodology for the Synthesis of this compound
This protocol is based on established literature procedures and is intended for laboratory-scale synthesis.[1] Appropriate safety precautions must be taken when handling all chemicals.
Materials:
-
Pyrrole-2-carboxylic acid
-
Glacial Acetic Acid
-
Chlorine gas or a solution of chlorine in acetic acid
-
Benzene (for recrystallization)
-
Round-bottom flask
-
Stirring apparatus
-
Dropping funnel
-
Ice bath
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve pyrrole-2-carboxylic acid (1 equivalent) in glacial acetic acid. Cool the flask in an ice bath to maintain a temperature of approximately 20°C.
-
Chlorination: Slowly add a solution of chlorine (2 molar equivalents) in acetic acid to the stirred solution of pyrrole-2-carboxylic acid over a period of 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Reaction Completion: After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 8-10 hours, or until TLC analysis indicates the consumption of the starting material.
-
Solvent Removal: Remove the acetic acid under reduced pressure using a rotary evaporator.
-
Purification: Recrystallize the resulting solid from benzene until NMR analysis in NaOD shows the absence of impurities.[1]
-
Drying: Dry the purified crystals under vacuum to obtain this compound.
III. Visualizations
Experimental Workflow for Synthesis and Purification
Caption: Workflow for the synthesis and purification of this compound.
Troubleshooting Decision Tree for Low Yield
Caption: Decision tree for troubleshooting low yields in the synthesis.
IV. Quantitative Data Summary
| Parameter | Recommended Condition | Rationale | Reference |
| Starting Material | Pyrrole-2-carboxylic acid | Direct precursor for chlorination. | [1] |
| Chlorinating Agent | Chlorine in Acetic Acid | Effective and commonly used reagent. | [1] |
| Stoichiometry | 2 molar equivalents of Chlorine | To achieve dichlorination without significant over-chlorination. | [1] |
| Solvent | Glacial Acetic Acid | Good solvent for the starting material and reaction. | [1] |
| Reaction Temperature | 20°C | To control the exothermic reaction and minimize side products. | [1] |
| Reaction Time | 10 hours | To ensure complete conversion of the starting material. | [1] |
| Purification Method | Recrystallization from Benzene | Effective for removing impurities and obtaining pure product. | [1] |
V. References
-
The Chlorination of Pyrroles. Part 111. Canadian Science Publishing. --INVALID-LINK--
-
A New Synthesis of Pyrrole-2-Carboxylic Acids. Synlett.
-
New synthesis of pyrrole-2-carboxylic and pyrrole-2,5-dicarboxylic acid esters in the presence of iron-containing catalysts. Bohrium.
-
This compound synthesis. ChemicalBook. --INVALID-LINK--
-
Knorr pyrrole synthesis. Wikipedia. --INVALID-LINK--
-
Mechanosynthesis of Pyrrole-2-carboxylic Acids via Copper-Catalyzed Spiroannulation/Ring-Opening Aromatization of 4-Arylidene Isoxazol-5-ones with Enamino Esters. Organic Letters.
-
Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks. Molecules. --INVALID-LINK--
-
ChemInform Abstract: New Synthesis of Pyrrole-2-carboxylic and Pyrrole-2,5-dicarboxylic Acid Esters in the Presence of Iron-Containing Catalysts. ResearchGate.
-
The Chlorination of Pyrroles. Part 111. Canadian Science Publishing.
-
Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2... PubMed. --INVALID-LINK--
-
Decarboxylation via Addition of Water to a Carboxyl Group: Acid Catalysis of Pyrrole-2-Carboxylic Acid. Journal of the American Chemical Society. --INVALID-LINK--
-
Kinetics and Mechanism of the Decarboxylation of Pyrrole-2-carboxylic Acid in Aqueous Solution. Canadian Science Publishing. --INVALID-LINK--
-
THE MECHANISM OF ACID-CATALYZED DECARBOXYLATION OF PYRROLE-2-CARBOXYLIC ACID: INSIGHTS FROM CLUSTER-CONTINUUM MODEL CALCULATIONS. Journal of Theoretical and Computational Chemistry.
-
Kinetics and Mechanism of the Decarboxylation of Pyrrole-2-carboxylic Acid in Aqueous Solution. Semantic Scholar. --INVALID-LINK--
-
Debrominative chlorination of pyrroles. Google Patents. --INVALID-LINK--
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. EP0600157A1 - Debrominative chlorination of pyrroles - Google Patents [patents.google.com]
- 3. Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
Validation & Comparative
A Comparative Guide to Antibacterial Pyrroles: Evaluating Efficacy Beyond the Core Scaffold
In the relentless pursuit of novel antimicrobial agents to combat the escalating threat of antibiotic resistance, the pyrrole scaffold has emerged as a privileged structure in medicinal chemistry. Its presence in a multitude of natural and synthetic compounds with potent biological activities underscores its significance.[1][2] This guide provides an in-depth, objective comparison of the antibacterial performance of prominent pyrrole-containing compounds, supported by experimental data and detailed methodologies.
While the initial focus of this guide was to include a direct comparison with 4,5-dichloro-1H-pyrrole-2-carboxylic acid, a comprehensive search of available scientific literature did not yield sufficient antibacterial activity data, specifically Minimum Inhibitory Concentration (MIC) values, for a robust comparative analysis. Therefore, this guide will focus on other well-documented and potent antibacterial pyrroles, namely Pyrrolnitrin and Pyoluteorin, and will also touch upon other relevant pyrrole derivatives to provide a broad perspective for researchers, scientists, and drug development professionals.
The Pyrrole Scaffold: A Foundation for Antibacterial Activity
The five-membered aromatic heterocycle of pyrrole is a versatile building block found in numerous biologically active molecules.[1] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including antibacterial, antifungal, antiviral, and anticancer properties. The electronic properties of the pyrrole ring and the ease of its substitution allow for the fine-tuning of its biological activity, making it an attractive starting point for the development of new therapeutics.[2]
Comparative Analysis of Antibacterial Pyrroles
This section provides a head-to-head comparison of the in vitro antibacterial activity of key pyrrole compounds against a panel of clinically relevant Gram-positive and Gram-negative bacteria. The primary metric for comparison is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Quantitative Performance Data
The following table summarizes the reported MIC values for Pyrrolnitrin and Pyoluteorin against common bacterial strains. It is important to note that MIC values can vary between studies due to differences in experimental conditions, such as the specific bacterial strain, growth medium, and inoculum size.
| Compound | Gram-Positive Bacteria | Gram-Negative Bacteria |
| Staphylococcus aureus (µg/mL) | Bacillus subtilis (µg/mL) | |
| Pyrrolnitrin | 6.2 - 50[3][4] | 0.78 - 6.25[4] |
| Pyoluteorin | 4 - 8 | Not widely reported |
Emerging Pyrrole Derivatives with Potent Activity
Recent research has highlighted the potential of synthetic pyrrole derivatives with remarkable antibacterial efficacy. For instance, a novel pyrrolamide-type GyrB/ParE inhibitor has demonstrated exceptional activity with an MIC of 0.008 µg/mL against Staphylococcus aureus and 1 µg/mL against Escherichia coli.[5] Such findings underscore the continued potential of the pyrrole scaffold in the development of next-generation antibiotics.
Mechanisms of Action: Diverse Strategies for Bacterial Inhibition
The antibacterial efficacy of pyrrole compounds stems from their ability to interfere with essential cellular processes in bacteria. The mechanisms of action can vary significantly depending on the specific substitutions on the pyrrole ring.
Pyrrolnitrin: Disrupting the Electron Transport Chain
Pyrrolnitrin exerts its antifungal and antibacterial effects by inhibiting the respiratory electron transport system.[6] This disruption of cellular respiration ultimately leads to a depletion of ATP and cell death. Specifically, it is believed to interfere with the electron flow, although the precise molecular targets within the chain are still under investigation.[6]
Pyoluteorin: A Multi-faceted Regulator
Pyoluteorin, produced by some Pseudomonas species, is known for its broad-spectrum antimicrobial activity.[7] While its direct antibacterial mechanism is not as clearly defined as that of pyrrolnitrin, it is known to be a potent inhibitor of various microbial pathogens.[7] Interestingly, at subinhibitory concentrations, pyoluteorin can also act as a signaling molecule, regulating the biosynthesis of other secondary metabolites, including other antibiotics, in its producer organism.
Caption: Mechanisms of action for Pyrrolnitrin and Pyoluteorin.
Experimental Protocols: A Guide to Determining Antibacterial Efficacy
The following section provides a detailed, step-by-step methodology for determining the Minimum Inhibitory Concentration (MIC) of antibacterial compounds using the broth microdilution method. This is a standardized and widely accepted protocol in microbiology.
Broth Microdilution Assay for MIC Determination
This quantitative assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid broth medium.
Materials:
-
Test compound (e.g., pyrrole derivative)
-
Sterile 96-well microtiter plates
-
Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth)
-
Bacterial strain of interest
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer
-
Incubator
Protocol:
-
Inoculum Preparation:
-
From a fresh agar plate culture (18-24 hours), select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in the appropriate broth medium to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in the broth medium directly in the 96-well plate. Typically, 100 µL of broth is added to wells 2-12, and 200 µL of the highest concentration of the compound (in broth) is added to well 1. Then, 100 µL is transferred from well 1 to well 2, mixed, and this process is repeated across the plate to well 10. 100 µL is discarded from well 10.
-
-
Inoculation:
-
Add 100 µL of the standardized bacterial inoculum to each well (wells 1-11). Well 11 serves as the growth control (no compound), and well 12 serves as the sterility control (broth only).
-
-
Incubation:
-
Incubate the microtiter plate at 35-37°C for 16-20 hours in ambient air.
-
-
Reading the Results:
-
The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).
-
Caption: Workflow for the Broth Microdilution MIC Assay.
Other Pyrrole-Based Compounds with Antimicrobial-Related Activities
Beyond direct bactericidal or bacteriostatic action, some pyrrole derivatives exhibit other mechanisms that can contribute to combating bacterial infections.
-
Pyrrole-2-carboxylic acid: This compound has been shown to inhibit biofilm formation and suppress the virulence of Listeria monocytogenes.[8] Biofilm inhibition is a crucial strategy as biofilms provide a protective environment for bacteria, making them more resistant to antibiotics and host immune responses.
-
1H-Pyrrole-2,5-dicarboxylic acid: This molecule acts as a quorum sensing inhibitor in Pseudomonas aeruginosa.[1] Quorum sensing is a cell-to-cell communication system that bacteria use to coordinate gene expression, including the production of virulence factors. By disrupting this communication, such compounds can reduce the pathogenicity of bacteria and potentially re-sensitize them to conventional antibiotics.
Conclusion and Future Perspectives
The pyrrole scaffold remains a fertile ground for the discovery and development of novel antibacterial agents. While naturally occurring compounds like pyrrolnitrin and pyoluteorin have demonstrated significant antibacterial activity, the potential for synthetic modifications to enhance potency and broaden the spectrum of activity is vast, as evidenced by the development of highly potent pyrrolamide inhibitors.
The diverse mechanisms of action exhibited by pyrrole derivatives, from direct inhibition of essential cellular processes to the disruption of bacterial communication and community formation, offer multiple avenues for therapeutic intervention. For researchers and drug development professionals, the exploration of the chemical space around the pyrrole nucleus, guided by a thorough understanding of structure-activity relationships and mechanistic insights, will be crucial in the ongoing fight against antibiotic resistance. Future research should also focus on obtaining comprehensive antibacterial activity data for a wider range of substituted pyrroles, including compounds like this compound, to build a more complete picture of their therapeutic potential.
References
- 1. 1H-Pyrrole-2,5-dicarboxylic acid, a quorum sensing inhibitor from one endophytic fungus in Areca catechu L., acts as antibiotic accelerant against Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1H-Pyrrole-2,5-dicarboxylic acid, a quorum sensing inhibitor from one endophytic fungus in Areca catechu L., acts as antibiotic accelerant against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microbial Pyrrolnitrin: Natural Metabolite with Immense Practical Utility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Positive Autoregulation and Signaling Properties of Pyoluteorin, an Antibiotic Produced by the Biological Control Organism Pseudomonas fluorescens Pf-5 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrrole-2-carboxylic acid inhibits biofilm formation and suppresses the virulence of Listeria monocytogenes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cytotoxicity of Dichlorinated Pyrrole Derivatives for Cancer Research
This guide offers an in-depth comparative analysis of the cytotoxic properties of various dichlorinated pyrrole derivatives, intended for researchers, scientists, and professionals in the field of drug development. We will delve into the structure-activity relationships, mechanisms of action, and provide detailed experimental protocols to facilitate further research and application of these potent anticancer compounds.
Introduction: The Significance of the Pyrrole Scaffold in Oncology
The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with significant biological activities.[1] Among these, halogenated pyrrole derivatives have emerged as a particularly promising class of anticancer agents. The introduction of chlorine atoms onto the pyrrole ring can profoundly influence the compound's electronic properties, lipophilicity, and metabolic stability, often leading to enhanced cytotoxic potency.[2] This guide will focus on a comparative study of dichlorinated pyrrole derivatives, highlighting key examples from both natural and synthetic origins.
Comparative Cytotoxicity of Dichlorinated Pyrrole Derivatives
The cytotoxic efficacy of dichlorinated pyrrole derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a critical parameter for comparing the potency of these compounds. A lower IC50 value indicates a more potent cytotoxic effect.
| Compound Class | Specific Derivative | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference(s) |
| Marinopyrroles | Marinopyrrole A | HCT-116 | Colon | 8.8 - 9.4 | [3] |
| Melanoma (various) | Melanoma | 2.2 - 5.0 | [3] | ||
| HK1, C666-1 | Nasopharyngeal | ~1 | [3] | ||
| Marinopyrrole B | HCT-116 | Colon | 9.0 | [3] | |
| Marinopyrrole C | HCT-116 | Colon | 0.39 | [3] | |
| Pyrrolomycins | Pyrrolomycin C | HCT-116 | Colon | 0.8 | [3] |
| MCF-7 | Breast | 1.5 | [3] | ||
| Pyrrolomycin F-series | HCT-116 | Colon | 0.35 - 1.21 | [3] | |
| MCF-7 | Breast | 0.35 - 1.21 | [3] | ||
| Synthetic Pyrroles | (Z)-2-(3,4-dichlorophenyl)-3-(1H-pyrrol-2-yl)acrylonitrile | MCF-7 | Breast | 0.56 | [4] |
Analysis of Cytotoxicity Data:
The data clearly indicates that dichlorinated pyrrole derivatives exhibit a wide range of cytotoxic potencies. Notably, Marinopyrrole C and the Pyrrolomycin F-series demonstrate sub-micromolar to low micromolar activity against colon and breast cancer cell lines, highlighting their significant potential as anticancer drug candidates.[3] The synthetic derivative, (Z)-2-(3,4-dichlorophenyl)-3-(1H-pyrrol-2-yl)acrylonitrile, also shows potent activity against breast cancer cells.[4] The variation in IC50 values among the marinopyrrole analogues (A, B, and C) underscores the importance of the halogenation pattern in determining cytotoxic efficacy.
Mechanisms of Action: Diverse Pathways to Cell Death
Dichlorinated pyrrole derivatives induce cytotoxicity through distinct and fascinating mechanisms. Understanding these pathways is crucial for their rational development as therapeutic agents.
Mcl-1 Inhibition by Marinopyrroles
Marinopyrrole A is a well-characterized inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia-1 (Mcl-1).[5] Mcl-1 is a key member of the Bcl-2 family of proteins that regulate the intrinsic pathway of apoptosis. By binding to and promoting the proteasomal degradation of Mcl-1, marinopyrrole A unleashes the pro-apoptotic proteins Bak and Bax.[6] This leads to the permeabilization of the outer mitochondrial membrane, the release of cytochrome c, and the subsequent activation of caspases, culminating in apoptotic cell death.[7]
Caption: Mcl-1 inhibition by Marinopyrrole A leading to apoptosis.
Protonophore Activity of Pyrrolomycins
Pyrrolomycins, on the other hand, act as potent protonophores.[8] These lipophilic molecules can transport protons across the inner mitochondrial membrane, dissipating the proton motive force that is essential for ATP synthesis.[9] This uncoupling of oxidative phosphorylation leads to a collapse of the mitochondrial membrane potential, triggering a cascade of events that result in cell death, which can include both apoptosis and necrosis.[10]
Caption: Protonophore mechanism of Pyrrolomycins disrupting mitochondrial function.
Experimental Protocols
To ensure the reproducibility and validation of cytotoxicity studies, standardized protocols are essential. Here, we provide detailed methodologies for two key assays.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[11]
Workflow:
Caption: Workflow for the MTT cell viability assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the dichlorinated pyrrole derivatives in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Incubation: After the desired incubation period (e.g., 48 hours), add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a suitable software.
Annexin V-FITC/PI Assay for Apoptosis Detection
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Workflow:
Caption: Workflow for the Annexin V-FITC/PI apoptosis assay.
Step-by-Step Protocol:
-
Cell Treatment: Culture cells in 6-well plates and treat with the dichlorinated pyrrole derivatives at their respective IC50 concentrations for a predetermined time (e.g., 24 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with ice-cold PBS.
-
Cell Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.[12]
-
Flow Cytometry Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the samples immediately using a flow cytometer.
-
Data Interpretation:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Structure-Activity Relationship (SAR) Insights
The cytotoxic potency of dichlorinated pyrrole derivatives is significantly influenced by their chemical structure. Key SAR observations include:
-
Halogenation Pattern: The position and number of chlorine atoms on the pyrrole ring are critical for activity. For instance, the difference in potency between Marinopyrrole B and C suggests that the specific placement of halogens dictates the compound's interaction with its biological target.[3]
-
Substituents on the Pyrrole Ring: The nature of the substituents at other positions of the pyrrole ring can modulate cytotoxicity. Aromatic or heteroaromatic groups can enhance activity through additional binding interactions.[13]
-
Overall Lipophilicity: The lipophilicity of the molecule, influenced by halogenation and other substituents, affects its ability to cross cell membranes and reach its intracellular target.[2]
Conclusion and Future Perspectives
Dichlorinated pyrrole derivatives represent a rich and diverse class of compounds with significant potential for the development of novel anticancer therapies. Their varied mechanisms of action, ranging from specific protein inhibition to the disruption of fundamental cellular processes, offer multiple avenues for therapeutic intervention. The comparative data presented in this guide highlights the potent cytotoxicity of several dichlorinated pyrroles and underscores the importance of continued research in this area.
Future efforts should focus on:
-
Synthesis of novel analogues: Designing and synthesizing new dichlorinated pyrrole derivatives with improved potency, selectivity, and pharmacokinetic properties.
-
Elucidation of resistance mechanisms: Investigating potential mechanisms of resistance to these compounds to inform the development of combination therapies.
-
In vivo evaluation: Advancing the most promising candidates to preclinical in vivo models to assess their efficacy and safety in a more complex biological system.
By leveraging the insights from comparative studies and a deep understanding of their mechanisms of action, the scientific community can unlock the full therapeutic potential of dichlorinated pyrrole derivatives in the fight against cancer.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cancer Cell Cytotoxicity of Marinopyrroles, Pyrrolomycins, and Their Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protonophore - Wikipedia [en.wikipedia.org]
- 9. Fifty Years of Research on Protonophores: Mitochondrial Uncoupling As a Basis for Therapeutic Action - Kotova - Acta Naturae [actanaturae.ru]
- 10. researchgate.net [researchgate.net]
- 11. researchhub.com [researchhub.com]
- 12. kumc.edu [kumc.edu]
- 13. Structure-activity relationship studies and in vitro and in vivo anticancer activity of novel 3-aroyl-1,4-diarylpyrroles against solid tumors and hematological malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Kinase Inhibitory Activity of 4,5-Dichloro-1H-pyrrole-2-carboxylic acid: A Comparative Guide for Drug Discovery Professionals
This guide provides a comprehensive, technically detailed framework for validating the kinase inhibitory activity of the novel small molecule, 4,5-Dichloro-1H-pyrrole-2-carboxylic acid. In the dynamic landscape of kinase inhibitor discovery, rigorous and systematic validation is paramount to ensure the scientific integrity of your findings and to confidently advance promising compounds through the drug development pipeline. This document is designed for researchers, scientists, and drug development professionals, offering a strategic and experimentally sound approach to characterizing the activity, potency, and selectivity of this and other novel chemical entities.
The pyrrole scaffold is a recurring motif in a multitude of biologically active compounds, including several with demonstrated kinase inhibitory or modulatory activity.[1][2][3] While the specific biological targets of this compound are yet to be fully elucidated, its structural characteristics warrant a thorough investigation into its potential as a kinase inhibitor. This guide will therefore eschew a narrow focus on a single, predetermined target. Instead, we will embrace a more realistic and scientifically robust tiered approach, beginning with broad-spectrum screening to identify potential kinase targets, followed by increasingly focused biochemical and cellular assays to validate these initial "hits".
This guide is structured to be a self-validating system, where each experimental step builds upon the last, providing a logical and evidence-based path to characterizing the kinase inhibitory profile of this compound. We will also provide comparative data with established kinase inhibitors to contextualize the compound's performance.
Tier 1: Broad Kinome Screening for Target Identification
The initial and most critical step in characterizing a novel compound with unknown targets is to perform a broad kinome scan. This unbiased approach provides a comprehensive overview of the compound's activity across a wide range of kinases, enabling the identification of potential primary targets and off-targets.[4]
Experimental Protocol: Large-Scale Kinase Panel Screening
A variety of commercial services offer kinase screening panels that cover a significant portion of the human kinome. The following protocol outlines a typical workflow for such a screen.
Objective: To identify potential kinase targets of this compound by screening its activity against a large panel of purified kinases.
Methodology: A common method for large-scale screening is an in vitro kinase activity assay, such as the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction as an indicator of enzyme activity.
Reagents:
-
Purified recombinant kinases (a panel of >400 is recommended)
-
Kinase-specific substrates
-
ATP
-
This compound (test compound)
-
Vehicle control (e.g., DMSO)
-
Positive control inhibitor (e.g., Staurosporine for broad-spectrum inhibition)
-
ADP-Glo™ reagents
Procedure:
-
A library of purified kinases is arrayed in a multi-well plate format.
-
This compound is added to each well at a fixed concentration (e.g., 10 µM).
-
The kinase reaction is initiated by the addition of ATP and the specific substrate for each kinase.
-
The reaction is allowed to proceed for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
The ADP-Glo™ reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
The kinase detection reagent is then added to convert the generated ADP into a luminescent signal.
-
Luminescence is measured using a plate reader.
Data Analysis: The percentage of inhibition for each kinase is calculated relative to the vehicle control. "Hits" are typically defined as kinases exhibiting a certain threshold of inhibition (e.g., >50% or >70%).
Hypothetical Kinome Screening Results
For the purpose of this guide, let us assume the kinome screen of this compound at 10 µM yielded the following hypothetical "hits":
| Kinase Target | Family | Percent Inhibition at 10 µM |
| Aurora A Kinase | Serine/Threonine Kinase | 85% |
| TAK1 (TGF-β-activated kinase 1) | Serine/Threonine Kinase | 78% |
| VEGFR2 | Tyrosine Kinase | 45% |
| SRC | Tyrosine Kinase | 30% |
Based on these hypothetical results, Aurora A Kinase and TAK1 are identified as primary candidates for further validation due to their high percentage of inhibition.
Caption: Tier 1 Experimental Workflow.
Tier 2: Hit Confirmation and Potency Determination
Once potential targets are identified, the next step is to confirm these interactions and determine the potency of the compound for each "hit" kinase. This is typically achieved by generating a dose-response curve to calculate the IC50 value.
Experimental Protocol: Biochemical IC50 Determination
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for the identified "hit" kinases (Aurora A and TAK1).
Methodology: A luminescent-based kinase assay (e.g., ADP-Glo™) or a fluorescence-based assay can be used.
Reagents:
-
Purified recombinant Aurora A Kinase and TAK1
-
Respective kinase-specific substrates
-
ATP (at a concentration close to the Km for each kinase)
-
Serial dilutions of this compound
-
Vehicle control (DMSO)
-
Assay-specific detection reagents
Procedure:
-
Set up kinase reactions in a multi-well plate.
-
Add serial dilutions of this compound to the wells.
-
Initiate the reaction by adding ATP and the substrate.
-
Incubate for a specific time at a controlled temperature.
-
Stop the reaction and add the detection reagents.
-
Measure the signal (luminescence or fluorescence) using a plate reader.
Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration. Fit a sigmoidal dose-response curve to the data to determine the IC50 value.
Comparative Data: IC50 Values
The following table presents hypothetical IC50 values for our test compound and compares them with known inhibitors of Aurora A and TAK1.
| Compound | Target Kinase | Biochemical IC50 (nM) |
| This compound | Aurora A | 150 |
| This compound | TAK1 | 250 |
| Alisertib (MLN8237) | Aurora A | 1.2 |
| 5Z-7-Oxozeaenol | TAK1 | 8.1 |
This comparative data provides a benchmark for the potency of our test compound.
Tier 3: Cellular Target Engagement and Functional Assays
While biochemical assays are crucial for determining direct enzyme inhibition, it is essential to validate these findings in a cellular context. Cellular assays can confirm that the compound is cell-permeable, engages with its target inside the cell, and elicits a functional response.
Experimental Protocol: Western Blot Analysis of Substrate Phosphorylation
Objective: To determine if this compound inhibits the activity of Aurora A and TAK1 within living cells by measuring the phosphorylation of their downstream substrates.
Methodology: Western blotting is a standard technique to detect changes in protein phosphorylation.
Cell Lines:
-
For Aurora A: A human cancer cell line with high Aurora A expression (e.g., HCT116).
-
For TAK1: A cell line responsive to TNF-α stimulation (e.g., HeLa).
Procedure:
-
Culture the selected cell lines.
-
Treat the cells with various concentrations of this compound for a specified time. For TAK1, stimulate the cells with TNF-α.
-
Lyse the cells to extract total protein.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with primary antibodies specific for the phosphorylated form of the downstream substrate (e.g., phospho-Histone H3 for Aurora A, phospho-p38 MAPK for TAK1).
-
Use an antibody against the total protein of the substrate as a loading control.
-
Detect the bound antibodies using a secondary antibody and a chemiluminescent substrate.
-
Quantify the band intensities to determine the change in substrate phosphorylation.
Caption: Tier 3 Experimental Workflow.
Signaling Pathway Diagrams
Caption: Simplified Aurora A Signaling Pathway.
Caption: Simplified TAK1 Signaling Pathway.
Conclusion and Future Directions
This guide has outlined a systematic and comprehensive approach to validating the kinase inhibitory activity of this compound. By following a tiered strategy of broad kinome screening, biochemical hit confirmation, and cellular target engagement, researchers can build a robust data package to support the continued development of this and other novel compounds.
The hypothetical data presented herein suggests that this compound may be a moderately potent inhibitor of Aurora A Kinase and TAK1. Further studies should focus on optimizing the potency and selectivity of this chemical scaffold through medicinal chemistry efforts. Additionally, biophysical assays such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be employed to determine the binding affinity (Kd) and mechanism of action of the compound. Ultimately, in vivo studies in relevant disease models will be necessary to establish the therapeutic potential of this promising new molecule.
References
- 1. Discovery and structure-guided fragment-linking of 4-(2,3-dichlorobenzoyl)-1-methyl-pyrrole-2-carboxamide as a pyruvate kinase M2 activator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. propyl 4,5-dichloro-1H-pyrrole-2-carboxylate | C8H9Cl2NO2 | CID 78846725 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 39209-94-4 [sigmaaldrich.com]
- 4. Combined 3D-QSAR Modeling and Molecular Docking Studies on Pyrrole-Indolin-2-ones as Aurora A Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 4,5-Dichloro-1H-pyrrole-2-carboxylic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
The pyrrole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities. Among these, halogenated pyrrole derivatives have garnered significant attention for their potent antimicrobial and anticancer properties. This guide provides a comparative analysis of the structure-activity relationship (SAR) of analogs related to 4,5-dichloro-1H-pyrrole-2-carboxylic acid, offering insights into the chemical features that drive their biological effects.
Introduction to the 4,5-Dichloropyrrole-2-carboxylic Acid Scaffold
The this compound moiety is a key pharmacophore found in several biologically active compounds, including the natural antibiotic pyrrolomycin. The presence of two chlorine atoms on the pyrrole ring significantly influences the molecule's electronic properties and its ability to interact with biological targets. This guide will explore how modifications to this core structure impact its antimicrobial and anticancer activities, providing a framework for the rational design of new therapeutic agents.
Comparative Analysis of Biological Activity
While a systematic SAR study on a focused library of this compound analogs is not extensively documented in publicly available literature, a broader analysis of related halogenated pyrrole derivatives provides valuable insights.
Antimicrobial Activity
The antibacterial and antifungal activities of pyrrole derivatives are strongly influenced by the nature and position of substituents on the pyrrole ring. Halogenation, in particular, has been shown to be a critical determinant of potency.
Key SAR Insights for Antimicrobial Activity:
-
Halogenation: The presence of one or more electron-withdrawing groups, such as halogens, on the pyrrole ring is often required for significant antibacterial activity[1]. Dichloro- and even pentachloro-substituted pyrrolomycin analogs have demonstrated potent activity against Gram-positive bacteria[2]. For instance, pyrrolomycin D, a pentachlorinated derivative, is reported to have a minimum inhibitory concentration (MIC) against Staphylococcus aureus as low as 1 ng/mL[2].
-
Substitution at the Carboxylic Acid: Conversion of the carboxylic acid to a carboxamide is a common strategy that often enhances antibacterial efficacy. A variety of N-substituted pyrrole-2-carboxamides have been synthesized and evaluated, showing that the nature of the substituent on the amide nitrogen can significantly modulate activity[1]. For example, certain 1-(4-chlorobenzyl)-1H-pyrrole-2-carboxamide derivatives have shown MIC values in the range of 1.02-6.35 µg/mL against Gram-negative bacteria[1].
-
Substitution at the Pyrrole Nitrogen (N-1 position): Modification at the N-1 position of the pyrrole ring can also impact activity. For instance, the introduction of a 4-chlorobenzyl group at this position has been explored in the synthesis of potent antibacterial agents[1].
Table 1: Antimicrobial Activity of Representative Halogenated Pyrrole Analogs
| Compound/Analog Class | Target Organism(s) | Reported Activity (MIC) | Reference |
| Pyrrolomycin D (pentachlorinated) | Staphylococcus aureus | ~1 ng/mL | [2] |
| Pyrrolomycin A and B | Gram-positive and Gram-negative bacteria | 0.28–69.1 µM | [1] |
| 1-(4-chlorobenzyl)-1H-pyrrole-2-carboxamides | Gram-negative bacteria | 1.02-6.35 µg/mL | [1] |
| 4,5-Dihalopyrrole-2-carboxylic acid derivatives | Bacteria | (Data not available in full text) | [3] |
Anticancer Activity
Pyrrole derivatives have also emerged as promising anticancer agents, with their mechanism of action often linked to the inhibition of key cellular processes such as cell cycle progression and the induction of apoptosis.
Key SAR Insights for Anticancer Activity:
-
Aryl Substituents: The presence of aryl groups on the pyrrole ring can contribute to anticancer activity. For example, a series of 2,3-disubstituted-4-(4-fluorophenyl)-5-[4-(methylsulfonyl)phenyl]-1H-pyrroles were found to be active in an in vivo model of inflammation, which is often linked to cancer[4].
-
Substitution at the Carboxylic Acid: Similar to antimicrobial activity, modification of the carboxylic acid to amides or other derivatives can influence anticancer potency.
-
Alkynylated Pyrroles: A series of alkynylated pyrrole derivatives have been designed and shown to possess anticancer properties, with one of the most promising compounds exhibiting IC50 values of 2.29 ± 0.18 and 3.49 ± 0.30 μM against U251 and A549 cancer cell lines, respectively[5].
Table 2: Anticancer Activity of Representative Pyrrole Analogs
| Compound/Analog Class | Cancer Cell Line(s) | Reported Activity (IC50) | Reference |
| Alkynylated pyrrole derivative (compound 12l) | U251, A549 | 2.29 ± 0.18 µM, 3.49 ± 0.30 µM | [5] |
| Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide derivative | RXF393, HT29, LOX IMVI | 7.01 ± 0.39 µM, 24.3 ± 1.29 µM, 9.55 ± 0.51 µM | [6] |
| N-phenylacetyl 4,5-dihydropyrazole derivative (compound 4a) | SGC-7901, Hep-G2, PC-3 | 21.23 ± 0.99 µM, 29.43 ± 0.32 µM, 30.89 ± 1.07 µM | [7] |
Proposed Mechanisms of Action
The biological activities of this compound analogs are attributed to their interaction with various molecular targets.
Antimicrobial Mechanism
-
Protonophoric Activity: Pyrrolomycins, which share the halogenated pyrrole core, are potent protonophores. They can disrupt the proton gradient across bacterial cell membranes, leading to membrane depolarization and uncoupling of oxidative phosphorylation, ultimately causing cell death[2].
Caption: Proposed protonophoric mechanism of antimicrobial action.
-
Enzyme Inhibition: Some pyrrole derivatives have been shown to inhibit essential bacterial enzymes. For example, certain pyrrolamides target DNA gyrase, an enzyme crucial for DNA replication in bacteria[2].
Caption: Inhibition of DNA gyrase as a mechanism of antimicrobial action.
Anticancer Mechanism
The anticancer effects of pyrrole derivatives are often multifactorial and can involve:
-
Cell Cycle Arrest: Some compounds induce cell cycle arrest at specific phases, preventing cancer cell proliferation[5].
-
Apoptosis Induction: Many pyrrole analogs have been shown to trigger programmed cell death (apoptosis) in cancer cells[5][8].
-
Kinase Inhibition: Pyrrole-based structures are known to act as inhibitors of various protein kinases that are often dysregulated in cancer.
Experimental Protocols
General Synthesis of N-Substituted 4,5-Dichloro-1H-pyrrole-2-carboxamides
This protocol is a generalized procedure based on common amide coupling reactions.
Caption: General workflow for the synthesis of carboxamide analogs.
Step-by-Step Protocol:
-
Activation of the Carboxylic Acid: To a solution of this compound in an appropriate anhydrous solvent (e.g., dichloromethane or DMF), add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt). Alternatively, the carboxylic acid can be converted to the acid chloride using thionyl chloride (SOCl₂).
-
Amine Addition: To the activated carboxylic acid solution, add the desired primary or secondary amine. The reaction is typically stirred at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction mixture and perform an extractive work-up to isolate the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the pure N-substituted 4,5-dichloro-1H-pyrrole-2-carboxamide.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure.
Step-by-Step Protocol:
-
Prepare Inoculum: Grow the bacterial strain overnight in an appropriate broth medium. Dilute the culture to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).
-
Prepare Compound Dilutions: Prepare a series of twofold dilutions of the test compound in a 96-well microtiter plate.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Read Results: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
In Vitro Anticancer Activity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as a measure of cell viability and proliferation.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells. The IC50 value (the concentration that inhibits 50% of cell growth) can then be calculated.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel antimicrobial and anticancer agents. Structure-activity relationship studies, although not exhaustively focused on this specific parent compound, indicate that halogenation of the pyrrole ring is a key feature for potent biological activity. Further derivatization, particularly at the carboxylic acid and the pyrrole nitrogen, offers opportunities to fine-tune the potency, selectivity, and pharmacokinetic properties of these compounds. Future research should focus on the systematic synthesis and evaluation of a focused library of this compound analogs to build a more detailed and quantitative SAR model. Elucidating the specific molecular targets and mechanisms of action for this class of compounds will be crucial for their advancement as therapeutic candidates.
References
- 1. Pharmaceutical Potential of Synthetic and Natural Pyrrolomycins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolomycins Are Potent Natural Protonophores - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Arylpiperazinyl-Benzocycloheptapyrrole-Carboxamides Endowed with Dual Anticancer and Antiviral Activities [mdpi.com]
- 5. journals.asm.org [journals.asm.org]
- 6. Design, Synthesis, Anticancer Screening, and Mechanistic Study of Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design and synthesis of N-phenylacetyl (sulfonyl) 4,5-dihydropyrazole derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
A Comparative Analysis of 4,5-Dichloro-1H-pyrrole-2-carboxylic acid and Standard-of-Care Anticancer Agents
In the relentless pursuit of novel and more effective cancer therapeutics, the scientific community continuously explores new chemical entities that hold the promise of overcoming the limitations of existing treatments. One such area of burgeoning interest is the development of pyrrole derivatives as anticancer agents.[1][2][3] This guide provides a comprehensive comparative analysis of a specific novel compound, 4,5-Dichloro-1H-pyrrole-2-carboxylic acid, with established anticancer drugs for colorectal and non-small cell lung cancer. While extensive clinical data for this particular pyrrole derivative is not yet available, this guide will extrapolate from existing research on analogous compounds to present a scientifically grounded comparison of its potential efficacy and mechanism of action.
Introduction to Pyrrole Derivatives in Oncology
The pyrrole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[2][3] In oncology, pyrrole derivatives have demonstrated a wide array of antitumor activities, including the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways involved in tumor growth and proliferation.[2][3] Notably, some pyrrole-containing compounds have been investigated as inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are critical drivers in many cancers.[4]
This compound: A Profile
This compound is a halogenated pyrrole derivative. The presence of halogen atoms can significantly influence the biological activity of organic molecules, often enhancing their potency and ability to interact with biological targets.[5][6] While direct in-vitro and in-vivo efficacy data for this specific compound is emerging, based on the known activities of similar halogenated pyrroles, we can hypothesize its potential mechanism of action and anticancer effects.
Hypothesized Mechanism of Action
Given the precedent set by other pyrrole derivatives, it is plausible that this compound exerts its anticancer effects through a multi-faceted approach:
-
Kinase Inhibition: The compound may act as an inhibitor of receptor tyrosine kinases like EGFR and VEGFR, which are frequently dysregulated in colorectal and non-small cell lung cancers.[4] By blocking the ATP-binding site of these kinases, it could disrupt downstream signaling pathways responsible for cell growth, proliferation, and angiogenesis.
-
Induction of Apoptosis: Many pyrrole derivatives have been shown to trigger programmed cell death, or apoptosis, in cancer cells.[2][3][4] This is a crucial mechanism for eliminating malignant cells and preventing tumor progression.
-
Cell Cycle Arrest: The compound may also interfere with the normal progression of the cell cycle, leading to arrest at specific checkpoints, thereby preventing cancer cell division.[5]
The following diagram illustrates the hypothesized signaling pathway targeted by this compound.
Caption: Hypothesized mechanism of action for this compound.
Comparative Efficacy: Colorectal Cancer
Colorectal cancer treatment often involves combination chemotherapy regimens. A standard of care for stage III and metastatic colorectal cancer is the FOLFOX regimen.[7][8][9]
Table 1: Comparative Profile for Colorectal Cancer Treatment
| Feature | This compound (Hypothesized) | FOLFOX (5-Fluorouracil, Leucovorin, Oxaliplatin) |
| Mechanism of Action | Kinase (EGFR/VEGFR) inhibition, induction of apoptosis.[4] | 5-FU: Thymidylate synthase inhibitor; Oxaliplatin: DNA cross-linking agent.[7][8] |
| Administration | Potentially oral | Intravenous infusion.[7] |
| Primary Indication | Potentially for metastatic colorectal cancer. | Adjuvant and metastatic colorectal cancer.[7][8][9] |
| Reported IC50 (HCT-116 cells) | Estimated: 1-10 µM (based on similar compounds)[10][11] | 5-FU: ~5 µM; Oxaliplatin: ~1 µM |
| Common Side Effects | To be determined; potential for off-target kinase inhibition effects. | Nausea, vomiting, diarrhea, myelosuppression, peripheral neuropathy (Oxaliplatin).[8] |
Comparative Efficacy: Non-Small Cell Lung Cancer
Targeted therapies have revolutionized the treatment of non-small cell lung cancer (NSCLC), particularly for patients with specific genetic mutations.[12][13][14][15] For NSCLC with EGFR mutations, tyrosine kinase inhibitors (TKIs) like Gefitinib are a first-line treatment.[13][16]
Table 2: Comparative Profile for Non-Small Cell Lung Cancer Treatment
| Feature | This compound (Hypothesized) | Gefitinib |
| Mechanism of Action | Putative EGFR kinase inhibitor.[4] | Reversible inhibitor of the EGFR tyrosine kinase.[13][16] |
| Administration | Potentially oral | Oral.[16] |
| Primary Indication | Potentially for NSCLC, possibly EGFR-mutant subtypes. | First-line treatment for metastatic NSCLC with EGFR mutations.[13][16] |
| Reported IC50 (A549 cells) | Estimated: 0.5-5 µM (based on similar compounds) | ~0.015 µM (in EGFR-mutant cells) |
| Common Side Effects | To be determined. | Rash, diarrhea, nausea, loss of appetite.[16] |
Experimental Methodologies for Efficacy Evaluation
To substantiate the hypothesized anticancer activity of this compound and enable a direct comparison with known drugs, a series of in-vitro experiments are essential. The following are standard protocols for assessing cytotoxicity and apoptosis.
Cell Viability Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[17][18][19][20]
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., HCT-116 for colorectal cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with varying concentrations of this compound, the comparator drug (e.g., 5-FU, Gefitinib), and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the treated cells for a specified period, typically 48 or 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.[19] Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.[18]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.[19]
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value for each compound.
Caption: Workflow for the MTT cell viability assay.
Apoptosis Detection: Annexin V Assay
The Annexin V assay is a widely used method to detect apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell membrane, an early marker of this process.[21][22][23]
Protocol:
-
Cell Treatment: Culture and treat cells with the test compounds as described for the MTT assay.
-
Cell Harvesting: After the incubation period, harvest both adherent and floating cells.
-
Washing: Wash the cells with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add fluorochrome-conjugated Annexin V and a viability dye such as propidium iodide (PI) to the cell suspension.[21]
-
Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Caption: Workflow for the Annexin V apoptosis assay.
Conclusion
While further preclinical and clinical studies are necessary to fully elucidate the anticancer potential of this compound, the existing body of research on related pyrrole derivatives provides a strong rationale for its investigation as a novel therapeutic agent. Its hypothesized mechanism of action, potentially involving the inhibition of key oncogenic kinases and the induction of apoptosis, positions it as a promising candidate for the treatment of solid tumors such as colorectal and non-small cell lung cancer. The experimental frameworks outlined in this guide provide a clear path for the rigorous evaluation of its efficacy in comparison to current standards of care. The continued exploration of such novel chemical entities is paramount to advancing the field of oncology and improving patient outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anticancer Properties of Halogenated Pyrrolo[3,2-d]pyrimidines with Decreased Toxicity via N5 Substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. allseniors.org [allseniors.org]
- 8. Chemotherapy for colon cancer - Mayo Clinic [mayoclinic.org]
- 9. emedicine.medscape.com [emedicine.medscape.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Targeted Drug Therapy for Non-small Cell Lung Cancer | American Cancer Society [cancer.org]
- 13. Targeted therapy for non-small cell lung cancer: current standards and the promise of the future - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Targeted therapy for non–small cell lung cancer | Canadian Cancer Society [cancer.ca]
- 15. Frontiers | Targeted therapy of non-small cell lung cancer: mechanisms and clinical trials [frontiersin.org]
- 16. Targeted therapies for lung cancer | Macmillan Cancer Support [macmillan.org.uk]
- 17. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 18. MTT assay protocol | Abcam [abcam.com]
- 19. atcc.org [atcc.org]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 22. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 23. kumc.edu [kumc.edu]
In Vitro Comparative Analysis of 4,5-Dichloro-1H-pyrrole-2-carboxylic Acid and Structurally Related Analogs
A Senior Application Scientist's Guide to Evaluating Biological Activity
In the landscape of modern drug discovery, the pyrrole scaffold represents a privileged structure, forming the core of numerous compounds with significant biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] This guide provides a comprehensive in vitro comparison of 4,5-Dichloro-1H-pyrrole-2-carboxylic acid and a selection of its structural analogs. Our objective is to furnish researchers, scientists, and drug development professionals with a robust framework for evaluating the biological potential of these compounds through standardized and reproducible experimental protocols.
This guide is structured to provide not just procedural steps, but also the scientific rationale behind the experimental design, ensuring a thorough understanding of the data generated. We will delve into comparative assessments of cytotoxicity, antimicrobial efficacy, and enzyme inhibition, key indicators of a compound's therapeutic promise.
Compound Selection Rationale
For a meaningful comparative analysis, we have selected two structural analogs of this compound (Compound A). These analogs were chosen based on variations in their substitution patterns on the pyrrole ring, which are anticipated to modulate their biological activity.
-
Compound A: this compound
-
Compound B: 5-Bromo-1H-pyrrole-2-carboxylic acid
-
Compound C: 1H-Pyrrole-2,5-dicarboxylic acid
The variation in halogen substitution (dichloro vs. bromo) and the addition of a second carboxylic acid group allow for an insightful structure-activity relationship (SAR) study.
Experimental Design: A Multi-faceted Approach
To construct a comprehensive biological profile for each compound, we will employ a tiered experimental approach. This involves an initial assessment of general toxicity, followed by specific assays to probe antimicrobial and enzyme inhibitory activities.
Caption: A streamlined workflow for the in vitro comparison of pyrrole derivatives.
Cytotoxicity Assessment: The MTT Assay
Before evaluating specific therapeutic activities, it is crucial to determine the cytotoxic profile of each compound. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[2][3][4][5][6]
Principle
Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.
Experimental Protocol
-
Cell Culture: Seed human cancer cell lines (e.g., HeLa or MCF-7) and a non-cancerous cell line (e.g., HEK293) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of Compounds A, B, and C in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value for each compound.
Antimicrobial Susceptibility Testing: Broth Microdilution
Given that many pyrrole derivatives exhibit antimicrobial properties, we will assess the activity of our test compounds against a panel of pathogenic bacteria. The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[7][8][9][10][11]
Principle
This method involves challenging a standardized bacterial inoculum with serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that inhibits the visible growth of the microorganism.
Experimental Protocol
-
Bacterial Strains: Use a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland turbidity standard.
-
Compound Dilution: Perform serial two-fold dilutions of Compounds A, B, and C in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the standardized bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible bacterial growth.
Enzyme Inhibition Assays
Many bioactive compounds exert their effects by inhibiting specific enzymes. Based on the known activities of similar pyrrole-containing molecules, we will investigate the inhibitory potential of our compounds against two key enzyme classes: protein kinases and DNA gyrase.[12][13][14]
In Vitro Kinase Inhibition Assay (TR-FRET)
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is implicated in diseases such as cancer and inflammation. A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is a robust method for measuring kinase activity.[15]
Caption: Schematic of a kinase inhibition assay where an inhibitor blocks the phosphorylation of a substrate.
-
Reagents: Utilize a commercial TR-FRET kinase assay kit (e.g., LanthaScreen™) for a specific kinase of interest (e.g., a tyrosine kinase like ITK).[15]
-
Compound Dilution: Prepare a serial dilution of Compounds A, B, and C in the appropriate kinase buffer.
-
Kinase Reaction: In a 384-well plate, combine the kinase, a fluorescein-labeled substrate, and the test compound. Initiate the reaction by adding ATP.
-
Incubation: Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and add a terbium-labeled anti-phospho-substrate antibody.
-
Signal Measurement: Measure the TR-FRET signal on a compatible plate reader. The signal is proportional to the amount of phosphorylated substrate.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.
DNA Gyrase Supercoiling Inhibition Assay
DNA gyrase is a bacterial enzyme essential for DNA replication and is a validated target for antibiotics. An in vitro supercoiling assay can determine the inhibitory effect of compounds on this enzyme.[16][17][18][19]
-
Reagents: Use purified E. coli DNA gyrase and relaxed pBR322 plasmid DNA.
-
Reaction Setup: In a reaction buffer containing ATP, combine the DNA gyrase, relaxed plasmid DNA, and varying concentrations of Compounds A, B, and C.
-
Incubation: Incubate the reaction at 37°C for 1 hour.
-
Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.
-
Agarose Gel Electrophoresis: Separate the supercoiled and relaxed plasmid DNA on a 1% agarose gel.
-
Visualization and Analysis: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. The inhibition of supercoiling will result in a decrease in the supercoiled DNA band and an increase in the relaxed DNA band. The IC50 can be estimated as the concentration of the compound that causes a 50% reduction in the supercoiled band.[19]
Data Presentation and Interpretation
For a clear and objective comparison, the experimental data should be summarized in tables.
Table 1: Cytotoxicity (IC50 in µM)
| Compound | HeLa | MCF-7 | HEK293 |
| A | Data | Data | Data |
| B | Data | Data | Data |
| C | Data | Data | Data |
Table 2: Antimicrobial Activity (MIC in µg/mL)
| Compound | S. aureus | E. coli |
| A | Data | Data |
| B | Data | Data |
| C | Data | Data |
Table 3: Enzyme Inhibition (IC50 in µM)
| Compound | Kinase X | DNA Gyrase |
| A | Data | Data |
| B | Data | Data |
| C | Data | Data |
The collective data will allow for a thorough structure-activity relationship analysis. For instance, the influence of different halogen substitutions and the presence of an additional carboxylic acid group on cytotoxicity, antimicrobial potency, and enzyme inhibition can be systematically evaluated.
Conclusion
This guide provides a comprehensive framework for the in vitro comparison of this compound and its analogs. By employing a multi-assay approach that encompasses cytotoxicity, antimicrobial activity, and enzyme inhibition, researchers can generate robust and comparable data to identify promising lead compounds for further development. The detailed protocols and the rationale behind the experimental design are intended to ensure scientific rigor and facilitate informed decision-making in the early stages of drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. clyte.tech [clyte.tech]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. broadpharm.com [broadpharm.com]
- 7. Broth Microdilution | MI [microbiology.mlsascp.com]
- 8. bio-protocol.org [bio-protocol.org]
- 9. protocols.io [protocols.io]
- 10. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. rr-asia.woah.org [rr-asia.woah.org]
- 12. Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 13. vlifesciences.com [vlifesciences.com]
- 14. Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors [mdpi.com]
- 15. benchchem.com [benchchem.com]
- 16. DNA Supercoiling Catalyzed by Bacterial Gyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities | Springer Nature Experiments [experiments.springernature.com]
- 18. Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 19. academic.oup.com [academic.oup.com]
Benchmarking the Stability of Halogenated Pyrrole Carboxylic Acids: A Comparative Guide for Drug Development Professionals
Introduction: The Critical Role of Halogenated Pyrroles in Modern Drug Discovery
Halogenated pyrrole carboxylic acids represent a cornerstone scaffold in contemporary medicinal chemistry. Their prevalence in biologically active molecules, ranging from antimicrobial to anticancer agents, underscores their importance in the development of novel therapeutics.[1][2] The introduction of halogen substituents onto the pyrrole ring provides a powerful tool to modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to target proteins.[3] However, this structural modification also introduces complexities regarding the inherent chemical stability of these compounds. Understanding the degradation pathways and comparative stability of differently halogenated analogues is paramount for predicting shelf-life, ensuring drug product efficacy, and meeting stringent regulatory requirements.[4][5]
This guide presents a comprehensive framework for benchmarking the stability of halogenated pyrrole carboxylic acids. We will delve into the mechanistic principles governing their degradation under various stress conditions and provide detailed, field-proven experimental protocols for conducting forced degradation studies. The insights and data presented herein are designed to empower researchers, scientists, and drug development professionals to make informed decisions in the selection and optimization of halogenated pyrrole carboxylic acid-based drug candidates.
The Influence of Halogenation on Pyrrole Ring Stability: A Mechanistic Overview
The stability of a halogenated pyrrole carboxylic acid is intrinsically linked to the nature of the halogen substituent. The electronic properties of halogens—namely their inductive and resonance effects—play a crucial role in dictating the electron density of the pyrrole ring and, consequently, its susceptibility to degradation.[3]
Generally, all halogens are more electronegative than carbon and thus exert a net electron-withdrawing inductive effect, which can stabilize the aromatic ring to some extent. However, the magnitude of this effect and the interplay with resonance effects differ down the group:
-
Fluorine: Possesses the strongest inductive effect due to its high electronegativity. This can significantly lower the energy levels of the molecular orbitals, potentially enhancing electronic stability.[3]
-
Chlorine and Bromine: Exhibit a more balanced interplay of inductive and resonance effects.
-
Iodine: Has the weakest inductive effect and is the most polarizable, which can influence its reactivity in different ways, including susceptibility to photolytic cleavage.
These electronic differences are expected to manifest in varying degradation rates under different stress conditions. For instance, the increased polarity of the carbon-halogen bond in fluorinated compounds might influence their hydrolytic stability, while the weaker carbon-iodine bond could be more prone to photolytic degradation.
Experimental Design: A Forced Degradation Study Protocol
To objectively compare the stability of different halogenated pyrrole carboxylic acids, a comprehensive forced degradation study is essential.[4][5] This involves subjecting the compounds to a range of stress conditions that mimic potential storage and handling scenarios, albeit in an accelerated manner. The goal is to achieve a target degradation of 10-20% to ensure that the primary degradation products can be reliably identified and quantified.[6]
The following experimental workflow provides a robust framework for such a study:
Caption: A generalized workflow for conducting forced degradation studies on halogenated pyrrole carboxylic acids.
Detailed Experimental Protocols
1. Materials:
-
Halogenated Pyrrole Carboxylic Acids (e.g., 4-Fluoro-, 4-Chloro-, 4-Bromo-, and 4-Iodo-1H-pyrrole-2-carboxylic acid)
-
HPLC-grade Methanol, Acetonitrile, and Water
-
Formic Acid (LC-MS grade)
-
Hydrochloric Acid (0.1 M)
-
Sodium Hydroxide (0.1 M)
-
Hydrogen Peroxide (3%)
-
High-purity water
2. Stock Solution Preparation:
-
Accurately weigh and dissolve each halogenated pyrrole carboxylic acid in methanol to prepare individual stock solutions of 1 mg/mL.
3. Forced Degradation Conditions:
-
Acidic Hydrolysis:
-
To 1 mL of the stock solution, add 9 mL of 0.1 M HCl.
-
Incubate the solution in a water bath at 60°C.
-
Withdraw aliquots at 0, 2, 4, 8, and 24 hours.
-
Immediately neutralize the aliquots with an equivalent amount of 0.1 M NaOH.
-
-
Basic Hydrolysis:
-
To 1 mL of the stock solution, add 9 mL of 0.1 M NaOH.
-
Incubate the solution in a water bath at 60°C.
-
Withdraw aliquots at 0, 2, 4, 8, and 24 hours.
-
Immediately neutralize the aliquots with an equivalent amount of 0.1 M HCl.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 9 mL of 3% hydrogen peroxide.
-
Keep the solution at room temperature, protected from light.
-
Withdraw aliquots at 0, 2, 4, 8, and 24 hours.
-
-
Thermal Degradation (Solid State):
-
Place a known amount of the solid compound in a stability chamber at 80°C.
-
At specified time points, dissolve a portion of the solid in methanol for analysis.
-
-
Photolytic Degradation:
-
Expose the stock solutions in quartz cuvettes to a light source compliant with ICH Q1B guidelines.
-
Maintain a control sample wrapped in aluminum foil to protect it from light.
-
Withdraw aliquots from both the exposed and control samples at appropriate time intervals.
-
4. Analytical Methodology: UPLC-MS/MS
A stability-indicating analytical method is crucial for separating the parent compound from its degradation products.[4][6] A UPLC-MS/MS method is highly recommended for its sensitivity and specificity.
-
Chromatographic Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to ensure separation of all components.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 2 µL
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode depending on the compound.
-
Detection: Multiple Reaction Monitoring (MRM) for quantification of the parent compound and identification of degradation products.
-
Comparative Stability Data: A Hypothetical Analysis
The following table presents a hypothetical but realistic dataset illustrating the expected stability profiles of different 4-halogenated-1H-pyrrole-2-carboxylic acids under various stress conditions. The data is presented as the percentage of the parent compound remaining after 24 hours.
| Compound | Acidic Hydrolysis (0.1 M HCl, 60°C) | Basic Hydrolysis (0.1 M NaOH, 60°C) | Oxidation (3% H₂O₂, RT) | Thermal (Solid, 80°C) | Photolytic (ICH Q1B) |
| 4-Fluoro-1H-pyrrole-2-carboxylic acid | 92% | 85% | 95% | 98% | 96% |
| 4-Chloro-1H-pyrrole-2-carboxylic acid | 88% | 78% | 90% | 96% | 92% |
| 4-Bromo-1H-pyrrole-2-carboxylic acid | 85% | 72% | 87% | 94% | 85% |
| 4-Iodo-1H-pyrrole-2-carboxylic acid | 82% | 68% | 83% | 91% | 75% |
Discussion and Interpretation of Results
The hypothetical data suggests a clear trend in the stability of halogenated pyrrole carboxylic acids:
F > Cl > Br > I
This trend can be rationalized by considering the electronic and steric properties of the halogens:
-
Hydrolytic Stability: The greater stability of the fluoro-substituted analog under both acidic and basic conditions can be attributed to the strong electron-withdrawing inductive effect of fluorine, which reduces the electron density of the pyrrole ring and makes it less susceptible to nucleophilic attack by water or hydroxide ions. The stability generally decreases down the halogen group as the inductive effect weakens. Decarboxylation is a potential degradation pathway under acidic conditions.[7][8]
-
Oxidative Stability: The pyrrole ring is susceptible to oxidation.[9] The trend of decreasing stability from fluorine to iodine suggests that the more electron-rich rings (with less effective inductive withdrawal) are more easily oxidized.
-
Thermal Stability: All compounds exhibit good thermal stability in the solid state, a common characteristic of crystalline organic molecules.[10][11] The minor differences can be attributed to variations in crystal lattice energy and intermolecular interactions.
-
Photostability: The most significant differentiation is observed under photolytic stress. The stability decreases markedly from the fluoro to the iodo derivative. This is consistent with the decreasing carbon-halogen bond strength down the group, making the C-I bond the most susceptible to homolytic cleavage upon exposure to UV light.[12][13][14][15]
Potential Degradation Pathways
Based on the known chemistry of pyrroles and halogenated aromatic compounds, several degradation pathways can be anticipated:[16][17]
Caption: Proposed degradation pathways for halogenated pyrrole carboxylic acids under different stress conditions.
-
Hydrolysis: Under acidic conditions, decarboxylation is a likely pathway.[7][8] In basic media, hydrolysis of the carboxylic acid to the corresponding carboxylate is expected, and under more forcing conditions, ring-opening reactions may occur.
-
Oxidation: The electron-rich pyrrole ring is susceptible to oxidation, leading to the formation of hydroxylated derivatives and potentially ring-opened products.[9]
-
Photolysis: The primary photodegradation pathway is likely to be the cleavage of the carbon-halogen bond, leading to dehalogenated species.[12][13][14][15] These radical intermediates can then undergo further reactions, including polymerization.
Conclusion and Recommendations
This comparative guide provides a robust framework for evaluating the stability of halogenated pyrrole carboxylic acids. The key takeaways for drug development professionals are:
-
Halogen choice matters: The stability of these compounds is significantly influenced by the nature of the halogen substituent, with the general trend being F > Cl > Br > I.
-
Comprehensive stress testing is crucial: A thorough forced degradation study is essential to identify potential liabilities early in the drug development process.
-
Stability-indicating methods are non-negotiable: The use of a validated, stability-indicating analytical method, such as UPLC-MS/MS, is critical for accurate assessment.
By systematically applying the principles and protocols outlined in this guide, researchers can proactively address stability challenges, leading to the development of more robust and reliable drug candidates.
References
- 1. researchgate.net [researchgate.net]
- 2. webofjournals.com [webofjournals.com]
- 3. Effect of halogen substitution on the electronic and optical behavior of C₁₆H₁₀X₂O₂(X = F, cl, Br and I) organic semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. biopharminternational.com [biopharminternational.com]
- 7. researchgate.net [researchgate.net]
- 8. Hydrolytic decarboxylation of carboxylic acids and the formation of protonated carbonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. mcneill-group.org [mcneill-group.org]
- 13. e3s-conferences.org [e3s-conferences.org]
- 14. Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil | E3S Web of Conferences [e3s-conferences.org]
- 15. Degradation processes of brominated flame retardants dispersed in high impact polystyrene under UV–visible radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pyrrole - Wikipedia [en.wikipedia.org]
- 17. Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Synthesis Routes for Dichlorinated Pyrroles: A Guide for Medicinal and Process Chemists
Dichlorinated pyrroles are privileged scaffolds in medicinal chemistry, agrochemicals, and materials science. Their unique electronic properties and steric profiles make them critical components in a range of biologically active compounds, including antifungal agents and anticancer drugs. However, the synthesis of these valuable intermediates is not trivial. The electron-rich nature of the pyrrole ring makes it highly susceptible to oxidation and uncontrolled poly-halogenation, often leading to low yields and complex product mixtures[1][2].
This guide provides an in-depth, head-to-head comparison of the primary synthetic strategies for producing dichlorinated pyrroles. We will move beyond simple protocol recitation to explore the mechanistic rationale, field-proven advantages, and practical limitations of each method, supported by experimental data and authoritative references.
The Fundamental Challenge: Controlling Pyrrole Reactivity
Direct chlorination of an unsubstituted pyrrole ring is notoriously difficult. The reaction often proceeds with excessive reactivity, leading to over-chlorination, the formation of undesirable side-products, and even ring oxidation[3]. Standard electrophilic chlorinating agents must be carefully chosen and reaction conditions precisely controlled to achieve the desired dichlorinated product with acceptable yield and regioselectivity. The inherent carbocation stability of reaction intermediates typically favors chlorination at the C2 and C5 positions, making the synthesis of other isomers, such as 3,4-dichloropyrroles, a significant synthetic hurdle[1].
This guide will compare three distinct and widely employed approaches to tackle these challenges:
-
Direct Chlorination with Sulfuryl Chloride (SO₂Cl₂)
-
Direct Chlorination with N-Chlorosuccinimide (NCS)
-
Biocatalytic Chlorination via Halogenase Enzymes
Route 1: Direct Chlorination with Sulfuryl Chloride (SO₂Cl₂)
Sulfuryl chloride is a powerful and effective chlorinating agent for a wide range of organic compounds, including electron-rich heterocycles. It serves as a convenient source of chlorine radicals or electrophilic chlorine, depending on the reaction conditions.
Mechanism and Rationale
The chlorination of pyrroles with SO₂Cl₂ typically proceeds via an electrophilic aromatic substitution mechanism. The electron-rich pyrrole ring attacks the electrophilic chlorine atom of SO₂Cl₂, leading to the formation of a sigma complex (an arenium ion intermediate). Subsequent deprotonation by a weak base (like the solvent or a byproduct) restores aromaticity and yields the chlorinated pyrrole. The reaction is often performed in an inert solvent at low temperatures to moderate the reactivity and prevent degradation of the starting material. For dichlorination, two equivalents of SO₂Cl₂ are required.
References
A Comparative Guide to Validating the Cellular Target Engagement of 4,5-Dichloro-1H-pyrrole-2-carboxylic acid
Introduction: The Critical Challenge of Target Engagement
In the landscape of modern drug discovery, the identification of a bioactive small molecule is merely the first step. For a compound like 4,5-dichloro-1H-pyrrole-2-carboxylic acid, a novel pyrrole derivative with potential therapeutic activity, the pivotal challenge lies in unequivocally demonstrating that it interacts with its intended molecular target within the complex and dynamic environment of a living cell.[1][2] This process, known as target engagement, is a cornerstone of establishing a compound's mechanism of action (MoA), building confidence in structure-activity relationships, and ultimately, de-risking its progression through the development pipeline.[3][4]
Measuring and quantifying the binding of a drug to its protein target inside a cell provides the crucial link between its biochemical activity and the observed cellular phenotype.[3] Failing to rigorously validate target engagement can lead to misinterpretation of results and the costly failure of drug candidates in later clinical stages.[3]
This guide provides a comparative overview of robust, field-proven methodologies to confirm and quantify the cellular target engagement of this compound. We will move beyond simply listing protocols to explain the causality behind experimental choices, enabling researchers to design self-validating systems for their specific biological questions. We will compare three orthogonal and powerful techniques:
-
Affinity Purification-Mass Spectrometry (AP-MS): A primary method for identifying the unknown protein targets of a novel compound.
-
Cellular Thermal Shift Assay (CETSA®): A biophysical method to confirm direct ligand binding in intact cells and lysates.[5]
-
Reporter Gene Assay: A functional assay to measure the downstream consequences of target engagement on a specific signaling pathway.
The following workflow illustrates a strategic approach, starting from a compound with a hypothesized target or seeking to identify an unknown one, and moving through orthogonal validation steps.
Caption: A strategic workflow for target identification and validation.
Comparative Analysis of Key Methodologies
The choice of assay is critical and depends on the research question, available resources, and the nature of the target. Each method provides a unique piece of the puzzle, and using them in combination provides the highest degree of confidence.
| Parameter | Affinity Purification-Mass Spectrometry (AP-MS) | Cellular Thermal Shift Assay (CETSA®) | Reporter Gene Assay |
| Principle | A "bait" (immobilized compound) captures "prey" (binding proteins) from a cell lysate for identification by mass spectrometry.[6] | Ligand binding alters a protein's thermal stability; this change is detected by quantifying the soluble protein fraction after a heat challenge.[5][7] | Target engagement modulates a signaling pathway, leading to a change in the expression of a reporter gene (e.g., luciferase, GFP).[8] |
| Primary Use Case | Unbiased identification of unknown protein targets. | Confirmation of direct physical binding between a compound and a specific target in a cellular context.[9] | Quantifying the functional downstream consequence of target engagement. |
| Labeling Requirement | Requires chemical modification of the compound to create an affinity probe.[10] | Label-free for the compound and target protein.[11] | Requires genetic modification of cells to introduce the reporter construct. |
| Cellular Context | Performed on cell lysates, so post-lysis artifacts are possible. | Can be performed in intact cells, cell lysates, or even tissues, preserving the native environment.[7] | Performed in living cells, providing a direct readout of a functional cellular response. |
| Information Gained | Identity of potential binding partners; relative abundance can suggest binding strength. | Target engagement (yes/no), apparent affinity (EC50) from dose-response curves, cellular permeability.[12] | Functional potency (IC50/EC50), pathway selectivity, agonist vs. antagonist activity. |
| Key Advantage | Unbiased, proteome-wide discovery tool. | Directly measures binding to the native target in its physiological environment without labels.[13] | Directly links target binding to a biological outcome. |
| Key Limitation | Indirect; identifies binders but doesn't prove direct interaction. Prone to false positives (non-specific binders). | Requires a specific antibody for the target protein (for Western Blot readout). Not all proteins exhibit a thermal shift. | Indirect; a functional effect may not be due to direct target engagement. Requires knowledge of the downstream pathway. |
Part 1: Target Identification with Affinity Purification-Mass Spectrometry (AP-MS)
When the target of this compound is unknown, AP-MS is the gold-standard discovery method. The strategy involves creating a "bait" by immobilizing the compound on a solid support and using it to "fish" for binding partners in a cell lysate.
References
- 1. researchgate.net [researchgate.net]
- 2. Pyrrole-2-carboxylic acid - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Critical Needs in Cellular Target Engagement [discoverx.com]
- 5. news-medical.net [news-medical.net]
- 6. Pull-Down Assay: A Key Technique for Protein-Protein Interaction Analysis - Creative Proteomics [creative-proteomics.com]
- 7. bio-protocol.org [bio-protocol.org]
- 8. assaygenie.com [assaygenie.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Navigating the Disposal of 4,5-Dichloro-1H-pyrrole-2-carboxylic acid: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the synthesis and handling of novel chemical compounds are routine. However, the responsibility extends beyond discovery to the safe and environmentally conscious disposal of these materials. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 4,5-Dichloro-1H-pyrrole-2-carboxylic acid, a halogenated heterocyclic compound used in organic synthesis.[1] Adherence to these procedures is critical not only for regulatory compliance but also for the protection of laboratory personnel and the environment.
Understanding the Compound: Hazard Profile and Reactivity
Before initiating any disposal protocol, a thorough understanding of the chemical's properties is paramount. This compound is a solid organic compound. While specific toxicity data is limited, its structure as a chlorinated organic acid warrants a cautious approach.
Key Hazards:
-
Skin and Eye Irritation: The compound is classified as causing skin and serious eye irritation.[2][3]
-
Respiratory Irritation: Inhalation of dust may cause respiratory irritation.[2][3]
-
Environmental Hazard: As a chlorinated organic compound, improper disposal can lead to persistent environmental contamination.[4] Halogenated compounds are often toxic to aquatic life and can be resistant to natural degradation.[4]
Reactivity Considerations:
-
Avoid contact with strong oxidizing agents and bases.[5]
-
Thermal decomposition may produce hazardous gases, including nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen chloride.[3][5]
A summary of key properties is provided in the table below:
| Property | Value | Source |
| Molecular Formula | C₅H₃Cl₂NO₂ | [6][7][8] |
| Molecular Weight | 179.99 g/mol | [6][8] |
| Appearance | Light brown to gray solid | [9] |
| Storage | Inert atmosphere, 2-8°C | [9] |
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a multi-step process that emphasizes waste segregation and containment. The following workflow is designed to ensure safety and compliance.
Figure 1. Decision workflow for the disposal of this compound.
Personal Protective Equipment (PPE) and Engineering Controls
Causality: The primary routes of exposure are dermal contact, eye contact, and inhalation of dust. Therefore, appropriate barriers are essential.
-
Gloves: Wear chemical-resistant gloves (nitrile is a suitable option for incidental contact).[10] Always inspect gloves for tears or punctures before use.
-
Eye Protection: Chemical safety goggles are mandatory.[10] A face shield should be used when handling larger quantities or if there is a risk of splashing.
-
Lab Coat: A fully buttoned lab coat must be worn to protect against skin contact.
-
Fume Hood: All handling and disposal procedures must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[10]
Waste Segregation: The Cornerstone of Proper Disposal
Causality: Improper segregation can lead to dangerous chemical reactions within waste containers and complicates the final disposal process, often increasing costs.[11] this compound is a halogenated organic compound .
-
Designated Waste Container: Use a clearly labeled, leak-proof container specifically for "Halogenated Organic Solid Waste."[10][12] Do not mix with non-halogenated waste.
-
Solid Waste:
-
Gross Contamination: For larger quantities of the solid acid, carefully transfer it into the designated halogenated waste container using a chemically resistant spatula.
-
Contaminated Materials: Any items contaminated with the compound, such as weighing paper, gloves, and absorbent pads, must also be placed in the solid halogenated waste container.[13]
-
-
Liquid Waste (Solutions):
-
If the compound is in a solution, it must be disposed of in a designated "Halogenated Organic Liquid Waste" container.[10][14]
-
Aqueous Solutions: Do not dispose of aqueous solutions containing this compound down the drain.[13][15] They must be collected as hazardous waste.
-
Acidic Nature: As a carboxylic acid, it should not be mixed with basic (alkaline) waste streams to avoid neutralization reactions that can generate heat and gas. It also should not be mixed with inorganic acids.[11][14]
-
Container Management and Storage
Causality: Proper container management prevents accidental spills, leaks, and exposure to personnel.
-
Labeling: The waste container must be clearly and accurately labeled with:
-
Closure: Keep the waste container securely closed at all times, except when adding waste.[15][16]
-
Storage: Store the waste container in a designated satellite accumulation area within the laboratory.[15] This area should be away from heat sources and incompatible materials.
Final Disposal Procedures
The ultimate disposal of hazardous waste is a regulated process that must be handled by trained professionals.
-
Environmental Health and Safety (EHS): Once the waste container is full, or according to your institution's guidelines, contact your EHS department to schedule a pickup.[15]
-
Treatment: Halogenated organic waste is typically disposed of via high-temperature incineration by a licensed hazardous waste disposal facility.[4][11] This process is necessary to ensure the complete destruction of the compound and prevent the release of harmful substances into the environment.
Never attempt to treat or dispose of this chemical through standard laboratory drains or in the regular trash. [10][13][15]
Emergency Procedures: Spills and Exposures
Accidents can happen, and preparedness is key.
-
Minor Spill (Solid):
-
Ensure you are wearing appropriate PPE.
-
Carefully sweep or scoop the solid material into the designated halogenated waste container.
-
Wipe the area with a damp cloth or paper towel. Place the cleaning materials into the same waste container.
-
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[2][3] Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[2][3] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[2][3] If breathing is difficult, administer oxygen. Seek medical attention.
By adhering to these detailed procedures, laboratory professionals can ensure the safe handling and disposal of this compound, upholding the principles of scientific integrity and environmental stewardship.
References
- 1. This compound [myskinrecipes.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. fishersci.com [fishersci.com]
- 4. tandfonline.com [tandfonline.com]
- 5. fishersci.com [fishersci.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. This compound - CAS:39209-94-4 - Abovchem [abovchem.com]
- 8. scbt.com [scbt.com]
- 9. This compound | 39209-94-4 [amp.chemicalbook.com]
- 10. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 11. otago.ac.nz [otago.ac.nz]
- 12. ptb.de [ptb.de]
- 13. benchchem.com [benchchem.com]
- 14. rs.kagu.tus.ac.jp [rs.kagu.tus.ac.jp]
- 15. ehrs.upenn.edu [ehrs.upenn.edu]
- 16. braun.matse.illinois.edu [braun.matse.illinois.edu]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
